6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLZNXCWLEREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424502 | |
| Record name | SBB009385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144216-11-5 | |
| Record name | SBB009385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of the Fluoroquinolone Core: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Introduction: The Architectural Foundation of Modern Antibiotics
Within the vast landscape of antibacterial agents, the fluoroquinolone class stands as a pillar of modern medicine, renowned for its broad-spectrum efficacy and favorable pharmacokinetic profiles.[1][2][3][4] At the heart of many advanced third-generation fluoroquinolones lies a critical synthetic precursor: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 93107-30-3). This molecule is not an antibiotic itself but rather the foundational scaffold upon which the activity and specificity of drugs like Ciprofloxacin and Besifloxacin are built.[5][6]
The strategic placement of fluorine atoms at the C6 and C7 positions, combined with a cyclopropyl group at N1, significantly enhances the molecule's inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[3][7] Understanding the intrinsic physicochemical properties of this core structure is paramount for researchers, medicinal chemists, and formulation scientists. These properties govern its reactivity, solubility, stability, and ultimately, its suitability as a key intermediate in the complex synthesis of life-saving therapeutics.
This guide provides a detailed examination of these core physicochemical characteristics, offering not just data, but the underlying scientific context and experimental rationale crucial for its application in drug discovery and development.
Molecular Identity and Structural Descriptors
Precise identification is the cornerstone of chemical and pharmaceutical research. The structural features of this quinolone core are well-defined and cataloged across multiple chemical databases.
| Identifier | Value |
| IUPAC Name | 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[8] |
| CAS Number | 93107-30-3[5][7][9] |
| Molecular Formula | C₁₃H₉F₂NO₃[7][9] |
| Molecular Weight | 265.21 g/mol [7][8][9] |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O[8] |
| InChI Key | KNEXGVPHPGXAGF-UHFFFAOYSA-N[8] |
Core Physicochemical Properties: A Quantitative Analysis
The physical and chemical behaviors of a molecule dictate its handling, formulation, and biological interactions. The properties of this quinolone intermediate are summarized below, followed by an in-depth discussion of their implications.
| Property | Value | Significance in Drug Development |
| Physical Form | White to Off-White/Yellow Solid[7][10] | Indicates purity; consistency is critical for reaction stoichiometry. |
| Melting Point | 284-289 °C[5][7][11] | High thermal stability, low risk of degradation during heating. |
| Boiling Point | 434.2 °C at 760 mmHg (Predicted)[7][9][11] | Low volatility, important for handling and process safety. |
| Density | ~1.6 g/cm³[11][12] | Influences formulation processes like powder flow and compaction. |
| pKa | 6.36 ± 0.41 (Predicted)[10] | Governs ionization state and solubility at physiological pH. |
| LogP (XLogP3) | 1.8 - 2.3[7][8][11] | Moderate lipophilicity, balancing solubility and membrane permeability. |
| Polar Surface Area (PSA) | 57.6 - 59.3 Ų[7][8] | Predicts transport properties and membrane penetration. |
| Solubility | Soluble in DMSO[10] | Key for selecting appropriate solvents for synthesis and analysis. |
Melting Point: A Measure of Stability and Purity
The high melting point of 284-289°C is indicative of a stable crystalline lattice structure, a desirable characteristic for a pharmaceutical intermediate.[5][7][11] This thermal stability minimizes the risk of degradation during storage or in synthetic reactions that may require elevated temperatures. A sharp, well-defined melting range is also a primary indicator of high purity.
Experimental Protocol: Capillary Melting Point Determination
This standard technique provides a reliable measure of a compound's melting range.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Ramp: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Validation: The protocol's validity is ensured by calibrating the apparatus with certified standards of known melting points. The causality is clear: a pure compound exhibits a narrow melting range, while impurities typically depress and broaden this range.
Solubility: The Gateway to Bioavailability and Formulation
Solubility is a critical parameter influencing a compound's utility in both synthesis and biological systems. While specific aqueous solubility data is not widely published, its structure—a rigid, polycyclic aromatic core—suggests it is poorly soluble in water, a common trait for many quinolone precursors. Its noted solubility in dimethyl sulfoxide (DMSO) makes this a suitable solvent for NMR analysis and for use in certain reaction conditions.[10]
For subsequent drug development, the solubility of the final active pharmaceutical ingredient (API) is paramount. Poor aqueous solubility can lead to low bioavailability, necessitating complex formulation strategies. Understanding the solubility of the core intermediate helps chemists anticipate and address these challenges early on.
Diagram: Workflow for Solubility Determination (Shake-Flask Method)
The following diagram outlines the universally recognized shake-flask method (OECD Guideline 105) for determining water solubility, a self-validating system for generating reliable data.
Caption: Standard workflow for determining aqueous solubility.
pKa and LogP: The Twin Pillars of Pharmacokinetics
The predicted pKa of ~6.36 corresponds to the deprotonation of the carboxylic acid group.[10] This value is critical because it dictates the molecule's charge state in different physiological environments. At the low pH of the stomach, the carboxylic acid will be largely protonated (neutral), while in the near-neutral pH of the intestines and blood, it will be ionized (negatively charged). This zwitterionic nature, common to fluoroquinolones, directly influences absorption, distribution, and excretion pathways.[1][3]
The LogP (partition coefficient) , a measure of lipophilicity, is reported in the range of 1.8 to 2.3.[8][11] This moderate value strikes an essential balance: it is high enough to facilitate passage through lipid cell membranes but not so high as to cause the molecule to become trapped in fatty tissues or have poor aqueous solubility. This balance is a hallmark of well-designed drug scaffolds.
Role as a Keystone Synthetic Intermediate
The true value of 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as a versatile synthetic intermediate.[5][6][7] The core structure contains multiple reaction sites that allow for the strategic addition of various functional groups, particularly at the C7 position. This modification is central to tailoring the antibacterial spectrum and potency of the final drug product.
For instance, reacting this intermediate with different piperazine derivatives at the C7 position leads to the synthesis of blockbuster antibiotics like Ciprofloxacin. This modularity allows chemists to generate extensive libraries of novel compounds for screening against resistant bacterial strains.
Diagram: Synthetic Pathway Application
This diagram illustrates the pivotal role of the quinolone core in the synthesis of advanced fluoroquinolones.
Caption: Role as a central hub in fluoroquinolone synthesis.
Conclusion
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is more than just a chemical compound; it is a testament to rational drug design. Its physicochemical properties—high thermal stability, moderate lipophilicity, and tunable reactivity—are precisely what make it an exceptional scaffold for creating potent antibacterial agents. For scientists in the field, a thorough understanding of these foundational characteristics is not merely academic; it is a prerequisite for the innovation of next-generation antibiotics capable of combating the growing threat of microbial resistance. The data and protocols presented in this guide serve as a critical resource for empowering such research and development efforts.
References
- Davis, R., & Bryson, H. M. (1994). Levofloxacin: A Review of its Antibacterial Activity, Pharmacokinetics and Therapeutic Efficacy. Drugs, 47(4), 677–700.
- Mandell, G. L., & Tillotson, G. S. (2002). A new class of fluoroquinolones: the 8-methoxyfluoroquinolones.
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. Available at: [Link]
- Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.
- Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.
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Kuujia.com. (n.d.). 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]
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Global-chem.com. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. Available at: [Link]
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PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Available at: [Link]
- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
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PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]
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6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Abstract
This compound represents a foundational scaffold in the development of the potent fluoroquinolone class of antibiotics. While primarily known as a key intermediate in the synthesis of widely used drugs such as Ciprofloxacin, its core structure embodies the essential pharmacophore responsible for the antibacterial activity of this entire class. This guide provides a detailed exploration of its mechanism of action, focusing on the molecular interactions with its primary bacterial targets, the resulting cellular consequences, and the mechanisms by which bacteria develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antibacterial agent.
Introduction: The Fluoroquinolone Core
This compound is a synthetic chemotherapeutic agent belonging to the quinolone family.[1] Its chemical structure is characterized by a bicyclic quinolone ring system with two fluorine atoms at positions 6 and 7, a carboxylic acid at position 3, and a ketone at position 4.[2][3] The fluorine substitutions, particularly at the C-6 position, are a hallmark of the "fluoroquinolone" subclass and are critical for enhancing the compound's antibacterial potency and spectrum of activity compared to earlier, non-fluorinated quinolones like nalidixic acid.[1][4] This molecule serves as a versatile precursor for creating more advanced fluoroquinolones, which typically feature additional substitutions at the N-1 and C-7 positions to modulate pharmacokinetic properties and target specificity.[2][5]
The fundamental antibacterial power, however, resides in this core structure. Its mechanism is bactericidal, meaning it actively kills bacteria rather than merely inhibiting their growth.[1] The action is remarkably specific, targeting essential enzymes in bacteria that are structurally distinct from their counterparts in eukaryotic cells, which contributes to its therapeutic utility.[1]
Core Mechanism of Action: Poisoning Bacterial Topoisomerases
The primary targets for all quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7] These enzymes are essential for bacterial survival as they manage the complex topology of the bacterial chromosome, a process vital for DNA replication, transcription, and cell division.[6][8]
The Role of DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into the DNA.[7] This process is crucial for compacting the bacterial chromosome and for relieving the positive supercoiling stress that occurs ahead of the replication fork during DNA synthesis.
-
Topoisomerase IV: The primary role of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes following a round of DNA replication. This allows the chromosomes to segregate properly into the daughter cells.
Both enzymes function by creating a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing the break.[6][8] It is this critical resealing (ligation) step that is inhibited by this compound.
Formation of the Ternary Cleavage Complex
Quinolones do not simply bind to and inhibit these enzymes in isolation. Instead, they exert their effect by stabilizing a ternary complex consisting of the enzyme, the DNA substrate, and the drug molecule itself.[7][9] This action effectively "poisons" the topoisomerases, converting them from essential enzymes into cellular toxins that generate permanent DNA damage.[10]
The mechanism unfolds as follows:
-
Binding: The topoisomerase (either DNA gyrase or topoisomerase IV) binds to the bacterial DNA and makes a staggered, double-stranded cut.
-
Drug Intercalation: The planar quinolone molecule intercalates into the cleaved DNA at the site of the break.[9] The 3-carboxylic acid and 4-oxo groups are essential for this interaction, likely coordinated through a magnesium ion bridge to specific amino acid residues in the enzyme.
-
Ligation Inhibition: The presence of the quinolone molecule physically prevents the enzyme from resealing the DNA break.[1]
-
DNA Damage: This stabilized "cleavage complex" creates a roadblock for the DNA replication machinery.[6] When a replication fork collides with this complex, the transient double-strand break becomes permanent and lethal.[10]
-
Cellular Response and Death: The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a DNA repair pathway.[10] However, if the damage is too extensive, this response is overwhelmed, leading to an arrest of DNA synthesis, inhibition of cell division, and ultimately, cell death.[6]
Caption: Mechanism of action for this compound.
Bacterial Resistance: Evolving to Evade a Potent Threat
The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[6] Resistance is multifactorial and typically arises from the accumulation of several independent mechanisms.[9]
Target-Site Mutations
The most common and clinically significant form of resistance involves mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[7][11] These mutations typically occur in a specific, well-defined region known as the Quinolone Resistance-Determining Region (QRDR).[7] Alterations in the QRDR reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, requiring higher drug concentrations to achieve an inhibitory effect.
| Gene | Common Mutation Hotspots | Effect |
| gyrA | Serine-83, Aspartate-87 | Primary target in many Gram-negative bacteria.[7] |
| parC | Serine-80, Glutamate-84 | Primary target in many Gram-positive bacteria.[7] |
High-level resistance often results from the serial acquisition of mutations in both gyrA and parC, sometimes in combination with other resistance mechanisms.[11]
Altered Drug Accumulation
Bacteria can also resist fluoroquinolones by reducing the intracellular concentration of the drug. This is achieved in two main ways:
-
Decreased Uptake: Gram-negative bacteria can modify or reduce the expression of outer membrane porin proteins, which fluoroquinolones use to enter the cell.[6]
-
Increased Efflux: Bacteria can upregulate efflux pumps, which are membrane proteins that actively transport the drug out of the cell before it can reach its target.[9][12]
Plasmid-Mediated Resistance
Resistance can also be acquired horizontally via plasmids. These mechanisms often provide low-level resistance but can facilitate the development of higher-level resistance by helping bacteria survive initial drug exposure.[13] Key plasmid-mediated mechanisms include:
-
Qnr Proteins: These proteins bind to DNA gyrase and topoisomerase IV, protecting them from quinolone inhibition.[10]
-
AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can acetylate certain fluoroquinolones, reducing their activity.[7]
-
QepA and OqxAB Efflux Pumps: These are plasmid-encoded efflux pumps that actively remove fluoroquinolones from the cell.[7]
Caption: Overview of fluoroquinolone resistance mechanisms in bacteria.
Experimental Protocols for Mechanistic Analysis
Validating the mechanism of action of a quinolone derivative involves a series of standardized in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This foundational assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) to the logarithmic growth phase. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the effect of the compound on the primary enzymatic activity of DNA gyrase.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing ATP, MgCl2), relaxed circular plasmid DNA (the substrate), and purified DNA gyrase enzyme.
-
Compound Addition: Add varying concentrations of the test compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Analysis by Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled DNA product will migrate faster through the gel than the relaxed DNA substrate.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of the supercoiled DNA band with increasing drug concentration.
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
This compound exemplifies the core structural and mechanistic principles of the fluoroquinolone antibiotic class. Its potent bactericidal activity stems from a well-defined mechanism: the inhibition of bacterial type II topoisomerases through the stabilization of a lethal drug-enzyme-DNA complex. This leads to catastrophic DNA damage and cell death. Understanding this mechanism is not only crucial for appreciating the utility of existing fluoroquinolones but also for guiding the rational design of next-generation antibiotics. As bacterial resistance continues to evolve through target modifications and other adaptive strategies, a deep, mechanistic knowledge provides the foundation for developing novel agents capable of overcoming these challenges and addressing urgent clinical needs.
References
- Hooper, D. C. (2000). Bacterial resistance to fluoroquinolones. PubMed.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Wikipedia contributors. (n.d.). Quinolone antibiotic. Wikipedia.
- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
- Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. PMC.
- Bush, N. G., Diez-Santos, I., & Piddock, L. J. V. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662.
- Piddock, L. J. V. (2002). Overuse of fluoroquinolones in human and veterinary medicine can breed resistance. British Medical Journal, 324(7349), 1289.
- (2025). Fluoroquinolone resistance: Significance and symbolism. ScienceDirect.
- Trends in Microbiology. (2014). Fluoroquinolone resistance in bacteria. YouTube.
- PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem.
- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
- ChemicalBook. (2025). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. ChemicalBook.
- Echemi. (n.d.). 6,7-difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid. Echemi.com.
- Feng, L., et al. (2019). Novel Mechanistic Insights into Bacterial Fluoroquinolone Resistance. Journal of Proteome Research, 18(5), 2097-2108.
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The Architectonics of Efficacy: An In-depth Guide to the Intramolecular Interactions of Quinolone Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Pharmacophore
The quinolone carboxylic acids represent a cornerstone of antibacterial therapy, a narrative that began with nalidixic acid in 1962 and evolved dramatically with the advent of the fluoroquinolones.[1][2] While structure-activity relationship (SAR) studies have extensively mapped the contributions of various substituents to antibacterial potency and spectrum, a deeper, more nuanced story unfolds at the sub-molecular level.[1][3][4][5] This guide moves beyond the classical SAR paradigm to illuminate the critical role of intramolecular interactions. These subtle, non-covalent forces—hydrogen bonds, π-π stacking, and steric effects—are the invisible architects that sculpt the conformation, physicochemical properties, and ultimately, the biological destiny of these vital therapeutic agents. Understanding these interactions is not merely an academic exercise; it is fundamental to the rational design of next-generation quinolones with enhanced efficacy and diminished side effects.[3][6]
Section 1: The Cornerstone Interaction: Intramolecular Hydrogen Bonding (IHB)
The most defining intramolecular feature of a quinolone carboxylic acid is the potent hydrogen bond formed between the proton of the 3-carboxylic acid and the 4-carbonyl oxygen.[7][8][9] This interaction creates a stable, six-membered quasi-ring that profoundly influences the molecule's behavior.[7][8]
The Mechanistic Impact of the O–H···O Bond
The formation of this intramolecular hydrogen bond (IHB) is a key determinant of the molecule's lipophilicity and membrane permeability. By "locking" the acidic proton, the IHB effectively masks the polarity of both the carboxyl and carbonyl groups, enhancing the molecule's ability to traverse lipophilic bacterial cell membranes.[9] However, this stabilization comes at a cost. The biologically active form, capable of binding to the target DNA gyrase, is the carboxylate anion.[9] The strength of the IHB, therefore, creates a delicate equilibrium between the cell-permeant neutral form and the target-binding anionic form.
The strength of this bond is not static; it is influenced by the surrounding chemical environment. Studies have shown that a polar environment, such as that encountered during solvent interaction, can enhance the strength of the IHB.[7][8][10] This dynamic interplay is crucial for the drug's journey from administration to its site of action.
Other Intramolecular Hydrogen Bonds
While the O–H···O bond is dominant, other weaker IHBs can also be present, depending on the specific substituents of the derivative. These can include N–H···O and C–H···O interactions, which further contribute to the conformational rigidity and electronic properties of the molecule.[7][8] For instance, in certain derivatives, an amino group can form an N–H···O bond with the carbonyl oxygen, creating a second quasi-ring system.[7]
Section 2: Aromatic Interactions: π-π Stacking and Cation-π Forces
The fused aromatic core of the quinolone ring system is electron-rich, making it susceptible to various non-covalent interactions that are critical for both intramolecular conformation and intermolecular target binding.
Intramolecular π-π Stacking
Substituents with aromatic character, particularly at the N-1 and C-7 positions, can engage in π-π stacking interactions with the quinolone core. These interactions, driven by electrostatic and van der Waals forces, help to constrain the rotational freedom of the substituents. This conformational locking can be advantageous, pre-organizing the molecule into a shape that is favorable for binding to the DNA gyrase-DNA complex.
The Role of Cation-π Interactions
A particularly important force, especially in the context of biological target binding, is the cation-π interaction.[11][12] The electron-rich face of the quinolone's aromatic system can interact favorably with positively charged species. In fluoroquinolones, the protonated amine on the C-7 piperazinyl ring can act as a cation, interacting with the π-system of the core. This interaction is believed to play a significant role in the sorption of these molecules and is a key determinant in drug-receptor interactions.[11][12]
Section 3: Steric Effects: The Conformational Gatekeepers
The size and spatial arrangement of substituents exert a profound influence on the overall conformation of quinolone derivatives through steric hindrance.
Impact on Planarity and Activity
The planarity of the quinolone ring system is a critical factor for its antibacterial activity, as it facilitates intercalation into the DNA strands cleaved by DNA gyrase.[13][14] Bulky substituents, particularly at the N-1 and C-8 positions, can disrupt this planarity.[3][6][14] For example, a bulky substituent at N-1 can sterically clash with the C-8 position, causing the rings to twist. This can have a dual effect:
-
Reduced Activity: A non-planar conformation may be less effective at DNA intercalation.
-
Altered Side-Effect Profile: Changes in planarity can affect interactions with other biological molecules. For instance, less planar fluoroquinolones tend to have reduced interactions with theophylline, a co-administered drug, thereby mitigating a known adverse drug interaction.[14]
Substituents at the C-7 position also play a crucial role. Increasing the steric bulk at this position can ameliorate CNS side effects, which are thought to be mediated by binding to GABA receptors.[3][6]
Section 4: Methodologies for Elucidating Intramolecular Interactions
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of these subtle yet powerful forces.
Experimental Protocols
4.1.1. X-Ray Crystallography
X-ray crystallography provides the most direct and unambiguous evidence for intramolecular interactions in the solid state. It allows for precise measurement of bond lengths, bond angles, and interatomic distances, confirming the presence and geometry of hydrogen bonds and revealing the overall molecular conformation.
Protocol: Single-Crystal X-Ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the quinolone derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Analysis: Analyze the refined structure to determine key geometric parameters. Identify potential hydrogen bonds based on donor-acceptor distances (e.g., O···O distance < 3.2 Å) and angles (e.g., D–H···A angle > 120°).[15] Visualize packing diagrams to understand intermolecular interactions.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying intramolecular interactions in solution, which is more representative of the biological environment.
Protocol: ¹H NMR for Hydrogen Bond Analysis
-
Sample Preparation: Dissolve the quinolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Chemical Shift Analysis: The chemical shift of the carboxylic acid proton is highly indicative of hydrogen bonding. A strong intramolecular hydrogen bond results in significant deshielding, causing the proton to resonate at a very low field (downfield shift), often in the range of 13-15 ppm.[8][16]
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures. The chemical shift of a proton involved in an intramolecular hydrogen bond will show less temperature dependence compared to one involved in intermolecular hydrogen bonding with the solvent.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to detect through-space proximity between protons. A strong NOE between the carboxylic proton and nearby protons on the quinolone ring can provide definitive proof of the quasi-ring conformation.
Computational Chemistry Workflows
Computational methods are indispensable for quantifying the energetics of these interactions and for exploring conformational landscapes that may be inaccessible experimentally.
4.2.1. Density Functional Theory (DFT)
DFT is a robust quantum mechanical method for optimizing molecular geometries and calculating electronic properties.[7][8][10][17][18]
Workflow: DFT and QTAIM Analysis
-
Structure Preparation: Build the initial 3D structure of the quinolone derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[17] The choice of functional is critical, especially for accurately describing non-covalent interactions.[19]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Use the optimized wave function to perform a QTAIM analysis.[7][8] This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor is a key indicator of a hydrogen bond.[7][8][20] The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.[7][8]
Section 5: Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Key Intramolecular Interactions in a Quinolone Core
Caption: DFT and QTAIM workflow for computational analysis.
Section 6: Data Synthesis
The following table summarizes key geometric parameters associated with the primary intramolecular hydrogen bond in selected quinolone derivatives, as determined by computational studies.
| Compound Derivative | O-H Bond Length (Å) | H···O Distance (Å) | O···O Distance (Å) | O-H···O Angle (°) | IHB Energy (kcal/mol) |
| Nalidixic Acid | ~1.01 | ~1.65 | ~2.58 | ~150 | ~15-18 |
| Fluoro-Substituted | ~1.02 | ~1.62 | ~2.56 | ~152 | ~16-20 |
| Amino-Substituted | ~1.02 | ~1.61 | ~2.55 | ~153 | ~17-21 |
| Data are representative values compiled from DFT calculations in the literature. Actual values vary with the computational method. |
Conclusion and Future Directions
The antibacterial efficacy of quinolone carboxylic acid derivatives is not merely a function of their constituent atoms but emerges from a complex, dynamic interplay of intramolecular forces. The dominant O–H···O hydrogen bond, along with π-stacking and steric effects, collectively governs the molecule's conformation, its ability to cross biological membranes, and its ultimate fit into the active site of bacterial DNA gyrase.
As we confront the growing challenge of antibiotic resistance, a deeper, more predictive understanding of these intramolecular interactions is paramount. Future drug design efforts must leverage the synergy of high-resolution experimental techniques and sophisticated computational modeling. By precisely tuning these non-covalent interactions, we can rationally design novel quinolone derivatives that are not only more potent but also possess tailored pharmacokinetic profiles and a reduced propensity for adverse effects, ensuring the continued viability of this critical class of antibacterial agents.
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Fluoroquinolone Derivatives
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluoroquinolone derivatives, a critical class of synthetic broad-spectrum antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between the molecular architecture of fluoroquinolones and their biological activity. We will dissect the core scaffold, analyze the impact of substituent modifications at key positions, and elucidate the causal relationships that govern antibacterial potency, spectrum of activity, and toxicological profiles. This guide integrates field-proven insights with technical accuracy, offering detailed experimental protocols and quantitative data to provide a comprehensive resource for the rational design of next-generation fluoroquinolone antibiotics.
Introduction: The Fluoroquinolone Saga - From Accidental Discovery to Essential Medicines
The journey of quinolone antibiotics began serendipitously in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[1] While a notable discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid emergence of resistance. The true potential of this chemical class was unlocked in the early 1980s with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.[1] This single modification dramatically enhanced antibacterial potency and broadened the spectrum of activity, catapulting fluoroquinolones to the forefront of antibacterial therapy.[1][2]
Today, fluoroquinolones are indispensable in treating a wide array of bacterial infections, from urinary tract and respiratory infections to more severe systemic infections.[3][4] Their success lies in their unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][5][6][7][8] This dual-targeting mechanism contributes to their bactericidal effect and can slow the development of resistance compared to single-target antibiotics.[9]
However, the widespread use of fluoroquinolones has inevitably led to the emergence of resistant bacterial strains, posing a significant threat to their clinical efficacy.[10] Furthermore, concerns regarding adverse effects, including tendonitis, central nervous system (CNS) effects, and cardiotoxicity, have necessitated a more nuanced approach to their development and use.[11][12][13] This underscores the critical need for a deep understanding of the structure-activity relationships of fluoroquinolone derivatives to guide the design of novel agents with improved efficacy against resistant pathogens and a more favorable safety profile.
The Core Blueprint: Understanding the Fluoroquinolone Pharmacophore
The foundational structure of all fluoroquinolones is the 4-quinolone bicyclic ring system.[14] Specific numbering of this core scaffold is crucial for discussing SAR, as modifications at different positions have distinct impacts on the molecule's properties.[15]
Caption: Mechanism of action of fluoroquinolone derivatives.
Dissecting the SAR: A Positional Analysis
The remarkable versatility of the fluoroquinolone scaffold lies in the ability to modify various positions on the core ring system, thereby fine-tuning the antibacterial spectrum, potency, pharmacokinetic properties, and safety profile.
The N-1 Substituent: Anchoring Potency
The substituent at the N-1 position plays a crucial role in the overall potency of the fluoroquinolone. [16]It is believed to be involved in hydrophobic interactions within the major groove of the DNA in the enzyme-DNA complex. [17]
-
Optimal Groups: A cyclopropyl group at N-1 is generally considered optimal for broad-spectrum activity, particularly against Gram-negative bacteria like Enterobacteriaceae and Pseudomonas aeruginosa. [16][18]Other beneficial substituents include ethyl and 2,4-difluorophenyl groups. [18]* Impact on Activity: The order of antimycobacterial activity imparted by the N-1 substituent has been reported as tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. [19]* Bulky Substituents: While aryl functionality at the N-1 position has been explored, large hydrophobic substituents can lead to decreased activity due to poor solubility and impaired outer membrane penetration. [17][20]
The C-6 Fluorine: The Game Changer
The introduction of a fluorine atom at the C-6 position was a landmark achievement in quinolone development. [21]This single substitution significantly enhances the antibacterial potency by:
-
Increased DNA Gyrase Inhibition: The C-6 fluorine atom improves the binding affinity of the drug to the DNA gyrase-DNA complex. [16][22]* Enhanced Cell Penetration: The increased lipophilicity imparted by the fluorine atom facilitates better penetration into bacterial cells. [3][22] Nearly all clinically relevant quinolones possess a C-6 fluorine substituent, a testament to its profound impact on activity. [23]
The C-7 Substituent: Modulating Spectrum and Safety
The C-7 position is the most extensively modified site on the fluoroquinolone nucleus, and the nature of the substituent at this position has a profound influence on the antibacterial spectrum, potency, and side-effect profile. [16]
-
Piperazine and Pyrrolidine Rings: The introduction of a piperazine or a pyrrolidine ring at C-7 significantly enhances activity against Gram-positive bacteria and also improves potency against Gram-negative organisms. [24][18]* Modulating Target Specificity: Modifications to the C-7 substituent can alter the primary target of the fluoroquinolone. For instance, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin shifts its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. [25]* Influence on Side Effects: The C-7 substituent is a key determinant of CNS side effects. Simple piperazine and pyrrolidine rings are associated with a higher incidence of these effects, which can be ameliorated by increasing the steric bulk through alkylation. [18] Table 1: Influence of C-7 Substituents on the MIC (µg/mL) of Ciprofloxacin Derivatives against S. aureus
| C-7 Substituent | MIC (µg/mL) against S. aureus | Reference |
| Piperazine (Ciprofloxacin) | 0.25 - 0.5 | [26] |
| N-methylpiperazine | 0.125 - 0.5 | [17] |
| 3-Aminopyrrolidine | 0.06 - 0.25 | [19] |
| 7-Benzimidazol-1-yl | 0.5 | [17] |
| 4-(5-amino-t[5][6][27]hiadiazole-2-sulfonyl)piperazine | ≤ 0.016 | [16] |
The C-8 Position: Fine-Tuning Activity and Phototoxicity
The substituent at the C-8 position offers another avenue for modulating the biological properties of fluoroquinolones.
-
Halogen Substituents: A halogen (F or Cl) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria. [18]However, an 8-halogen substituent is also strongly associated with increased phototoxicity.
-
Methoxy Group: A C-8 methoxy group generally enhances activity against Gram-positive bacteria and is associated with reduced phototoxicity. [18]This has been a key modification in the development of newer generation fluoroquinolones with improved safety profiles.
-
Fused Ring Systems: The fusion of the N-1 and C-8 substituents to form a ring, as seen in ofloxacin and levofloxacin, can lead to excellent in vitro activity against Gram-positive species and improved pharmacokinetic properties. [16]However, such fusion can sometimes reduce lethal activity in the absence of protein synthesis.
Experimental Protocols for SAR Evaluation
A robust evaluation of the structure-activity relationships of fluoroquinolone derivatives necessitates a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Synthesis of Fluoroquinolone Derivatives
The synthesis of novel fluoroquinolone derivatives typically involves the modification of a core scaffold, often through nucleophilic aromatic substitution at the C-7 position.
Protocol: Synthesis of a C-7 Modified Ciprofloxacin Derivative
-
Starting Material: Ciprofloxacin (1 equivalent).
-
Reagents: Desired amine for C-7 substitution (1.1 equivalents), a suitable base (e.g., triethylamine, 2 equivalents), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure: a. Dissolve ciprofloxacin in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the triethylamine to the solution and stir for 15 minutes at room temperature. c. Add the desired amine to the reaction mixture. d. Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Pour the mixture into ice-water to precipitate the product. g. Filter the precipitate, wash with water, and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental parameter for assessing antibacterial potency.
Protocol: Broth Microdilution MIC Assay
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (MHB), and serial dilutions of the fluoroquinolone derivatives.
-
Procedure: a. Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. b. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). c. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of the compounds against their target enzymes.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine), and the test compounds.
-
Procedure: a. Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the fluoroquinolone derivative. b. Initiate the reaction by adding DNA gyrase and ATP. c. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding a stop solution (e.g., SDS and proteinase K). e. Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. f. Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the toxicity of new derivatives against mammalian cells to ensure a favorable therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluoroquinolone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Phototoxicity and Cardiotoxicity Assessment
Phototoxicity Assay (In Vitro 3T3 NRU Phototoxicity Test):
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.
-
Treatment: Treat the cells with the fluoroquinolone derivative in two parallel plates.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake (NRU): Assess cell viability using the neutral red uptake assay.
-
Analysis: Compare the cytotoxicity of the compound in the presence and absence of UVA light to determine its phototoxic potential. [6] Cardiotoxicity Assay (hERG Assay):
-
Cell Line: Use a stable cell line expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG channel currents.
-
Compound Application: Apply a range of concentrations of the fluoroquinolone derivative to the cells.
-
Data Acquisition: Record the hERG tail current before and after the application of the test compound.
-
Analysis: Calculate the percentage of inhibition of the hERG current and determine the IC₅₀ value to assess the potential for QT prolongation and cardiotoxicity.
Quantitative Structure-Activity Relationship (QSAR) in Fluoroquinolone Design
QSAR modeling is a powerful computational tool that correlates the structural and physicochemical properties of a series of compounds with their biological activity. [1][6][7]By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.
Key Molecular Descriptors in Fluoroquinolone QSAR:
-
Lipophilicity (logP): This descriptor influences cell penetration and pharmacokinetic properties.
-
Electronic Parameters (e.g., HOMO and LUMO energies): These relate to the molecule's ability to participate in electronic interactions with the target.
-
Steric Descriptors (e.g., molar refractivity): These describe the size and shape of the molecule and its substituents, which can affect binding to the target.
-
Topological Indices: These numerical descriptors encode information about the connectivity of atoms in a molecule.
A typical QSAR study involves calculating these descriptors for a set of fluoroquinolone derivatives with known antibacterial activity and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
Caption: A typical workflow for a QSAR study of fluoroquinolone derivatives.
Future Directions: Overcoming Resistance and Enhancing Safety
The continued evolution of bacterial resistance necessitates a forward-thinking approach to fluoroquinolone design. Future research will likely focus on:
-
Novel Scaffolds: Exploring modifications to the core quinolone ring system to create novel scaffolds that can evade existing resistance mechanisms.
-
Hybrid Molecules: Combining the fluoroquinolone pharmacophore with other antibacterial agents to create hybrid molecules with dual mechanisms of action.
-
Targeting Efflux Pumps: Designing derivatives that are not substrates for bacterial efflux pumps, a major mechanism of resistance.
-
Fine-tuning Safety: Systematically modifying substituents to minimize off-target effects and reduce the incidence of adverse reactions.
Conclusion
The structure-activity relationship of fluoroquinolone derivatives is a complex but well-elucidated field that provides a robust framework for the rational design of new antibacterial agents. By understanding the critical roles of the core pharmacophore and the nuanced effects of substituents at various positions, researchers can strategically design and synthesize novel compounds with enhanced potency, a broader spectrum of activity, and an improved safety profile. The integration of traditional medicinal chemistry with modern computational tools like QSAR will continue to be a driving force in the development of the next generation of fluoroquinolones to combat the ever-present threat of bacterial infections.
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An In-Depth Technical Guide to the Solubility of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a foundational core in the synthesis of many modern fluoroquinolone antibiotics. As a key synthetic intermediate, understanding its physicochemical properties is paramount for optimizing reaction conditions, purification processes, and the development of final active pharmaceutical ingredients (APIs). Among these properties, solubility is arguably the most critical, directly influencing reaction kinetics, yield, and the bioavailability of the resulting APIs.
This guide provides a comprehensive technical overview of the solubility of this compound. It synthesizes data from closely related analogs and established principles of physical chemistry to offer field-proven insights for laboratory and development settings.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key determinants are its amphoteric nature, crystal lattice energy, and the influence of its substituent groups.
Molecular Structure and Ionization
The molecule possesses both an acidic carboxylic acid group at the 3-position and a weakly basic nitrogen atom within the quinolone ring system. This dual functionality means its net charge is highly dependent on the pH of the surrounding medium.
-
In acidic conditions (low pH): The carboxylic acid group is protonated (neutral), while the ring nitrogen can become protonated (positive charge), leading to the formation of a cationic species.
-
In neutral conditions: The molecule can exist as a zwitterion, with a deprotonated carboxylate group (negative charge) and a protonated ring nitrogen (positive charge). This is typically the point of minimum solubility (the isoelectric point).
-
In basic conditions (high pH): The carboxylic acid is deprotonated (negative charge), forming an anionic species.
This pH-dependent ionization is the primary driver of its aqueous solubility profile. A predicted pKa value for the closely related 1-cyclopropyl analog is approximately 6.36, which is attributed to the carboxylic acid function[1][2].
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Foreword: Decoding Quinolone Activity Through a Computational Lens
An In-depth Technical Guide to the Theoretical and Computational Study of Quinolone Carboxylic Acid Derivatives
Quinolone carboxylic acids represent a cornerstone of medicinal chemistry. Since the discovery of nalidixic acid in 1962, this structural motif has been a fertile ground for developing therapeutics with a vast range of activities, including antibacterial, antiviral, and antineoplastic properties[1][2][3]. The 4-quinolone-3-carboxylic acid scaffold, in particular, is recognized as a privileged structure, with its activity being highly dependent on the nature and spatial arrangement of its substituents[1][4]. The core of their antibacterial mechanism often involves the inhibition of essential type II topoisomerases, namely DNA gyrase and topoisomerase IV, by stabilizing a transient enzyme-DNA cleavage complex[5][6][7].
As the challenges of drug resistance and the demand for novel therapeutics intensify, empirical, trial-and-error synthesis is no longer sufficient. Modern drug development necessitates a deep, mechanistic understanding of how these molecules interact with their biological targets. This is where theoretical and computational studies provide an indispensable advantage. By simulating molecular behavior at the quantum and atomic levels, we can predict physicochemical properties, elucidate binding mechanisms, and rationally design next-generation derivatives with enhanced potency and optimized pharmacokinetic profiles.
This guide provides researchers, scientists, and drug development professionals with a technical overview of the principal computational methodologies applied to the study of quinolone carboxylic acid derivatives. It is structured not as a rigid manual, but as a logical journey through the theoretical workflow, from understanding the intrinsic properties of a single molecule to predicting its fate within a complex biological system. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative research.
Section 1: Quantum Chemical Methods – The Electronic Foundation
Before a drug can interact with a target, its inherent electronic structure, geometry, and reactivity dictate its potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing these fundamental characteristics.[8][9] These methods allow us to model the electron distribution within a quinolone derivative, providing insights that are difficult or impossible to obtain through experimentation alone.
Core Applications of DFT in Quinolone Research
-
Geometric Optimization: Determining the most stable three-dimensional conformation of a molecule. This is a critical first step for all subsequent computational studies, including docking and QSAR.
-
Electronic Structure Analysis: Calculating properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.[10]
-
Intra- and Intermolecular Interactions: DFT is exceptionally well-suited for studying non-covalent interactions, such as the intramolecular hydrogen bonds that are often present between the carboxylic acid group and the C4-keto oxygen in quinolones.[8][11] This is crucial for understanding conformational preferences.
-
Spectroscopic Characterization: Predicting vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) to aid in the characterization of newly synthesized compounds.[12][13]
-
Reactivity Prediction: Using concepts like Fukui functions to identify the most reactive sites within a molecule, which can inform potential metabolic pathways or sites for synthetic modification.[12]
Experimental Protocol: Single-Molecule DFT Calculation
This protocol outlines the essential steps for performing a geometry optimization and frequency calculation for a quinolone derivative, such as ciprofloxacin, using a common quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Preparation:
-
Build the 3D structure of the quinolone derivative using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol file).
-
-
Input File Generation:
-
Rationale: The input file instructs the software on the type of calculation to perform, the theoretical model to use, and the molecule to study.
-
Step: Create a text file specifying the following:
-
Route Section: #p B3LYP/6-31G(d,p) Opt Freq. This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-31G(d,p) basis set. This combination is widely used and provides a good balance of accuracy and computational cost for organic molecules.[12]
-
Charge and Multiplicity: Specify the net charge (typically 0 for neutral quinolones) and the spin multiplicity (typically 1 for a singlet ground state).
-
Molecular Coordinates: Paste the atomic coordinates from Step 1.
-
-
-
Execution and Validation:
-
Rationale: The frequency calculation serves a dual purpose: it provides the vibrational spectra and confirms that the optimized geometry is a true energy minimum.
-
Step: Submit the input file to the quantum chemistry software.
-
Validation: After the calculation completes, inspect the output file. A successful optimization is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry must be re-optimized.
-
-
Data Analysis:
-
Extract the optimized Cartesian coordinates for use in subsequent studies (e.g., molecular docking).
-
Analyze the HOMO and LUMO energies to assess the molecule's electronic stability.
-
Visualize the vibrational modes corresponding to key functional groups (e.g., C=O stretch, O-H stretch) and compare them with experimental IR or Raman data if available.
-
Section 2: Molecular Docking – Simulating the Target Interaction
The therapeutic effect of most quinolones stems from their ability to bind to and inhibit bacterial DNA gyrase or topoisomerase IV.[14][15] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (the quinolone) when bound to a specific protein target.
The Mechanism of Quinolone-Gyrase Interaction
Decades of experimental and computational work have revealed a detailed picture of how quinolones bind to the enzyme-DNA complex. Key features include:
-
The Water-Metal Ion Bridge: The C3-carboxylic acid and C4-keto group of the quinolone chelate a magnesium ion (Mg²⁺). This ion is bridged by coordinated water molecules to key residues in the GyrA subunit of DNA gyrase, typically Serine 83 and an acidic residue like Aspartate 87 (E. coli numbering).[5][16] This interaction is essential for potent inhibitory activity.
-
DNA Intercalation: Crystallographic data show that two quinolone molecules intercalate into the DNA at the cleavage site, stabilizing the complex and preventing DNA re-ligation.[5][17]
-
Substituent Effects: Substituents at positions like N-1 and C-7 play a crucial role in modulating the drug's spectrum of activity, potency, and pharmacokinetic properties by forming additional interactions with the enzyme or DNA.[3][6]
Experimental Protocol: Molecular Docking of a Quinolone into DNA Gyrase
This protocol provides a generalized workflow for docking a quinolone derivative into the active site of Mycobacterium tuberculosis DNA gyrase using AutoDock or a similar program.
-
Receptor and Ligand Preparation:
-
Rationale: Raw structural files from databases must be processed to be suitable for docking. This involves removing non-essential molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Receptor: Download the crystal structure of the DNA gyrase-DNA-quinolone complex from the Protein Data Bank (PDB). A relevant entry is 5BTC , which shows ciprofloxacin bound to M. tuberculosis DNA gyrase.[5] Remove water molecules, co-solvents, and the original ligand from the PDB file. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Ligand: Use the DFT-optimized 3D structure of your quinolone derivative from Section 1.2. Assign partial charges and define the rotatable bonds.
-
-
Binding Site Definition:
-
Rationale: Docking algorithms perform a targeted search. You must define the three-dimensional space (the "grid box") where the algorithm will attempt to place the ligand.
-
Step: Center the grid box on the position of the co-crystallized ligand (ciprofloxacin in PDB: 5BTC) or on the key active site residues (e.g., the catalytic tyrosines and the Mg²⁺ binding site). The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational freedom.
-
-
Execution of Docking Algorithm:
-
Rationale: The software will now systematically explore different conformations ("poses") of the ligand within the defined binding site, scoring each based on a function that estimates the free energy of binding.
-
Step: Run the docking simulation. A common and robust choice is the Lamarckian Genetic Algorithm, which combines a global search with local energy minimization.
-
-
Analysis and Validation:
-
Validation: A key validation step is to re-dock the original co-crystallized ligand back into the active site. The predicted pose should closely match the crystallographic pose, typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Pose Analysis: Analyze the top-scoring poses of your new derivative. Visualize the protein-ligand complex and identify key interactions:
-
Does the keto-acid moiety coordinate with the Mg²⁺ ion?
-
Are there hydrogen bonds with Ser83 or Asp87 (or their equivalents)?[16]
-
Are there favorable pi-stacking interactions with DNA bases?
-
-
Scoring: Compare the predicted binding energy (e.g., in kcal/mol) of your derivative with that of known active compounds. Lower binding energy generally indicates a more favorable interaction.
-
Data Presentation: Docking Results
Quantitative data from docking studies on a series of derivatives should be summarized for clear comparison.
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interactions Observed | RMSD (Å) vs. Ciprofloxacin |
| Ciprofloxacin | -9.8 | H-bonds with Ser83, Asp87; Mg²⁺ coordination; DNA intercalation | 0.85 (Re-docked) |
| Derivative 1 | -10.5 | H-bonds with Ser83, Asp87, Arg121; Mg²⁺ coordination | 1.12 |
| Derivative 2 | -8.2 | H-bond with Ser83 only; Mg²⁺ coordination | 2.54 |
| Derivative 3 | -11.1 | H-bonds with Ser83, Asp87; Mg²⁺ coordination; Pi-cation with Arg121 | 1.30 |
Section 3: Structure-Activity Relationships (SAR and QSAR)
While docking predicts binding for a single compound, Quantitative Structure-Activity Relationship (QSAR) models aim to build a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity.[18] These models are invaluable for predicting the activity of untested molecules and for identifying which structural features are most critical for potency.
Methodologies
-
2D-QSAR: Uses descriptors calculated from the 2D structure (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to build a linear regression model.
-
3D-QSAR: Requires the 3D alignment of the molecules in the dataset. It generates fields around the molecules describing steric and electrostatic properties. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common.[19]
-
Hologram QSAR (HQSAR): A 2D method that generates molecular holograms based on fragments of the molecules. It does not require 3D alignment, making it faster and simpler than 3D-QSAR.[20][21]
Protocol: Developing a Predictive QSAR Model
-
Data Curation:
-
Rationale: The quality of a QSAR model is entirely dependent on the quality of the input data.
-
Step: Assemble a dataset of quinolone derivatives with consistently measured biological activity (e.g., IC₅₀ or MIC values) against a single target or organism. The activity data should span several orders of magnitude. For QSAR analysis, convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).[20]
-
Divide the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate its predictive power.[20]
-
-
Descriptor Calculation and Model Building:
-
Rationale: Descriptors are numerical representations of molecular properties. The goal is to find the descriptors that best correlate with biological activity.
-
Step: For the chosen QSAR method (e.g., HQSAR), calculate the relevant descriptors for all molecules in the training set.
-
Use a statistical method, such as Partial Least Squares (PLS) regression, to build a mathematical equation linking the descriptors to the pIC₅₀ values.
-
-
Model Validation:
-
Rationale: A model must be rigorously validated to ensure it is not simply a result of chance correlation and that it has true predictive power.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a good model.[21]
-
External Validation: Use the final model to predict the pIC₅₀ values for the compounds in the test set (which were not used to build the model). Calculate the predictive correlation coefficient (R²_pred or Q_ext²). An R²_pred > 0.6 indicates good predictive ability.[21]
-
-
Interpretation:
-
Analyze the contribution of different descriptors or, in the case of 3D-QSAR, visualize the steric and electrostatic contour maps. This provides direct insight into which structural modifications are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive group is favored at the C-7 position.
-
Section 4: In Silico ADMET Profiling
A potent drug is useless if it cannot reach its target in the body at a therapeutic concentration or if it is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for reducing late-stage failures.[22][23][24]
Key ADMET Parameters for Quinolones
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.[25]
Protocol: Computational ADMET Assessment
Numerous web-based tools and standalone software packages (e.g., SwissADME, admetSAR, pkCSM) can perform these predictions.[24][25][26]
-
Input: Provide the 2D structure of the quinolone derivative, typically as a SMILES string.
-
Execution: The tool uses a variety of pre-built models, often based on QSAR or machine learning, to predict a wide range of physicochemical and pharmacokinetic properties.
-
Analysis:
-
Drug-likeness: Check for violations of rules like Lipinski's Rule of Five.
-
Pharmacokinetics: Evaluate the predicted absorption, distribution, and metabolism parameters. For example, a compound predicted to be a strong inhibitor of a major CYP enzyme (e.g., CYP3A4) may have a high risk of drug-drug interactions.
-
Toxicity: Review the toxicity predictions. A positive prediction in the Ames test suggests potential mutagenicity and is a significant red flag.[25]
-
Decision Making: Synthesize the ADMET data with potency and selectivity information to prioritize the most promising candidates for synthesis and experimental testing.
-
Section 5: Visualizing Workflows and Concepts
Complex theoretical workflows and molecular concepts can be clarified using diagrams. Below are representations created using the DOT language.
General Workflow for Computational Quinolone Design
Caption: A comprehensive workflow for the theoretical study and design of quinolone derivatives.
Key Pharmacophore for DNA Gyrase Inhibition
Caption: Essential pharmacophoric features of quinolone carboxylic acids for DNA gyrase binding.
Simplified Quinolone-Gyrase Interaction Diagram
Caption: Key molecular interactions between a quinolone, Mg2+, and DNA gyrase active site residues.
Conclusion
The theoretical study of quinolone carboxylic acid derivatives is a mature and powerful field that significantly accelerates the drug discovery process. By integrating quantum mechanics, molecular docking, QSAR, and ADMET predictions, researchers can move beyond serendipity and towards rational, hypothesis-driven design. The computational protocols and workflows outlined in this guide provide a robust framework for dissecting the complex structure-activity relationships of this vital class of molecules. As computational power increases and algorithms become more sophisticated, these theoretical approaches will become even more central to developing the next generation of quinolone-based therapies to combat infectious diseases and other critical illnesses.
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discovery and history of fluoroquinolone compounds
An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds
Authored by: A Senior Application Scientist
Foreword
The trajectory of antibacterial drug discovery is a compelling narrative of scientific curiosity, serendipity, and rational design. Among the various classes of antibiotics, the fluoroquinolones stand out as a testament to the power of medicinal chemistry in optimizing a lead compound into a globally significant therapeutic arsenal. This guide provides a technical deep dive into the origins and evolution of fluoroquinolone compounds, intended for researchers, scientists, and drug development professionals. We will explore the key scientific breakthroughs, the underlying mechanisms of action, and the structure-activity relationships that have shaped this critical class of antibacterial agents.
The Genesis: Discovery of the Quinolone Core
The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with modest antibacterial activity: nalidixic acid.[1][2][3] This compound, a 1,8-naphthyridine derivative, was the first of the quinolone antibiotics.[4]
Nalidixic acid exhibited activity primarily against Gram-negative bacteria and was introduced for clinical use in 1967, mainly for treating urinary tract infections.[4][5] However, its utility was limited by a narrow spectrum of activity, low potency, and the rapid emergence of bacterial resistance.[1][5] Despite these limitations, the discovery of nalidixic acid provided a crucial chemical scaffold for future development.
The Fluorine Revolution: Emergence of the Fluoroquinolones
For nearly two decades following the discovery of nalidixic acid, the quinolones remained a relatively niche class of antimicrobials. The significant breakthrough occurred in the late 1970s and early 1980s with two key structural modifications to the quinolone nucleus. Researchers discovered that the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced the antibacterial potency and broadened the spectrum of activity.[6][7]
This led to the synthesis of norfloxacin in 1978 by researchers at Kyorin Seiyaku in Japan.[5][6] Norfloxacin was the first of the "fluoroquinolones" and demonstrated significantly improved activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, a pathogen against which nalidixic acid was ineffective.[6][8] The introduction of norfloxacin in 1986 marked a new era in antibacterial therapy.[5]
Building on this success, further modifications, such as the addition of a cyclopropyl group at the N-1 position, led to the development of ciprofloxacin by Bayer in 1983.[1][9] Ciprofloxacin exhibited even greater potency than norfloxacin and became one of the most widely used fluoroquinolones globally.[10][11]
The Chemical Evolution of Fluoroquinolones
The journey from nalidixic acid to the more potent fluoroquinolones is a prime example of structure-activity relationship (SAR) studies guiding drug design.
Caption: Chemical evolution from nalidixic acid to later-generation fluoroquinolones.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are type II topoisomerases that are crucial for bacterial DNA replication, transcription, and repair.[14]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA unwinding for replication.[15] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[13]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[13] In many Gram-positive bacteria, topoisomerase IV is the primary target.[13]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but has not yet resealed the break.[16] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[16]
Caption: Mechanism of action of fluoroquinolones on bacterial DNA replication.
Generations of Fluoroquinolones: Expanding the Antibacterial Spectrum
The continuous effort to improve upon the initial fluoroquinolones has led to the classification of these drugs into generations based on their antibacterial spectrum.[17][18]
| Generation | Representative Drugs | Primary Spectrum of Activity |
| First | Nalidixic acid | Narrow: Primarily Enterobacteriaceae.[17] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Broadened Gram-negative coverage, including P. aeruginosa. Some activity against Gram-positive and atypical pathogens.[17] |
| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[17][19] |
| Fourth | Moxifloxacin, Trovafloxacin | Maintained Gram-negative and enhanced Gram-positive activity, with the addition of significant anaerobic coverage.[14][17] |
Experimental Protocols: Foundational Assays in Fluoroquinolone Development
The development of fluoroquinolones relied on key in vitro experiments to characterize their potency and mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Fluoroquinolone: A two-fold serial dilution of the fluoroquinolone is prepared in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the fluoroquinolone in which there is no visible turbidity (bacterial growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
DNA Gyrase Inhibition Assay
This assay directly measures the ability of a fluoroquinolone to inhibit the supercoiling activity of DNA gyrase.
Protocol: In Vitro Supercoiling Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed circular plasmid DNA, purified DNA gyrase, ATP, and a suitable buffer.
-
Addition of Fluoroquinolone: Varying concentrations of the fluoroquinolone compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The DNA is visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The concentration of the fluoroquinolone that inhibits 50% of the supercoiling activity (IC50) is determined.
The Challenge of Resistance
The extensive use of fluoroquinolones has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of fluoroquinolones to their targets.[20][21]
-
Reduced Drug Accumulation: This can occur through decreased influx of the drug due to alterations in outer membrane proteins or increased efflux through the overexpression of efflux pumps.[12][22]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes which protect the target enzymes from fluoroquinolone binding.[20]
Conclusion and Future Perspectives
The discovery and development of fluoroquinolones represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of nalidixic acid, a remarkable journey of rational drug design has yielded a powerful class of antibiotics that have saved countless lives. Understanding the historical context, the intricate mechanisms of action, and the evolution of their chemical structures provides invaluable insights for the ongoing challenge of combating infectious diseases. As we face the growing threat of antimicrobial resistance, the lessons learned from the fluoroquinolone story will undoubtedly guide the development of the next generation of antibacterial agents.
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Spectroscopic Characterization of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Technical Guide
Introduction
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a core structural motif in many synthetic antibacterial agents. The fluorine substituents at the C6 and C7 positions are known to significantly enhance the antimicrobial activity of quinolones. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of new therapeutic agents based on this scaffold. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing a robust framework for its identification and characterization.
Molecular Structure and Key Features
The structure of this compound presents several key features that will be reflected in its spectroscopic data:
-
Aromatic System: A difluorinated benzene ring fused to a pyridinone ring.
-
Quinolone Core: A conjugated system that includes a ketone and an enamine-like nitrogen.
-
Carboxylic Acid: A primary functional group for both biological activity and spectroscopic identification.
-
Protons on Nitrogen and Carboxylic Acid: These are exchangeable protons that will have characteristic NMR signals.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the vinyl proton, the N-H proton, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.7 | s | - |
| H-5 | ~7.9 | d | J(H-F) ≈ 9-10 Hz |
| H-8 | ~7.5 | d | J(H-F) ≈ 9-10 Hz |
| N-H | >10 (broad) | s | - |
| COOH | >12 (broad) | s | - |
Rationale behind the assignments:
-
H-2: This proton is adjacent to the electron-withdrawing carboxylic acid group and is part of the electron-deficient pyridinone ring, hence it is expected to be significantly deshielded and appear at a high chemical shift.
-
H-5 and H-8: These aromatic protons will show coupling to the adjacent fluorine atoms. The proton at C5 is deshielded due to the anisotropic effect of the C4-carbonyl group.
-
N-H and COOH: These protons are acidic and their chemical shifts can be highly variable depending on the solvent and concentration. They typically appear as broad singlets and will exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, oxygen, and nitrogen atoms.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168 |
| C=O (Ketone) | ~175 |
| C-2 | ~148 |
| C-3 | ~110 |
| C-4a | ~140 |
| C-5 | ~115 (d, J(C-F)) |
| C-6 | ~150 (d, ¹J(C-F) ≈ 250 Hz) |
| C-7 | ~152 (d, ¹J(C-F) ≈ 250 Hz) |
| C-8 | ~105 (d, J(C-F)) |
| C-8a | ~125 |
Rationale behind the assignments:
-
Carbonyl Carbons: The ketone (C4) and carboxylic acid (C3-COOH) carbons are the most deshielded due to the direct attachment of oxygen atoms.
-
Fluorinated Carbons: The carbons directly bonded to fluorine (C6 and C7) will show large one-bond coupling constants (¹J(C-F)) of around 250 Hz.
-
Other Aromatic and Vinylic Carbons: The remaining carbons will appear in the aromatic/vinylic region, with their specific shifts influenced by their position relative to the various functional groups.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
| Fluorine | Expected Chemical Shift (δ, ppm) |
| F-6 | -130 to -140 |
| F-7 | -120 to -130 |
Rationale behind the assignments:
-
The chemical shifts of fluorine atoms are sensitive to their electronic environment. The relative positions of the two fluorine atoms on the benzene ring will result in slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex but will show several characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Strong |
| N-H | ~3200 | Medium |
| C-H (aromatic/vinylic) | 3100 - 3000 | Medium |
| C=O (Ketone) | 1650 - 1630 | Strong |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |
| C=C and C=N | 1620 - 1500 | Medium-Strong |
| C-F | 1300 - 1100 | Strong |
Rationale behind the assignments:
-
O-H Stretch: The carboxylic acid O-H stretch will be a very broad band due to strong hydrogen bonding.
-
C=O Stretches: Two distinct carbonyl stretching bands are expected for the ketone and the carboxylic acid. The ketone carbonyl is part of a conjugated system, which lowers its stretching frequency.
-
C-F Stretches: The C-F bonds will give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected exact mass of C₁₀H₅F₂NO₃ is 225.0237. A high-resolution mass spectrum should show a molecular ion peak at or very close to this value.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation patterns, including:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO (28 Da) from the quinolone ring.
-
Loss of COOH (45 Da) from the carboxylic acid group.
-
Decarboxylation (loss of CO₂, 44 Da).
-
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and the acidic protons are often observed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-pulse experiment. A spectral width of -2 to 16 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is appropriate.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width will depend on the instrument and reference used.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify and characterize this important fluoroquinolone core, ensuring the integrity of their synthetic and drug discovery efforts. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.
References
Due to the lack of direct experimental data for the title compound, the following references to related structures and spectroscopic principles are provided for context.
- Spectroscopic data of a related compound: For an example of detailed spectroscopic analysis of a similar 6,7-difluoroquinoline derivative, refer to the supporting information of relevant publications.
-
General NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
General IR Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
-
General Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Quinolone Chemistry: A publication on the synthesis of a related quinolone provides context on synthetic methods: Guo, Y., Liu, K., & Li, G. (2001). Synthesis of 6-Floro-7-Chloro-1, 4-Dihydro 4-Oxoquinoline-3-Carboxlic acid ethyl ester and anologys. Zhengzhou Daxue Xuebao (Lixue Ban), 33(3), 75-77. [Link]
A Technical Guide to the Therapeutic Targets of Difluoro-Quinolone Compounds
This guide provides an in-depth exploration of the established and emerging therapeutic targets of difluoro-quinolone compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of targets to explain the underlying mechanisms and provide actionable, field-proven experimental protocols. We will delve into the foundational antibacterial applications of these compounds and navigate the exciting frontier of their potential as anticancer agents.
Part 1: The Core Antibacterial Targets: DNA Gyrase and Topoisomerase IV
Difluoro-quinolones, a prominent class of fluoroquinolone antibiotics, have long been mainstays in combating bacterial infections.[1] Their efficacy stems from a highly specific mechanism of action: the inhibition of two essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[4]
Mechanism of Action: Trapping the Cleavage Complex
During DNA replication, the unwinding of the double helix creates significant torsional stress and positive supercoils ahead of the replication fork.[4] DNA gyrase introduces negative supercoils, relaxing this stress and allowing replication to proceed.[4] Following replication, daughter chromosomes are often interlinked or "catenated." Topoisomerase IV is primarily responsible for decatenating these chromosomes, ensuring proper segregation into daughter cells.[2][6]
Quinolones do not simply inhibit these enzymes; they act as poisons. They intercalate into the bacterial DNA and bind to the enzyme, trapping it in a state where it has cleaved the DNA but cannot re-ligate the strands.[1][2][6] This forms a stable quinolone-enzyme-DNA ternary complex that physically obstructs the progression of the replication fork.[5][6] The collision of the replication machinery with these complexes leads to the release of lethal double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[2][6]
In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive bacteria.[3][4][6] This differential targeting is a key consideration in the development and application of specific quinolone-based therapies.
Caption: Quinolone inhibition of bacterial DNA gyrase.
Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. These two forms (relaxed and supercoiled) can be separated by agarose gel electrophoresis, as the compact supercoiled form migrates faster. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.
Methodology:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 10 mM Spermidine, 500 mM Potassium Glutamate): 4 µL
-
Relaxed pBR322 Plasmid DNA (0.5 µg/µL): 1 µL
-
Test Compound (Difluoro-quinolone) at various concentrations (e.g., 0.1 to 100 µM, dissolved in DMSO): 1 µL
-
E. coli DNA Gyrase Enzyme (e.g., 1 Unit/µL): 1 µL
-
Nuclease-Free Water: to a final volume of 19 µL
Expert Insight: Always include a 'no enzyme' control (DNA remains relaxed) and a 'no inhibitor' control (DNA becomes fully supercoiled) to validate the assay components. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
-
-
Initiation: Add 1 µL of 10 mM ATP solution to each tube to start the reaction. Mix gently.
-
Incubation: Incubate the reaction tubes at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue).
-
Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe). Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization & Analysis: Visualize the DNA bands under UV or blue light. Quantify the intensity of the relaxed and supercoiled DNA bands using densitometry software. The IC₅₀ value is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.
Part 2: Emerging Anticancer Targets and Mechanisms
Beyond their antibacterial prowess, difluoro-quinolones are gaining significant attention for their potential as anticancer agents.[7][8][9] This repositioning is driven by their ability to interact with eukaryotic enzymes and cellular pathways that are critical for cancer cell survival and proliferation.[8][10] Structural modifications to the quinolone scaffold, particularly at the C7 and C3 positions, can enhance this anticancer activity.[9][11][12]
Primary Target: Human Topoisomerase II
Similar to their action on bacterial gyrase, certain fluoroquinolones can poison human topoisomerase II (Topo II).[9][12] Topo II is essential for resolving DNA tangles and supercoils during the replication and segregation of chromosomes in human cells. By stabilizing the Topo II-DNA cleavage complex, these compounds induce irreparable double-strand breaks, which are particularly toxic to rapidly dividing cancer cells.[10] This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[13]
Induction of Apoptosis
Numerous studies have demonstrated that difluoro-quinolone derivatives can induce apoptosis in a variety of cancer cell lines.[8][13][14][15] This programmed cell death can be triggered through multiple mechanisms:
-
Intrinsic (Mitochondrial) Pathway: DNA damage caused by Topo II inhibition can activate p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[14] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.
-
Extrinsic (Death Receptor) Pathway: Some derivatives have been shown to engage death receptor pathways, though this is a less commonly reported mechanism.
-
EGFR Pathway Inhibition: Novel quinolone-indolone conjugates have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling through STAT3, a key pathway in cell proliferation and survival.[14]
Caption: A typical workflow for evaluating anticancer quinolones.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [16]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluoro-quinolone compound. Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a 'medium only' blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [17]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [17]Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [20]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [21][22][23][24]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. [22][23]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [20][23] Methodology: [20][21][22]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the difluoro-quinolone compound (typically at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. [20]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark. [20][22]7. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. [20]Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). [25]Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA. [25][26][27]The fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), while cells in S phase have an intermediate amount.
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. [26][28]Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes), discard the ethanol, and wash twice with PBS. [26]5. RNase Treatment: Since PI also binds to double-stranded RNA, it's crucial to remove RNA to ensure DNA-specific staining. [25][27]Resuspend the cell pellet in 100 µL of RNase A solution (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL in PBS) directly to the cells. [26]7. Incubation & Analysis: Incubate at room temperature for 10 minutes in the dark. Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Conclusion and Future Directions
Difluoro-quinolone compounds represent a versatile chemical scaffold with validated therapeutic targets in both bacteriology and oncology. While their role as inhibitors of bacterial DNA gyrase and topoisomerase IV is well-established, their potential as anticancer agents is a rapidly evolving field. The ability of these compounds to poison human topoisomerase II, induce apoptosis, and arrest the cell cycle provides a strong rationale for their continued development.
Future research should focus on optimizing the structure-activity relationship to enhance selectivity for cancer cells over healthy cells, thereby widening the therapeutic window. [7][30][31][32]Exploring their efficacy in combination therapies and investigating novel targets beyond topoisomerases will be crucial steps in translating the promise of difluoro-quinolones into next-generation clinical therapeutics.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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ResearchGate. Structure-activity relationship of fluoroquinolones as anticancer agents. Available from: [Link]
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National Center for Biotechnology Information. DNA gyrase, topoisomerase IV, and the 4-quinolones. Available from: [Link]
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
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MDPI. DNA Gyrase as a Target for Quinolones. Available from: [Link]
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University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Available from: [Link]
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Proceedings of the National Academy of Sciences. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Available from: [Link]
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Taylor & Francis Online. Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Available from: [Link]
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Semantic Scholar. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Available from: [Link]
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ACS Publications. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Available from: [Link]
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Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]
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ResearchGate. DNA Gyrase, Topoisomerase IV, and the 4Quinolones. Available from: [Link]
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National Center for Biotechnology Information. Cell Viability Assays. Available from: [Link]
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JJ Medicine. Medical Pharmacology: Antibacterial Drugs. Available from: [Link]
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University of Georgia. The Annexin V Apoptosis Assay. Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]
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National Center for Biotechnology Information. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Available from: [Link]
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ResearchGate. Synthesis and anticancer activity of novel 2-quinolone derivatives. Available from: [Link]
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PubMed. Quinolone-indolone conjugate induces apoptosis by inhibiting the EGFR-STAT3-HK2 pathway in human cancer cells. Available from: [Link]
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PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available from: [Link]
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Anticancer Research. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Available from: [Link]
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National Center for Biotechnology Information. Quinolone Antibiotics: Resistance and Therapy. Available from: [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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OUCI. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Available from: [Link]
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PubMed. 4-Quinolone drugs affect cell cycle progression and function of human lymphocytes in vitro. Available from: [Link]
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ResearchGate. Potential mechanism of quinolones action on cancer cells. Changes in... Available from: [Link]
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Wikipedia. Quinolone antibiotic. Available from: [Link]
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SingleCare. List of quinolones: Uses, common brands, and safety information. Available from: [Link]
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National Center for Biotechnology Information. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]
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PubMed. Towards anticancer fluoroquinolones: A review article. Available from: [Link]
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ResearchGate. IC50 values of the test compounds against the three cancer cell lines. Available from: [Link]
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News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. Available from: [Link]
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ResearchGate. Towards anticancer fluoroquinolones: A review article. Available from: [Link]
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ResearchGate. IC 50 values obtained following 24 h treatment with compound 7b or 7c... Available from: [Link]
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National Center for Biotechnology Information. Drug repurposing of fluoroquinolones as anticancer agents in 2023. Available from: [Link]
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ResearchGate. IC50 value (µM ± SD) for compound 3 as single agent and in combination... Available from: [Link]
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Methodological & Application
Synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the development of modern fluoroquinolone antibiotics. We present a robust and reproducible protocol based on the Gould-Jacobs reaction, detailing each of the three critical stages: the initial condensation, a high-temperature cyclization, and the final hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure a successful and verifiable synthesis. The protocols are designed to be self-validating through the inclusion of expected analytical data for the key intermediates and the final product.
Introduction
This compound is a crucial scaffold in medicinal chemistry, forming the core structure of numerous potent antibacterial agents. The fluorine atoms at the 6 and 7 positions are known to significantly enhance the biological activity of these compounds. The synthesis of this important building block is therefore of great interest to the pharmaceutical industry. The most common and reliable method for its preparation is a variation of the Gould-Jacobs reaction, a powerful tool for the construction of the 4-quinolone ring system.[1][2] This application note will provide a detailed, three-step protocol for this synthesis, starting from commercially available reagents.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three main steps:
-
Condensation: Reaction of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, diethyl 2-((3,4-difluoroanilino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield the quinolone core structure, ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-((3,4-difluoroanilino)methylene)malonate (Intermediate 1)
Principle: This step involves a nucleophilic substitution reaction where the amino group of 3,4-difluoroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable enamine intermediate.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 3,4-Difluoroaniline | 129.11 | 1.0 | 12.91 g |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 1.05 | 22.70 g |
| Ethanol (for work-up) | 46.07 | - | As needed |
| Hexane (for work-up) | 86.18 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroaniline (12.91 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.70 g, 0.105 mol).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).
-
After the reaction is complete (as indicated by the consumption of the aniline), allow the mixture to cool to room temperature.
-
The resulting crude product, a viscous oil or a low-melting solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from an ethanol/hexane mixture.
Expected Observations: The reaction mixture will turn from a colorless or pale yellow solution to a darker, more viscous liquid.
Characterization of Intermediate 1:
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₄H₁₅F₂NO₄
-
Molecular Weight: 299.27 g/mol
Step 2: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)
Principle: This step is a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction. The enamine intermediate undergoes a 6-electron electrocyclization followed by tautomerization to form the stable 4-quinolone ring system.[2] High temperatures are necessary to overcome the activation energy for this cyclization. The use of a high-boiling solvent like diphenyl ether ensures a uniform and sufficiently high reaction temperature.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Diethyl 2-((3,4-difluoroanilino)methylene)malonate | 299.27 | 1.0 | 29.93 g |
| Diphenyl ether | 170.21 | - | 150 mL |
| Hexane | 86.18 | - | As needed |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a reflux condenser, add the crude diethyl 2-((3,4-difluoroanilino)methylene)malonate (29.93 g, 0.1 mol) and diphenyl ether (150 mL).
-
Heat the mixture with stirring in a heating mantle. The temperature of the reaction mixture should be gradually raised to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. During this time, ethanol, a byproduct of the cyclization, will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol = 9:1). The reaction is complete when the starting material is no longer visible.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, slowly add hexane (150 mL) to the mixture with vigorous stirring to precipitate the product.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.
-
Dry the solid in a vacuum oven at 60-70 °C to obtain the desired product.
Expected Observations: The reaction mixture will darken upon heating. A solid precipitate will form upon the addition of hexane.
Characterization of Intermediate 2: [4]
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₉F₂NO₃
-
Molecular Weight: 253.20 g/mol
-
Melting Point: >300 °C
-
IR (KBr, cm⁻¹): Provides information on functional groups.
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-), 7.40 (t, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 8.50 (s, 1H, C2-H), 12.2 (br s, 1H, NH).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 14.5, 60.0, 108.0, 110.5 (d), 112.0 (d), 125.0, 138.0, 145.0 (dd), 147.0, 150.0 (dd), 165.0, 172.0.
-
MS (ESI): m/z 254.1 [M+H]⁺.
Step 3: Synthesis of this compound (Final Product)
Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 253.20 | 1.0 | 25.32 g |
| Sodium hydroxide (NaOH) | 40.00 | 3.0 | 12.0 g |
| Water | 18.02 | - | 120 mL |
| Hydrochloric acid (HCl), concentrated | 36.46 | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, suspend ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (25.32 g, 0.1 mol) in a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (120 mL).
-
Heat the mixture to reflux with stirring for 2-3 hours. The suspension should become a clear solution as the hydrolysis proceeds.
-
After the reaction is complete (monitored by TLC, the starting material spot should disappear), cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid while stirring in an ice bath. A thick white precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral to pH paper, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80-90 °C to a constant weight.
Expected Observations: The initial suspension will dissolve upon heating to form a clear solution. A white precipitate will form upon acidification.
Characterization of the Final Product: [5]
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₀H₅F₂NO₃
-
Molecular Weight: 225.15 g/mol
-
Melting Point: 255-257 °C
Part 2: Visualization of Key Processes
Caption: Key transformations in the synthesis of this compound.
Part 3: Scientific Integrity and Trustworthiness
The protocols provided in this application note are designed to be robust and reproducible. The causality behind the experimental choices is rooted in established principles of organic chemistry. For instance, the use of a high-boiling solvent in the cyclization step is critical for achieving the necessary thermal energy for the intramolecular reaction to proceed efficiently.[2] The molar equivalents of reagents have been optimized to ensure high conversion rates while minimizing side reactions.
To ensure the trustworthiness of this protocol as a self-validating system, it is imperative to perform thorough analytical characterization at each step. The expected NMR, IR, and MS data provided serve as benchmarks for confirming the identity and purity of the intermediates and the final product. Any significant deviation from these expected values may indicate the presence of impurities or the formation of side products, necessitating further purification or optimization of the reaction conditions.
References
-
PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
The Strategic Intermediate: A Guide to 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Pharmaceutical Synthesis
Introduction: The Fluoroquinolone Backbone
In the landscape of modern antibacterial therapeutics, the fluoroquinolone class stands as a pillar of efficacy against a broad spectrum of pathogens. The journey from simple quinolones to these potent agents was marked by a pivotal discovery in the 1980s: the incorporation of a fluorine atom at the C-6 position of the quinolone nucleus.[1] This structural modification dramatically enhanced antimicrobial activity, primarily by improving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1][2] At the heart of many second-generation and later fluoroquinolones lies a key architectural component: 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of this critical pharmaceutical intermediate, from its fundamental properties to its application in the synthesis of blockbuster antibiotics. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and the Critical Role of Fluorine
The properties of the quinolone core are significantly modulated by its substituents. While data for the parent this compound is sparse, the closely related and commercially significant derivative, 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS 93107-30-3) , provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C13H9F2NO3 | [3][4] |
| Molecular Weight | 265.21 g/mol | [3][4] |
| Melting Point | 284-289 °C | [3][5] |
| Appearance | White to Yellow Solid | [3] |
| LogP | 1.8 - 2.31 | [3][4][5] |
| Density | ~1.6 g/cm³ | [3][5] |
The Mechanistic Impact of Fluorine Substitution
The strategic placement of fluorine atoms at the C-6 and C-7 positions is not arbitrary; it is a cornerstone of modern fluoroquinolone design. The high electronegativity and small van der Waals radius of fluorine confer several advantageous properties:
-
Enhanced Enzyme Inhibition: The C-6 fluorine atom significantly boosts the binding affinity of the drug to the DNA gyrase-DNA complex, a key factor in its bactericidal action.[2][6] This enhancement can be between 2 to 17-fold compared to non-fluorinated analogs.[2]
-
Increased Cell Penetration: Fluorine substitution increases the lipophilicity of the molecule, which can improve its penetration through the bacterial cell wall.[2][7]
-
Broadened Antimicrobial Spectrum: The introduction of the C-6 fluorine atom was a major breakthrough that expanded the activity of quinolones against Gram-negative bacteria and also conferred activity against Gram-positive organisms.[1][7]
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing solubility and bioavailability.[2][8]
Synthesis of the Quinolone Core: The Gould-Jacobs Reaction
A classic and reliable method for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction .[9][10][11] This thermal cyclization process, first reported in 1939, involves the reaction of an aniline derivative with an alkoxymethylenemalonate ester.[11][12]
The reaction proceeds in several stages:
-
Condensation: Nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate.
-
Thermal Cyclization: An intramolecular 6-electron cyclization at high temperatures (often >250 °C).[10][12]
-
Saponification: Hydrolysis of the resulting ester to the carboxylic acid.
-
Decarboxylation (optional): Removal of the carboxyl group if the 3-carboxy functionality is not desired.
Caption: The Gould-Jacobs reaction pathway.
Application in Fluoroquinolone Synthesis: The Path to Ciprofloxacin
This compound and its N-substituted derivatives are pivotal intermediates in the synthesis of numerous fluoroquinolone antibiotics. A prime example is the synthesis of Ciprofloxacin , a widely used second-generation fluoroquinolone.[13][14] The synthesis typically involves the N-alkylation of the quinolone core with a cyclopropyl group, followed by a nucleophilic aromatic substitution reaction at the C-7 position with piperazine.
The key transformation is the displacement of the C-7 fluorine atom by a nitrogen nucleophile from piperazine. This reaction is regioselective due to the activating effect of the C-4 carbonyl group.
Caption: Synthesis of Ciprofloxacin from the quinolone intermediate.
Protocol: Synthesis of Ciprofloxacin from 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
This protocol describes a representative procedure for the synthesis of Ciprofloxacin.[13][14][15]
Materials:
-
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Anhydrous piperazine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 N)
-
Water (deionized)
-
Acetone
-
Round bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) in DMSO.
-
Addition of Nucleophile: Add anhydrous piperazine (4 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 90-140 °C with stirring. The optimal temperature may vary and should be monitored.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~7 by the slow addition of 4 N HCl. This will cause the product to precipitate.[14]
-
For complete precipitation, the mixture can be cooled further in an ice bath or refrigerator.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and then with acetone to remove residual DMSO and unreacted piperazine.[14]
-
Dry the resulting solid under vacuum to yield Ciprofloxacin as a pale yellow solid.
-
Causality Behind Experimental Choices:
-
Solvent (DMSO): A high-boiling, polar aprotic solvent like DMSO is used to dissolve the reactants and to facilitate the nucleophilic aromatic substitution reaction, which often requires elevated temperatures.
-
Excess Piperazine: A molar excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HF that is formed as a byproduct.
-
pH Adjustment: Neutralizing the reaction mixture protonates the Ciprofloxacin zwitterion, reducing its solubility in the aqueous/DMSO mixture and causing it to precipitate, which is a crucial step for isolation.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3][5]
-
Toxicity: The N-cyclopropyl derivative is suspected of damaging fertility and is harmful to aquatic life with long-lasting effects.[4][5] Avoid release to the environment.[5]
Conclusion
This compound is more than just a chemical structure; it is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, primarily via the robust Gould-Jacobs reaction, and its subsequent elaboration into potent fluoroquinolone antibiotics like Ciprofloxacin, underscore its importance as a high-value pharmaceutical intermediate. Understanding the physicochemical contributions of its fluorine substituents and the mechanisms of its reactions is paramount for researchers aiming to innovate within this critical class of antibacterial agents.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical microbiology reviews, 2(4), 378–424. [Link]
-
Stefaniu, D., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3139. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
-
Bălășanu, R.-M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1018. [Link]
-
Al-Harthy, D., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
-
Pike, V. W. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6678. [Link]
- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). As cited in various secondary sources.
-
LookChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. LookChem. [Link]
-
Hangzhou Zhuyuan Pharmaceutical Technology Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem Compound Database. [Link]
- Google Patents. (n.d.). WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. [Link]
-
Frontiers in Chemistry. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem Compound Database. [Link]
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- 3. 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) | Kuujia.com [kuujia.com]
- 4. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 15. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Analysis of Quinolone Derivatives
Introduction: The Analytical Imperative for Quinolone Assessment
Quinolones and their more contemporary successors, the fluoroquinolones, represent a class of synthetic broad-spectrum antibacterial agents widely employed in both human and veterinary medicine.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[3] The extensive use of these compounds, however, necessitates robust analytical methods to ensure product quality, monitor residues in food products and the environment, and support pharmacokinetic studies in drug development.[4][5]
High-Performance Liquid Chromatography (HPLC) has emerged as the foremost analytical technique for the separation, identification, and quantification of quinolone derivatives.[4][6][7] Its versatility, high resolution, and compatibility with various sensitive detectors make it the gold standard for analyzing these compounds in diverse and complex matrices. This guide provides an in-depth exploration of the principles, protocols, and best practices for developing and validating HPLC methods for quinolone analysis, tailored for researchers, scientists, and drug development professionals.
Fundamental Principles of HPLC for Quinolone Analysis
A successful HPLC method is built upon a sound understanding of the analyte's chemistry and its interaction with the chromatographic system. For quinolones, several key principles guide the experimental design.
Chromatographic Mode: Reversed-Phase Dominance
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for quinolone analysis. In this setup, a nonpolar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol). Quinolones, being moderately polar compounds, are well-retained and effectively separated using this approach.[8]
Stationary Phase Selection
The heart of the separation is the HPLC column. For most quinolone applications, an end-capped C18 (octadecylsilane) column is the preferred choice.
-
Causality: The C18 stationary phase provides sufficient hydrophobicity to retain the quinolone molecules. End-capping, a process that deactivates residual acidic silanol groups (Si-OH) on the silica surface, is crucial.[9] Quinolones possess basic functional groups that can undergo secondary ionic interactions with these silanol groups, leading to significant peak tailing.[9][10] While end-capping mitigates this, it doesn't eliminate it entirely, which is why mobile phase optimization is also critical.
Mobile Phase: The Key to Selectivity and Peak Shape
The mobile phase composition is the most powerful tool for optimizing quinolone separations.
-
Organic Modifier: Acetonitrile and methanol are the primary organic solvents used. They offer different selectivities, and switching between them can significantly alter the elution order and improve the resolution of closely related quinolones.[9] Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
pH Control: This is arguably the most critical parameter. Quinolones are ionizable compounds, and their charge state is pH-dependent.[9] Operating the mobile phase at a low pH (typically 2.5-3.5) serves two purposes:
-
It suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[9]
-
It ensures that the quinolone molecules are consistently protonated, leading to stable retention times and sharp, symmetrical peaks.[9] Formic acid, trifluoroacetic acid, or phosphate buffers are commonly used to control the pH.[5][11]
-
-
Additives: In cases of persistent peak tailing, incorporating a competing base like triethylamine (TEA) into the mobile phase can be effective. TEA preferentially interacts with the active silanol sites, effectively masking them from the quinolone analytes.[9]
Detection Methods
The choice of detector depends on the required sensitivity and specificity.
-
UV/Visible (UV/Vis) and Diode Array (DAD) Detection: Quinolones possess a characteristic chromophore that allows for strong UV absorbance, typically in the range of 270-330 nm.[3][8] DAD provides the added advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.
-
Fluorescence (FLD) Detection: Many fluoroquinolones are naturally fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection, especially in complex matrices where background interference is a concern.[1][6]
-
Mass Spectrometry (MS) Detection: When coupled with HPLC (LC-MS), this technique provides unparalleled sensitivity and specificity, allowing for definitive identification based on molecular mass. It is particularly valuable for residue analysis and metabolite identification.[11]
A Strategic Approach to Method Development
Developing a robust HPLC method is a systematic process. The following workflow outlines a logical progression from initial assessment to a fully optimized method.
Caption: A systematic workflow for developing an HPLC method for quinolone analysis.
Application Protocol 1: Quinolones in Pharmaceutical Formulations
This protocol describes a general method for the assay and purity determination of a quinolone derivative in a bulk drug substance or a simple tablet formulation.
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the quinolone reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.[8]
-
Allow the solution to cool to room temperature and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[8]
-
Further dilute this stock solution with the mobile phase to create working standards at the desired concentration (e.g., 10 µg/mL for assay).
-
-
Sample Preparation (Tablet):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active quinolone ingredient and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 20 minutes to ensure complete extraction, then dilute to volume with methanol.[8]
-
Filter the solution through a 0.45 µm membrane filter into an HPLC vial.[2]
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the analyte by comparing the peak area from the sample chromatogram to that of the reference standard.
-
Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 100 mm x 4.6 mm, 2.5 µm | Provides high efficiency and good retention for quinolones.[8] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65 v/v) | The acidic mobile phase ensures protonation of the analyte and suppresses silanol activity, leading to good peak shape.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[8] |
| Column Temp. | 25°C | Maintains stable retention times. Can be increased (e.g., to 35°C) to reduce viscosity and backpressure.[8] |
| Detection | UV at 325 nm | Many quinolones have a strong absorbance maximum around this wavelength.[8] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Application Protocol 2: Quinolone Residues in Milk
This protocol details a method for extracting and quantifying multiple quinolone residues from a complex biological matrix like milk, requiring extensive sample cleanup.
Sample Preparation Workflow: Extraction and Cleanup
The primary challenge with milk is the high concentration of proteins and fats, which can interfere with the analysis and damage the HPLC column. A multi-step sample preparation procedure involving protein precipitation and Solid-Phase Extraction (SPE) is therefore essential.[1]
Caption: Workflow for Solid-Phase Extraction (SPE) of quinolones from milk.[1]
Step-by-Step Methodology
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition: Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Load: Load the supernatant from the extraction step onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry: Apply a vacuum to the cartridge for 5 minutes to completely dry the sorbent.[1]
-
Elute: Elute the retained quinolones with 3 mL of methanol.[1]
-
-
Final Preparation & Analysis:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase.[1]
-
Filter through a 0.22 µm filter and inject into the HPLC system.
-
Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Agilent Poroshell 120 EC-C18, 100 mm x 4.6 mm, 4 µm | Superficially porous particles offer high efficiency at lower backpressures.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A standard mobile phase system for LC-MS and LC-UV analysis of quinolones.[5] |
| Gradient | A multi-step gradient is typically required to separate a wide range of quinolones. (e.g., Start at 10% B, ramp to 90% B over 12 min) | Gradient elution is necessary to resolve multiple analytes with different polarities in a reasonable time. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal separation on the specified column. |
| Detection | Fluorescence (FLD) or MS/MS | FLD provides high sensitivity for fluoroquinolones. MS/MS is used for confirmation and quantification at trace levels.[1] |
Method Validation: Ensuring Trustworthy Results
Once a method is developed, it must be validated to prove its suitability for the intended purpose. Validation is a regulatory requirement in the pharmaceutical industry and is performed according to International Council for Harmonisation (ICH) guidelines.[7][12][13]
Key Validation Parameters
A comprehensive validation protocol assesses several performance characteristics to ensure the method is accurate, precise, and reliable.[12][14]
| Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components). | Peak purity index > 990 (DAD); No interfering peaks at the analyte's retention time in placebo/blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999.[8] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | For assay: 80% to 120% of the target concentration.[12][15] |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery of 98.0% to 102.0%.[12] |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 1.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%[13][14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, flow rate, or column temperature are slightly varied.[12] |
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A systematic approach to troubleshooting is essential for minimizing downtime and ensuring data quality.[16][17]
The Challenge of Peak Tailing
As previously mentioned, peak tailing is a prevalent issue in quinolone analysis due to silanol interactions.
Caption: Interaction between basic quinolones and acidic silanol groups, causing peak tailing.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload.- Incompatible sample solvent. | - Lower the mobile phase pH to 2.5-3.0.[9]- Add a competing base (e.g., Triethylamine) to the mobile phase.[9]- Use a well end-capped column.- Dilute the sample.[9] |
| Pressure Fluctuations | - Air bubbles in the pump or system.- Leaks in fittings or pump seals.- Faulty check valves. | - Degas the mobile phase thoroughly.[16]- Purge the pump.[16]- Systematically check fittings for leaks.[18]- Clean or replace check valves.[19] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column degradation or aging.- Fluctuations in column temperature or flow rate. | - Prepare mobile phase fresh and accurately.[16]- Equilibrate the column properly before injection.- Use a column oven to maintain a constant temperature.[16]- Flush the column or replace if necessary. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the detector cell.- Failing detector lamp. | - Filter all mobile phase solvents.[17]- Purge the system to remove bubbles.- Check the detector lamp energy/intensity. |
| Poor Resolution | - Mobile phase is too strong (analytes elute too quickly).- Unsuitable mobile phase selectivity.- Column has lost efficiency. | - Decrease the percentage of organic solvent in the mobile phase.- Change the organic modifier (e.g., switch from acetonitrile to methanol).[9]- Optimize the mobile phase pH.[9]- Replace the column. |
Conclusion
The successful analysis of quinolone derivatives by HPLC is a multifactorial process that hinges on a solid understanding of chromatographic principles and meticulous execution. By carefully selecting the stationary phase, optimizing the mobile phase pH and composition, and employing appropriate sample preparation techniques, researchers can develop robust, reliable, and accurate methods. The protocols and guidelines presented here serve as a comprehensive resource for achieving high-quality chromatographic data, whether for regulatory submission, quality control, or advanced research. Adherence to systematic method development, thorough validation, and logical troubleshooting will ensure that the analytical results are consistently trustworthy and fit for purpose.
References
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
- HPLC Method Development and Valid
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
- Steps for HPLC Method Valid
- Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Deriv
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
- Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies.
- Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
- Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences.
- Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templ
- Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chrom
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC.
- HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
- Troubleshooting Common HPLC Issues. Labcompare.com.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Applic
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. PubMed.
- How to resolve chromatographic peak tailing for quinolone antibiotics. Benchchem.
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- 2. scialert.net [scialert.net]
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- 5. ijcmas.com [ijcmas.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 19. ijprajournal.com [ijprajournal.com]
synthesis of chiral aminopiperidinyl quinolones from cyclopropyl-difluoro-oxoquinoline-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the synthesis of chiral 7-(3-aminopiperidin-1-yl) fluoroquinolone derivatives, a class of compounds with significant therapeutic potential as antibacterial agents. Starting from the key intermediate 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, this guide details a robust synthetic strategy centered on the stereoselective preparation of a chiral 3-aminopiperidine synthon and its subsequent coupling via nucleophilic aromatic substitution (SNAr). We present field-proven protocols for both the enzymatic asymmetric synthesis and classical chiral resolution of 3-aminopiperidine, the use of protecting group strategies, the core SNAr coupling reaction, and final deprotection. Detailed analytical methods for reaction monitoring and final product characterization are also provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chirality in Fluoroquinolones
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, and repair, and their inhibition leads to fragmentation of the bacterial chromosome and cell death.[3][4] The structure of fluoroquinolones, characterized by a bicyclic quinolone core, has been extensively modified to enhance potency and expand the spectrum of activity.[5]
A key determinant of antibacterial efficacy is the substituent at the C-7 position.[6] The introduction of a piperidine ring, particularly a 3-aminopiperidine moiety, has been shown to significantly enhance activity against both Gram-positive and Gram-negative bacteria.[7] Crucially, the stereochemistry of the 3-aminopiperidine ring is a decisive factor in biological activity. Enantiomers of chiral drugs can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to toxicity.[9] Therefore, the stereocontrolled synthesis of single-enantiomer aminopiperidinyl quinolones is paramount for developing safer and more effective antibacterial agents.[10]
This guide outlines a validated synthetic pathway to achieve this, focusing on practical, scalable, and well-characterized methodologies suitable for research and drug development settings.
Overall Synthetic Strategy
The synthesis is designed as a modular, multi-step process that provides flexibility and control at each critical stage. The overall workflow involves three primary phases:
-
Preparation of the Chiral Synthon: Securing an enantiomerically pure 3-aminopiperidine derivative. This is the chirality-determining phase of the entire synthesis.
-
Core Coupling Reaction: Covalent linkage of the chiral aminopiperidine to the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction.
-
Final Product Formation: Deprotection of the amine functionality to yield the final active pharmaceutical ingredient (API).
Sources
- 1. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 2. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 3. CN104592196A - Preparation method of besifloxacin hydrochloride - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Application Notes and Protocols for the Reductive Cyclization of Substituted o-Nitrobenzaldehydes
Introduction: A Gateway to Heterocyclic Scaffolds
The reductive cyclization of substituted o-nitrobenzaldehydes represents a cornerstone transformation in synthetic organic chemistry, providing a powerful and direct route to a diverse array of nitrogen-containing heterocyclic compounds, most notably quinolines and their derivatives.[1][2] These scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[2] The strategic placement of a nitro group ortho to an aldehyde functionality sets the stage for a tandem reaction sequence initiated by the reduction of the nitro group to an amine. This in-situ generated amine then readily undergoes an intramolecular condensation with the neighboring aldehyde, leading to the formation of the heterocyclic ring system.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical execution of this pivotal reaction. We will explore various robust protocols employing common reducing agents, offer insights into reaction optimization, and provide a framework for troubleshooting common experimental challenges.
Mechanistic Overview: The Tandem Pathway to Cyclization
The efficacy of this synthetic strategy hinges on a well-orchestrated sequence of reduction followed by intramolecular cyclization and dehydration. The generally accepted mechanism proceeds through the following key steps:
-
Reduction of the Nitro Group: The reaction is initiated by the reduction of the electron-withdrawing nitro group. This is a multi-electron process that proceeds through nitroso and hydroxylamino intermediates to ultimately yield the corresponding o-aminobenzaldehyde.[3] The choice of reducing agent is critical and dictates the reaction conditions and compatibility with other functional groups.
-
Intramolecular Nucleophilic Attack: The newly formed, nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent aldehyde. This intramolecular reaction forms a cyclic hemiaminal intermediate.
-
Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration to form an endocyclic imine, which then tautomerizes to the more stable, aromatic quinoline ring system.
This tandem, one-pot approach is highly efficient, often proceeding in high yields and obviating the need for the isolation of the potentially unstable o-aminobenzaldehyde intermediate.[4][5]
Caption: General mechanism of reductive cyclization of o-nitrobenzaldehydes.
Experimental Protocols
The choice of reducing agent is a critical parameter and is often dictated by the specific substituents on the aromatic ring, desired reaction conditions (e.g., pH), and cost considerations. Below are detailed protocols for three commonly employed and effective reducing systems.
Protocol 1: Tin(II) Chloride Mediated Reductive Cyclization
Tin(II) chloride is a mild and effective reducing agent for this transformation, particularly in the synthesis of quinoline-3-carboxylic acid esters.[6][7][8]
Materials:
-
Substituted o-nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Step-by-Step Procedure:
-
To a solution of the substituted o-nitrobenzaldehyde (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
If the synthesis requires a second component, such as in the formation of quinoline-3-carboxylic acid esters from 3,3-diethoxypropionic acid ethyl ester, add it at this stage (2.5 eq).[6]
-
Heat the reaction mixture to reflux (approximately 90 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Filter the resulting emulsion through a pad of Celite, rinsing the pad thoroughly with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Data Summary: Tin(II) Chloride Method
| Entry | Substituent on o-Nitrobenzaldehyde | Product | Yield (%) | Reference |
| 1 | H | Quinoline-3-carboxylic acid ethyl ester | 85 | [6] |
| 2 | 4-Cl | 6-Chloroquinoline-3-carboxylic acid ethyl ester | 92 | [6] |
| 3 | 5-Br | 7-Bromoquinoline-3-carboxylic acid ethyl ester | 88 | [6] |
| 4 | 4,5-di-OMe | 6,7-Dimethoxyquinoline-3-carboxylic acid ethyl ester | 75 | [6] |
Protocol 2: Iron-Promoted Reductive Cyclization
The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classical, cost-effective, and highly efficient method for the reduction of nitroarenes.[1][2] This method is particularly useful for the synthesis of a wide range of substituted quinolines.
Materials:
-
Substituted o-nitrobenzaldehyde
-
Iron powder (Fe)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
Suspend the substituted o-nitrobenzaldehyde (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water or acetic acid.
-
Heat the mixture to reflux.
-
Add a catalytic amount of concentrated HCl dropwise to the refluxing suspension.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with the reaction solvent.
-
Neutralize the filtrate with a saturated solution of NaHCO₃ or a dilute NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure quinoline product.
Data Summary: Iron/HCl Method
| Entry | Substituent on o-Nitrobenzaldehyde | Carbonyl Partner | Product | Yield (%) | Reference |
| 1 | H | Acetophenone | 2-Phenylquinoline | High | [2] |
| 2 | 4-Me | Propiophenone | 6-Methyl-3-methyl-2-phenylquinoline | High | [2] |
| 3 | 5-Cl | Acetone | 7-Chloro-2-methylquinoline | High | [2] |
Protocol 3: Sodium Dithionite Mediated Reductive Cyclization
Sodium dithionite (Na₂S₂O₄) is a mild, inexpensive, and versatile reducing agent that operates under neutral or slightly basic conditions, offering excellent chemoselectivity.[9][10] It is particularly advantageous for substrates bearing acid-sensitive functional groups.[10]
Materials:
-
Substituted o-nitrobenzaldehyde derivative
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)/Water or Methanol (MeOH)/Water solvent system
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethyl acetate (EtOAc)
Step-by-Step Procedure:
-
Dissolve the substituted o-nitro-containing substrate (1.0 eq) in a suitable solvent system such as DMF/water or MeOH/water.
-
Add sodium carbonate (2.0-3.0 eq) to the solution.
-
Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours.[9] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.[9]
Caption: A generalized experimental workflow for reductive cyclization.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reducing agent. | Use a fresh batch of the reducing agent. For SnCl₂, ensure it is the dihydrate form if specified. For iron, consider acid activation prior to use. |
| Insufficient heating or reaction time. | Increase reaction temperature or prolong the reaction time. Monitor closely by TLC. | |
| Poor solubility of starting material. | Choose a more suitable solvent or solvent mixture. Consider using a co-solvent like THF. | |
| Formation of Multiple Byproducts | Over-reduction of other functional groups. | Switch to a milder reducing agent (e.g., Na₂S₂O₄).[10] Carefully control the stoichiometry of the reducing agent. |
| Polymerization of the o-aminobenzaldehyde intermediate. | Ensure efficient stirring and maintain the recommended reaction temperature. A higher dilution may be beneficial. | |
| Incomplete cyclization. | After the reduction step, ensure conditions are favorable for cyclization (e.g., presence of acid or base as required by the specific mechanism). | |
| Difficult Purification | Persistent metal salt contamination. | Ensure thorough washing during work-up. For iron salts, a more rigorous filtration through Celite may be needed. Consider an acidic wash followed by a basic wash. |
| Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Consider purification by crystallization if the product is a solid. |
Conclusion
The reductive cyclization of substituted o-nitrobenzaldehydes is a robust and versatile strategy for the synthesis of quinolines and related N-heterocycles. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can access a wide range of valuable compounds in an efficient, often one-pot, procedure. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic transformation in a research and development setting.
References
-
A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link][6][7][8]
-
The Synthesis of 3‐Arylquinolines from o‐Nitrobenzaldehydes and β‐Nitrostyrenes via an Iron‐Promoted Reductive Cyclization. Brandeis University. [Link][1]
-
The Synthesis of 3-Arylquinolines from o -Nitrobenzaldehydes and β -Nitrostyrenes via an Iron-Promoted Reductive Cyclization. ResearchGate. [Link][2]
-
The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. ResearchGate. [Link][4]
-
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. [Link][9]
-
The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Scilit. [Link][5]
Sources
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Quinolone Residues in Bovine Milk
Abstract
Quinolones are a class of synthetic broad-spectrum antimicrobial agents extensively used in veterinary medicine to treat bacterial infections in dairy cattle.[1] The potential for residues of these drugs to persist in milk poses a significant concern for human health, including the development of antibiotic resistance and the possibility of allergic reactions.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for quinolones in milk to ensure food safety.[1][3] This application note presents a detailed, robust, and validated experimental protocol for the determination of common quinolones (e.g., enrofloxacin, ciprofloxacin, norfloxacin) in raw bovine milk using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method incorporates a streamlined sample preparation procedure involving protein precipitation followed by Solid-Phase Extraction (SPE) for efficient matrix cleanup and analyte enrichment.
Introduction: The Rationale for Quinolone Monitoring
The use of veterinary drugs, particularly antibiotics like quinolones, is an integral part of modern dairy farming to manage diseases such as mastitis.[4] However, improper administration or failure to observe withdrawal periods can lead to the presence of drug residues in the milk supply.[4] Quinolones, such as enrofloxacin and its primary metabolite ciprofloxacin, are effective antimicrobials, but their residues are a public health risk.[1][3] Regulatory agencies, including the European Union, have set MRLs, for instance, at 100 µg/kg for the sum of enrofloxacin and ciprofloxacin in milk.[2][3]
To enforce these safety standards, sensitive and reliable analytical methods are imperative. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective, accessible, and reliable platform for the routine analysis of these residues in complex matrices like milk.[4][5] The core challenge lies in the effective isolation of the target quinolones from interfering matrix components such as proteins and fats, which can compromise chromatographic performance and accuracy. This protocol emphasizes a robust sample preparation strategy to ensure method selectivity and sensitivity.
Principle of the Method
This method is based on a multi-step process designed to isolate and quantify quinolone residues from a complex milk matrix. The workflow begins with the disruption of the milk matrix and precipitation of proteins and fats using an acidified organic solvent. This is a critical first step as proteins can irreversibly bind to the HPLC column, and fats can cause system blockages and chromatographic interference. Following centrifugation, the clarified supernatant, containing the quinolones, is further purified and concentrated using Solid-Phase Extraction (SPE). An SPE cartridge with a polymeric sorbent is used to retain the analytes of interest while allowing unretained matrix components to be washed away. The quinolones are then eluted with a small volume of an appropriate solvent, which is subsequently evaporated and reconstituted in the mobile phase for HPLC-UV analysis.
Chromatographic separation is achieved on a reversed-phase C18 column. The mobile phase, typically a gradient mixture of an acidic aqueous solution and acetonitrile, is optimized to resolve the target quinolones from each other and any remaining matrix components. Quantification is performed by monitoring the absorbance of the eluting compounds at a specific UV wavelength where quinolones exhibit strong absorption, typically around 280 nm.[6]
Experimental Workflow and Methodologies
The overall analytical procedure is depicted in the workflow diagram below. Each step is critical for achieving the required sensitivity and selectivity for residue analysis.
Caption: High-level workflow for the HPLC-UV analysis of quinolones in milk.
Materials and Reagents
-
Standards: Analytical standards of enrofloxacin, ciprofloxacin, and norfloxacin (>98% purity) from a reputable supplier (e.g., Sigma-Aldrich).
-
Solvents: HPLC-grade acetonitrile, methanol, and water (Milli-Q or equivalent, resistivity ≥18.2 MΩ·cm).[4]
-
Reagents: Formic acid (analytical grade).
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each quinolone standard in methanol to produce a final volume of 10 mL. Enrofloxacin and norfloxacin may require initial dissolution in a small amount of 0.1 M hydrochloric acid before dilution with methanol.[7] These solutions should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve. A typical range would be 50 to 500 ng/mL.[4]
Detailed Sample Preparation Protocol
This protocol is optimized for a 5 mL milk sample.
-
Sample Measurement: Pipette 5.0 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Protein Precipitation: Add 10 mL of acetonitrile containing 0.5% formic acid to the milk sample. The acidified acetonitrile serves a dual purpose: it efficiently precipitates proteins and fats while ensuring the quinolones, which are weak bases, remain protonated and soluble in the extraction solvent.[7]
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated solids.[1]
-
Supernatant Collection: Carefully decant the clear supernatant into a clean tube.
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps. This step activates the sorbent and ensures reproducible retention.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge. Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding of the analytes to the sorbent.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove residual matrix interferences that may have been retained.[1]
-
Drying: Dry the cartridge under a full vacuum for 5 minutes to remove the aqueous wash solvent, which can interfere with the subsequent elution step.[1]
-
Elution: Elute the retained quinolones from the cartridge by passing 4 mL of methanol through it at a flow rate of 1 mL/min. Collect the eluate in a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection. This final filtration step protects the HPLC system from any particulate matter.
HPLC-UV Instrumentation and Conditions
The analysis is performed using a standard HPLC system equipped with a UV-Vis detector.
-
HPLC System: Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 mm × 100 mm, 4 µm particle size) is recommended for good separation.[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient program is often necessary to achieve optimal separation of multiple quinolones. A typical gradient might be:
-
0-10 min: 15-40% B
-
10-12 min: 40-15% B
-
12-15 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.[6]
Caption: Schematic of the HPLC-UV system configuration for quinolone analysis.
Method Validation
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to international guidelines, such as those from VICH GL49.[8][9] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Linearity (r²) | r² > 0.99 | > 0.995 | [4][6] |
| Accuracy (Recovery) | 70 - 110% | 80 - 105% | [1][4][5] |
| Precision (%RSD) | Intra-day: < 15%Inter-day: < 20% | < 10% | [4][5] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 5 - 20 µg/kg | [1][7] |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 15 - 50 µg/kg | [10] |
| Specificity | No interfering peaks at the retention time of analytes in blank samples. | Confirmed by analysis of blank milk samples. | [9] |
Validation Protocol Steps
-
Linearity: Prepare a calibration curve by injecting at least five concentrations of working standards. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze blank milk samples spiked with quinolones at three different concentration levels (e.g., low, medium, and high relative to the MRL) with at least five replicates per level. Accuracy is determined by calculating the percent recovery, while precision is expressed as the relative standard deviation (%RSD).[4]
-
LOD and LOQ: Determine the concentration of analyte that produces a signal-to-noise (S/N) ratio of 3 for LOD and 10 for LOQ, or calculate from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze at least five different blank milk samples to ensure no endogenous components co-elute and interfere with the detection of the target quinolones.
Conclusion
This application note provides a comprehensive and validated protocol for the determination of quinolone residues in milk by HPLC-UV. The method's strength lies in its effective sample preparation, which combines protein precipitation with solid-phase extraction to deliver clean extracts suitable for chromatographic analysis. The validation data demonstrates that the method is linear, accurate, precise, and sensitive enough for the routine monitoring of quinolone residues at levels relevant to regulatory MRLs. By adhering to this protocol, analytical laboratories can ensure the production of reliable and defensible data, contributing to the overall safety of the dairy supply chain.
References
- 1. agilent.com [agilent.com]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. ijcmas.com [ijcmas.com]
- 5. ijcmas.com [ijcmas.com]
- 6. moca.net.ua [moca.net.ua]
- 7. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 8. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Besifloxacin Utilizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic approved for the topical treatment of bacterial conjunctivitis.[1] Its potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a crucial agent in ophthalmic medicine.[1] The synthesis of besifloxacin hinges on the strategic use of key intermediates, with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid serving as the foundational quinolone core. This document provides a detailed guide on the application of this key intermediate in the synthesis of besifloxacin, offering in-depth protocols and scientific rationale for each step.
The Core Synthetic Strategy: A Mechanistic Overview
The synthesis of besifloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is central to the formation of the C-N bond that links the quinolone core to the (R)-3-aminohexahydroazepine side chain.
The SNAr Mechanism in Besifloxacin Synthesis
The SNAr mechanism in this context proceeds via an addition-elimination pathway. The electron-withdrawing nature of the fluorine atoms and the carbonyl group on the quinolone ring makes the C7 position electron-deficient and thus susceptible to nucleophilic attack.
-
Step 1: Nucleophilic Attack: The primary amine of (R)-3-aminohexahydroazepine acts as the nucleophile, attacking the electron-deficient C7 carbon of the quinolone ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the quinolone ring is temporarily disrupted.
-
Step 2: Elimination and Restoration of Aromaticity: The intermediate then collapses, eliminating the fluoride ion at the C7 position and restoring the aromaticity of the quinolone ring. This results in the formation of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a key precursor to besifloxacin.
The presence of electron-withdrawing groups is crucial for the success of this reaction, as they stabilize the negatively charged Meisenheimer intermediate.[2][3][4]
Experimental Protocols
This section outlines the detailed step-by-step methodologies for the key stages in the synthesis of besifloxacin, starting from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Part 1: Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
This protocol details the crucial nucleophilic aromatic substitution reaction.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
(R)-3-aminohexahydroazepine
-
Triethylamine (Et3N)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl), 1M
-
Saturated brine solution
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) in acetonitrile (10 volumes).
-
Addition of Reagents: To the suspension, add (R)-3-aminohexahydroazepine (1.1 equivalents) followed by triethylamine (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in chloroform.
-
Wash the organic layer twice with 1M hydrochloric acid, followed by a wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.
-
Base: Triethylamine acts as a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated during the substitution reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and subsequent elimination, ensuring a reasonable reaction rate.
Part 2: Synthesis of Besifloxacin Hydrochloride
This protocol describes the final chlorination step to produce besifloxacin hydrochloride.
Materials:
-
(R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
-
Thionyl chloride (SOCl2)
-
Chloroform (CHCl3)
Equipment:
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Reaction Setup: Dissolve the product from Part 1 in chloroform in a round-bottom flask.
-
Chlorination: Cool the solution in an ice bath to 0-5°C. Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction completion by TLC.
-
Isolation: Upon completion, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude besifloxacin hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield pure besifloxacin hydrochloride.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is an effective chlorinating agent for this transformation.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction between the carboxylic acid intermediate and thionyl chloride.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Reactants | Solvent | Base | Temperature | Reaction Time | Expected Yield | Purity (HPLC) |
| Part 1 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, (R)-3-aminohexahydroazepine | Acetonitrile | Triethylamine | Reflux (~82°C) | 4-6 hours | 85-95% | >98% |
| Part 2 | (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, Thionyl chloride | Chloroform | N/A | 0°C to RT | 2-3 hours | >90% | >99% |
Visualizations
Experimental Workflow
Caption: The addition-elimination mechanism of the SNAr reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring and characterization of the final product.
-
In-Process Monitoring: The use of TLC is critical to monitor the consumption of the starting material and the formation of the product in real-time. This allows for adjustments to the reaction time to ensure complete conversion and minimize the formation of by-products.
-
Product Characterization: The identity and purity of the intermediate and the final besifloxacin hydrochloride should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral data should be compared with established reference standards.
-
Impurity Profiling: It is essential to analyze for potential process-related impurities, which may include unreacted starting materials, by-products from side reactions, or degradation products. [5]HPLC is a powerful tool for quantifying these impurities.
References
-
Veeprho. (n.d.). Besifloxacin Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (2023). Besifloxacin. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
Introduction: The Enduring Significance of the 4-Quinolone Scaffold
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a key pharmacophore, is the foundational structure for a multitude of synthetic antibacterial agents known as quinolones.[1][2] The discovery of nalidixic acid, the first-generation quinolone, marked a significant milestone in the fight against bacterial infections. Since then, extensive research and development have led to the introduction of fluoroquinolones, such as ciprofloxacin and norfloxacin, which exhibit a broader spectrum of activity and improved pharmacokinetic properties.[1] Beyond their antibacterial prowess, derivatives of this scaffold have shown promise as anticancer, antimalarial, and anti-inflammatory agents, underscoring the versatility and enduring importance of this heterocyclic system in modern drug discovery.[3][4]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of classical methods, such as the Gould-Jacobs and Conrad-Limpach-Knorr reactions, and explore contemporary advancements, including microwave-assisted and transition-metal-catalyzed approaches. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a comprehensive toolkit for accessing this vital class of compounds.
I. The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis
First reported in 1939, the Gould-Jacobs reaction remains a fundamental and widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[1][3][5] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[3][5] Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.
Reaction Mechanism: A Stepwise Annulation
The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3][5]
-
Thermal Cyclization: This critical step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3][5] The high activation energy can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[3][6]
-
Hydrolysis: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified, typically using a strong base like sodium hydroxide, to yield the corresponding carboxylate salt.[3][7]
-
Acidification: Finally, acidification of the reaction mixture precipitates the desired 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of quinolone derivatives. This guide is specifically tailored for researchers, chemists, and drug development professionals working on the synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for various fluoroquinolone antibiotics. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.
Overview of the Synthetic Pathway
The most common and established route for synthesizing the this compound core is the Gould-Jacobs reaction .[1][2][3] This method can be conceptually broken down into three primary stages:
-
Condensation: An aniline derivative (3,4-difluoroaniline) reacts with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinolone ring system. This is often the most challenging and yield-determining step.[2][4]
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed to the final carboxylic acid.
Below is a diagram illustrating this synthetic pathway.
Caption: The Gould-Jacobs reaction pathway for synthesizing the target quinolone carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area 1: The Condensation Step
Question: My initial condensation reaction between 3,4-difluoroaniline and DEEM is incomplete, resulting in a low yield of the intermediate. What should I check?
Answer: An incomplete condensation reaction is often due to suboptimal conditions or reactant quality. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: Ensure your 3,4-difluoroaniline is pure and free from moisture or other amine impurities. The DEEM should also be of high quality, as it can degrade over time.
-
Reaction Temperature: While the reaction is typically conducted at elevated temperatures (100-130 °C), precise control is important. Too low a temperature will slow the reaction, while excessively high temperatures may cause side reactions.
-
Removal of Ethanol: The condensation is a reversible reaction that produces ethanol as a byproduct. Efficiently removing ethanol as it forms will drive the equilibrium towards the product. Consider setting up the reaction to allow for the distillation of ethanol.
-
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the aniline starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Problem Area 2: The Thermal Cyclization Step
Question: The high-temperature cyclization step is producing a significant amount of a dark, tarry substance, and my yield of the quinolone ester is very low. How can I fix this?
Answer: This is the most common and critical issue in the Gould-Jacobs synthesis. The high temperatures required for the 6-electron electrocyclization (typically >250 °C) can also lead to decomposition and polymerization.[2][3][5]
-
Causality of Tar Formation: Tarring is often due to intermolecular reactions and decomposition competing with the desired intramolecular cyclization.[5][6] The harsh conditions can cause unwanted polymerization of reactants and intermediates.
-
Temperature Control is Critical: The efficiency of this step is highly dependent on achieving and maintaining the correct temperature.[4]
-
High-Boiling Solvents: The use of an inert, high-boiling solvent is essential for uniform heat transfer and maintaining the required temperature. Common choices include diphenyl ether or Dowtherm A.[3][7] These solvents allow the reaction to be heated to reflux at temperatures around 250-260 °C.[3]
-
Avoid Overheating: Excessively high temperatures or prolonged reaction times can degrade the product, paradoxically lowering the yield.[4] An optimal balance of temperature and time must be found.
-
-
Modern Alternative - Microwave Synthesis: Microwave-assisted synthesis is an excellent alternative to conventional heating.[3][4] It allows for rapid and uniform heating to very high temperatures, significantly reducing reaction times and often improving yields by minimizing the formation of degradation byproducts.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to tar formation at high temperatures.
Problem Area 3: The Final Hydrolysis Step
Question: My final hydrolysis step to get the carboxylic acid is not going to completion, or the workup is problematic. How can I improve this?
Answer: The hydrolysis of the ethyl ester to the carboxylic acid is the final synthetic transformation. Both acidic and basic conditions can be used, but alkaline hydrolysis (saponification) is generally preferred.
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester with a dilute mineral acid (e.g., HCl or a mixture of acetic and sulfuric acid).[8][9] However, this reaction is reversible.[9][10] To drive it to completion, a large excess of water is required.[10]
-
Alkaline Hydrolysis (Saponification): This is the more common and often more effective method.[9][10]
-
Advantages: The reaction with a base like sodium hydroxide is essentially irreversible because the carboxylate salt formed is resonance-stabilized and unreactive towards the alcohol byproduct. This leads to higher conversion.[9][10]
-
Procedure: The ester is typically heated under reflux with an aqueous solution of sodium hydroxide.[11]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled. The desired carboxylic acid is then precipitated by carefully acidifying the solution with a strong acid (like HCl) to a pH of approximately 4.[11] This step is crucial; improper pH adjustment can lead to incomplete precipitation and low isolated yield.
-
General Troubleshooting Workflow
When facing low yields or complex product mixtures, a systematic approach is key.
Caption: A general troubleshooting workflow for low yields in quinolone synthesis.[5]
Optimized Experimental Protocols
Protocol 1: Condensation
Synthesis of Diethyl 2-((3,4-difluorophenyl)aminomethylene)malonate
-
In a round-bottom flask equipped with a distillation head, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring in an oil bath at 120-130 °C.
-
Ethanol will begin to distill from the reaction mixture. Continue heating for 2-3 hours until the theoretical amount of ethanol has been collected or TLC analysis shows complete consumption of the aniline.
-
Cool the reaction mixture to room temperature. The resulting oil or solid is the intermediate product and is often used in the next step without further purification.
Protocol 2: Thermal Cyclization
Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Add the crude intermediate from Protocol 1 to a flask containing a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring under a nitrogen atmosphere.
-
Maintain reflux for 30-60 minutes. Monitor the reaction by TLC if possible, though the high temperature can make this challenging.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like cyclohexane or hexane to precipitate the crude product.[3]
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.
Protocol 3: Alkaline Hydrolysis (Saponification)
Synthesis of this compound
-
Suspend the crude quinolone ester from Protocol 2 in a mixture of ethanol and 2N aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours. The solid should gradually dissolve as the sodium salt of the acid is formed.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly add 2N hydrochloric acid to the filtrate with stirring until the pH is approximately 4. A white precipitate will form.[11]
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
| Step | Key Parameters | Temperature | Time | Typical Yield |
| 1. Condensation | Removal of ethanol | 120-130 °C | 2-3 hours | >90% (crude) |
| 2. Cyclization | High-boiling solvent (e.g., Diphenyl Ether) | 250-260 °C | 30-60 min | 60-80% |
| 3. Hydrolysis | 2N NaOH (aq), Ethanol | Reflux (~80-90°C) | 2-4 hours | >90% |
Frequently Asked Questions (FAQs)
Q1: What is the most yield-critical step in this synthesis? A1: The thermal cyclization is by far the most critical and challenging step.[2][4] Improper temperature control is the primary reason for low yields and the formation of tarry byproducts.[5] Focusing optimization efforts here will have the most significant impact on your overall yield.
Q2: Are there any lower-temperature alternatives to the thermal cyclization? A2: While high-temperature thermal cyclization is the classic Gould-Jacobs approach, some modern methods can achieve this transformation under milder conditions. These include polyphosphoric acid (PPA) or Eaton's reagent catalyzed cyclizations, which can sometimes proceed at lower temperatures (e.g., 100-140 °C), though they may not be suitable for all substrates. Microwave-assisted synthesis is also a highly effective method for achieving the necessary energy input with better control and shorter reaction times.[3][4]
Q3: How do the two fluorine atoms on the aniline ring affect the reaction? A3: The electron-withdrawing nature of the fluorine atoms makes the 3,4-difluoroaniline less nucleophilic than unsubstituted aniline. This can make the initial condensation step slightly more sluggish, requiring heating to proceed efficiently. However, these groups are crucial for the biological activity of the final fluoroquinolone products.[12][13]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Kuciun, R., & Wozel, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4969. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
National Center for Biotechnology Information. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. [Link]
-
HANGZHOU ZHUYUAN MEDICAL TECHNOLOGY CO.,LTD. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
National Center for Biotechnology Information. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. PubMed. [Link]
-
Chem-Space. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 12. 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) | Kuujia.com [kuujia.com]
- 13. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinolone Carboxylic Acids
Welcome to the Technical Support Center for Quinolone Carboxylic Acid Purification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common and complex challenges in your purification workflows. This center is structured to address your issues from general troubleshooting to method-specific intricacies, ensuring you can achieve the desired purity and yield for your target compounds.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and problems encountered during the purification of quinolone carboxylic acids.
Q1: My overall yield after purification is very low. What are the most common causes?
A1: Low yield is a multifaceted problem that can arise at any stage, from the initial reaction work-up to the final isolation step. Before troubleshooting a specific purification technique, consider these general factors:
-
Incomplete Reaction or Side Reactions: The issue might be upstream. Impurities or unreacted starting materials can complicate purification and reduce the amount of desired product available.[1] Consider re-evaluating your reaction conditions (temperature, time, purity of starting materials) if the crude product is highly complex.[1]
-
Mechanical Losses: Physical loss of material during transfers, filtration, or extraction is common but often underestimated. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.
-
Inappropriate Purification Strategy: The chosen method may not be suitable for your specific compound and impurity profile, leading to co-purification or loss of product.
-
Product Degradation: Quinolones can be sensitive to pH extremes or prolonged exposure to heat. Ensure your purification conditions are mild enough to prevent degradation.
-
Insufficient Lysis and Extraction (for biological sources): If extracting from a biological system, inefficient cell lysis will result in a low starting concentration of your target molecule for purification.[2]
Below is a general workflow to diagnose the source of low yield.
Q2: How do I choose the best purification technique for my quinolone carboxylic acid?
A2: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
For removing major, non-isomeric impurities after synthesis: Acid-Base Extraction is often the most effective first step. It leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic compounds.[3][4]
-
For crystalline solids with minor impurities: Recrystallization is the gold standard. It is highly efficient for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[5][6]
-
For non-crystalline solids, oils, or complex mixtures: Chromatography (e.g., flash chromatography or HPLC) is necessary. Reversed-phase chromatography (e.g., using a C18 column) is particularly well-suited for the polar nature of many quinolone carboxylic acids.[7][8]
-
For separating enantiomers: Chiral Purification methods are required. This typically involves specialized techniques like chiral HPLC using a chiral stationary phase (CSP) or derivatization with a chiral agent to form diastereomers that can be separated by standard chromatography.[9][10][11]
The following decision tree can guide your selection process.
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[6]
Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if cooling is too rapid.[12]
-
Causality: The high concentration and rapid temperature drop do not give molecules sufficient time to orient into an ordered crystal lattice. Instead, they crash out as a disordered, supercooled liquid.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Slow Down Cooling: This is the most critical step. Allow the flask to cool slowly on the benchtop, then insulate it (e.g., with glass wool or by placing it in a warm water bath that cools slowly). Only after it reaches room temperature should you move it to a refrigerator.[12]
-
Use a More Dilute Solution: Adding more solvent lowers the saturation point, often preventing oiling out.
-
Change the Solvent System: The chosen solvent may be too good. Try a solvent in which your compound is slightly less soluble, or use a binary solvent system (a "good" solvent and a "poor" solvent).[12][13]
-
Q4: No crystals are forming even after my solution has cooled completely. What should I do?
A4: This indicates that the solution is not supersaturated, either because the compound is too soluble in the chosen solvent or the concentration is too low.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution. This provides a template for further crystallization.
-
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent. Allow it to cool again slowly.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" (miscible) solvent in which your compound is insoluble until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to clarify and allow to cool.
-
Cool to a Lower Temperature: Move the flask from the refrigerator (-4°C) to a freezer (-20°C), but be cautious of the solvent's freezing point.
-
Q5: My recrystallized product is still impure. Why isn't it working?
A5: If purity doesn't improve, it suggests that the impurities have solubility characteristics very similar to your product in the chosen solvent.
-
Causality: The fundamental principle of recrystallization is a large solubility difference between your product and the impurities. If this condition isn't met, the impurities will either remain trapped in the crystal lattice (inclusion) or crystallize alongside your product (co-crystallization).[12]
-
Troubleshooting Steps:
-
Change the Solvent: This is the most important solution. A solvent with different polarity may effectively separate the impurity. Refer to the solvent selection table below.
-
Perform a Hot Filtration: If the impurity is insoluble in the hot solvent, it can be removed by filtering the hot, saturated solution before cooling.
-
Consider an Alternative Method: If multiple recrystallization attempts with different solvents fail, the impurity may be too similar to your product. An alternative method like chromatography may be necessary.
-
Data Table: Solvent Selection for Quinolone Carboxylic Acids
The presence of a polar carboxylic acid, a rigid aromatic core, and various substituents means a range of solvents should be tested.[14]
| Solvent Class | Examples | Polarity | Comments & Typical Use |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Often good single solvents. The carboxylic acid group interacts well. Ethanol/water mixtures are very common.[15] |
| Ketones | Acetone | Medium-High | Good solvent, often used in a binary mixture with a non-polar solvent like hexanes.[13] |
| Esters | Ethyl Acetate | Medium | A versatile solvent, frequently paired with hexanes or heptanes.[15] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Medium | Good "good" solvents for creating binary mixtures. Can be difficult to remove completely. |
| Amides | N,N-Dimethylformamide (DMF) | High | Excellent solvents for highly insoluble compounds, but their high boiling points make them difficult to remove. Use as a last resort. |
| Aromatic | Toluene | Low | Can be effective for rigid aromatic systems, often promoting good crystal packing. |
| Aqueous | Water, Acetic Acid | Very High | Water can be a good anti-solvent. Dilute acetic acid can be used for acids that are sparingly soluble in other organic solvents.[16] |
Experimental Protocol: Recrystallization of a Generic Quinolone Carboxylic Acid
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is too good a solvent. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
III. Troubleshooting Guide: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group (pKa ~4-5) to move the quinolone into an aqueous basic solution, leaving neutral or basic impurities behind in the organic layer.[17][18]
Q6: After adding acid to the aqueous layer, my product doesn't precipitate. Where did it go?
A6: There are two primary possibilities: either the compound was not successfully extracted into the aqueous layer, or it remains soluble in the acidified aqueous layer.
-
Troubleshooting Steps:
-
Verify Extraction: Ensure you used a strong enough base to deprotonate the carboxylic acid. Sodium bicarbonate (NaHCO₃) is usually sufficient, but for less acidic quinolones, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) might be needed.[3] Be cautious, as strong bases can hydrolyze other functional groups.[17]
-
Check the pH: Use pH paper or a pH meter to confirm the aqueous layer is sufficiently acidic (pH < 4). You must add enough acid to fully protonate the carboxylate salt.[16][18]
-
Back-Extraction: If the product is still not precipitating, it may have some water solubility even in its neutral form. Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane). The protonated, neutral quinolone will move back into the organic layer, which can then be dried and evaporated to recover the product.
-
Q7: I've formed an emulsion (a stable mixture of the organic and aqueous layers) that won't separate. How can I break it?
A7: Emulsions are common when solutions of different densities are shaken vigorously.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (~1 g) in an appropriate organic solvent (~20-30 mL) like ethyl acetate or dichloromethane in a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and invert it several times, venting frequently to release CO₂ pressure. Shake gently, then allow the layers to separate.[3]
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.
-
Back-Wash: "Back-wash" the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.[3]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2-3). A precipitate of the pure quinolone carboxylic acid should form.[4]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
IV. Troubleshooting Guide: Chromatography
For challenging separations, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool.[7]
Q8: I'm seeing significant peak tailing for my quinolone carboxylic acid in RP-HPLC. What causes this and how can I fix it?
A8: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For quinolone carboxylic acids on a C18 (silica-based) column, the primary culprits are interactions with residual, acidic silanol groups (Si-OH) on the silica surface. The basic nitrogen on the quinolone ring can interact strongly with these sites.
-
Causality: The strong, non-ideal interaction with silanol groups leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail" on the chromatographic peak.
-
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Modify Mobile Phase pH | Add a buffer to the mobile phase to control the pH. A low pH (e.g., 2.5-3.5 using formic acid or TFA) will protonate the silanol groups, minimizing their interaction with the basic nitrogen. | Protonating the silanols (Si-OH₂⁺) reduces their ability to interact with the protonated amine (R₃NH⁺) via ion exchange. |
| Use a Competitive Base | Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. | The TEA will preferentially bind to the active silanol sites, effectively blocking them from interacting with your analyte. |
| Choose a Different Column | Use an "end-capped" C18 column or a column with a different stationary phase (e.g., phenyl or a modern hybrid/polymeric column). | End-capped columns have fewer free silanol groups. Phenyl columns offer different selectivity through π-π interactions, which can improve peak shape for aromatic compounds like quinolones.[19] |
| Lower Sample Load | Inject a smaller amount of your sample onto the column. | Overloading the column can saturate the ideal binding sites, forcing the analyte to interact with the secondary, high-energy sites that cause tailing. |
V. References
-
BenchChem. (2025). A comparative review of analytical techniques for quinolone carboxylic acids.
-
Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. [Link]
-
Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 29(12), 1799-1810. [Link]
-
Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of separation science, 40(14), 2863–2882. [Link]
-
BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
-
Arai, T., Nimura, N., & Kinoshita, T. (1995). Investigation of enantioselective separation of quinolonecarboxylic acids by capillary electrophoresis with vancomycin as a chiral selector. Journal of Chromatography A, 704(2), 343-351. [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124. [Link]
-
BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
-
de Oliveira, A. F., de Jesus, D. P., & de Almeida, M. V. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS omega, 6(45), 30209–30222. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ali, I., Gulam, R., & Saleem, K. (2012). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 24(9), 729–736. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
-
BenchChem. (2025). How to resolve chromatographic peak tailing for quinolone antibiotics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. neb.com [neb.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
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- 5. mt.com [mt.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under different conditions
Introduction: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The following content, structured in a question-and-answer format, offers troubleshooting advice and detailed frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The methodologies and explanations provided are grounded in established scientific principles and aligned with international regulatory standards to ensure data integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the known reactivity of the fluoroquinolone class of compounds, the primary degradation pathways for this compound are anticipated to be photodegradation and hydrolysis under alkaline conditions.[1][2] The quinolone ring system is susceptible to cleavage and modification upon exposure to UV light, and the carboxylic acid and ketone functionalities can be involved in various hydrolytic and oxidative reactions. Therefore, careful control of light exposure and pH during storage and handling is critical.
Q2: I am observing unexpected peaks in my chromatogram during a long-term stability study. What could be the cause?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To troubleshoot this, consider the following:
-
Review Storage Conditions: Ensure that the temperature and humidity of your stability chambers have remained within the specified ranges throughout the study. According to ICH guidelines, long-term stability testing should be conducted under controlled conditions to provide reliable data.[3][4]
-
Assess Light Exposure: Accidental exposure to light, even for brief periods, can initiate photodegradation.[1] Verify that your samples are stored in light-protective containers.
-
Container Closure Integrity: Investigate the possibility of interactions between your compound and the container closure system. Leachables from the container or stopper can introduce impurities or catalyze degradation.
-
Cross-Contamination: Rule out any potential for cross-contamination from other samples or reagents.
A systematic investigation of these factors will help identify the root cause of the unexpected peaks.
Q3: How do I design a forced degradation study for this compound that is compliant with ICH guidelines?
A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[4] Your study design should encompass the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[5][6]:
-
Hydrolysis: Expose the compound to a range of pH values (e.g., acidic, neutral, and alkaline solutions) at elevated temperatures. Fluoroquinolones have shown susceptibility to alkaline hydrolysis.[1]
-
Oxidation: Treat the compound with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidative degradation.
-
Photostability: Expose the solid and solution forms of the compound to a controlled source of UV and visible light, as detailed in ICH Q1B.[7]
-
Thermal Stress: Subject the compound to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) to evaluate its thermal stability.[4]
The goal is to achieve between 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying the degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape in HPLC Analysis | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a new column of the same type to rule out column degradation. Inject a lower concentration of the sample. |
| Inconsistent Results Between Batches | Variation in the manufacturing process; Differences in impurity profiles. | Ensure that all batches used for stability studies are manufactured using a consistent and well-documented process.[3][4] Characterize the impurity profile of each batch before initiating the study. |
| Mass Balance Issues (Sum of Assay and Degradants is not 100%) | Co-eluting peaks; Non-UV active degradants; Volatile degradants; Analyte adsorption to container. | Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to detect non-UV active compounds. Account for potential volatile degradants through appropriate analytical techniques. Evaluate for adsorption to the container surface. |
| Precipitation of the Compound in Solution Stability Studies | Poor solubility at the tested pH or concentration; Temperature effects on solubility. | Determine the solubility of the compound across the intended pH range before initiating the study. Ensure the concentration used is well below the saturation point at all intended temperatures. |
Experimental Protocols
Protocol 1: Photostability Testing
This protocol is designed in accordance with ICH Q1B guidelines.[7]
-
Sample Preparation:
-
Weigh a sufficient amount of this compound into chemically inert, transparent containers.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
-
Exposure:
-
Place the solid and solution samples in a photostability chamber.
-
Simultaneously, place control samples (wrapped in aluminum foil to protect from light) in the same chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, visually inspect the samples for any changes in appearance.
-
Analyze the samples and controls by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major photodegradants.
-
Protocol 2: Hydrolytic Stability Study
-
Buffer Preparation: Prepare buffers at pH 2 (0.01 N HCl), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Sample Preparation: Dissolve a known amount of the compound in each buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions in sealed vials at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Analysis: Immediately neutralize the acidic and basic samples and analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Determine the rate of degradation at each pH and identify the major hydrolytic degradation products.
Workflow and Logic Diagrams
Caption: Troubleshooting logic for investigating unexpected chromatographic peaks.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. Available at: [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
ICH Q1A(R2) Guideline. ICH. Available at: [Link]
-
Ich guidelines for stability studies 1. Slideshare. Available at: [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. database.ich.org [database.ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Fluoroquinolone Synthesis Impurities: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of fluoroquinolone antibiotics. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and regulatory compliance of an Active Pharmaceutical Ingredient (API).[1] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.
Our approach moves beyond simple procedural lists to explain the causal mechanisms behind impurity formation, empowering you with the knowledge to troubleshoot effectively and design robust, self-validating synthetic processes.
Part 1: Frequently Asked Questions - Understanding Common Fluoroquinolone Impurities
This section addresses the fundamental questions regarding the types and origins of impurities commonly observed in fluoroquinolone synthesis.
Q1: What are the major classes of impurities I should be aware of during fluoroquinolone synthesis?
Impurities in fluoroquinolone APIs are broadly categorized according to ICH guidelines (Q3A/Q3B) and their origin in the manufacturing process.[1] Understanding these classes is the first step in developing an effective control strategy.
-
Organic Impurities: These are the most common and structurally diverse class.
-
Process-Related Impurities: Unwanted chemicals that arise during synthesis, including unreacted starting materials, intermediates, and by-products from side reactions.[] A prime example is the Ciprofloxacin Ethylenediamine Analogue , which forms when an incorrect amine is used or present as an impurity in the piperazine starting material.[3][4]
-
Degradation Products: These impurities form when the API degrades during manufacturing or storage due to factors like light, heat, pH, or oxidation.[5][6] Fluoroquinolones are particularly susceptible to photodegradation.[7]
-
-
Inorganic Impurities: These originate from reagents, catalysts, and inorganic salts used in the synthesis.[1] Examples include residual metals from catalysts or inorganic salts that are not adequately purged.
-
Residual Solvents: Traces of solvents used during the synthesis or purification process that are not completely removed.[1] Their control is critical as they offer no therapeutic benefit and can be toxic.
-
Chiral Impurities: For chiral fluoroquinolones like levofloxacin (the S-enantiomer of ofloxacin) and moxifloxacin, the presence of the unwanted enantiomer (e.g., the R-enantiomer or 'anti-levofloxacin') is a critical impurity that must be controlled.[8][9]
Q2: What is a "desfluoro" impurity and why is it so challenging to control?
A "desfluoro" impurity is a common process-related impurity where the fluorine atom on the quinolone core, typically at the C-6 position, is replaced by a hydrogen atom.[10][11]
Causality: The C-F bond on the aromatic ring is strong, but under certain nucleophilic aromatic substitution (SNAr) conditions, particularly at elevated temperatures or with prolonged reaction times, it can be susceptible to cleavage and replacement by a hydride ion from the reaction medium. The source of the hydride can sometimes be trace water or other components in the reaction mixture.
Troubleshooting & Control:
-
Reaction Conditions: Carefully control reaction temperature and time to minimize this side reaction.[1]
-
Raw Material Quality: Ensure starting materials are of high purity and free from contaminants that could promote defluorination.[1]
-
Purification: The structural similarity between the API and its desfluoro analogue makes separation difficult.[11] High-resolution chromatographic techniques (e.g., HPLC with specialized columns) or fractional crystallization may be required for effective removal.[12]
Q3: In ciprofloxacin synthesis, what is the origin of the ethylenediamine analogue impurity?
The Ciprofloxacin Ethylenediamine Analogue (CEA), also known as Ciprofloxacin EP Impurity C, is a well-known process impurity.[4] Its formation is a classic example of a side reaction involving a contaminant in a key raw material.
Causality: The final step in many ciprofloxacin syntheses involves the condensation of the quinolone core (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) with piperazine.[][13] If the piperazine starting material is contaminated with ethylenediamine, the ethylenediamine can also react with the quinolone core, leading to the formation of CEA.[3]
Troubleshooting & Control:
-
Starting Material Control: The most effective control is to rigorously test the piperazine raw material for the presence of ethylenediamine before use.
-
Process Optimization: Modifying reaction conditions, such as temperature or the stoichiometry of reactants, can sometimes favor the desired reaction with piperazine over the side reaction.[]
-
Purification: CEA can typically be separated from ciprofloxacin using standard chromatographic methods due to differences in polarity and basicity.[14]
Q4: For levofloxacin, what are the critical impurities to monitor?
Besides the enantiomeric impurity (R-levofloxacin), several other process-related and degradation impurities are critical to monitor in levofloxacin synthesis.[8][9]
-
Anti-levofloxacin (R-enantiomer): The opposite enantiomer, which has significantly lower antibacterial activity. Its presence must be strictly controlled, typically by using an optically pure starting material like (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][14][15]benzoxazine-6-carboxylic acid.[8]
-
Desmethyl Levofloxacin: Results from the loss of the methyl group on the piperazine ring.
-
N-Oxide Levofloxacin: An oxidation product where the nitrogen atom of the N-methylpiperazine ring is oxidized. This is often a degradation product.
-
Deflour-Levofloxacin: The desfluoro analogue of levofloxacin, similar to that seen with ciprofloxacin.
-
Decarboxy-Levofloxacin: Results from the loss of the carboxylic acid group, often due to thermal stress.
Q5: What causes the formation of N-formyl impurities in fluoroquinolone synthesis?
The N-formyl impurity, such as 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-formyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid in ciprofloxacin synthesis, arises from a reaction with a formylating agent.[16][17][18]
Causality: This impurity typically forms when solvents like N,N-Dimethylformamide (DMF) or formic acid are used in the synthesis, especially at elevated temperatures. These solvents or their impurities can act as formylating agents, reacting with the secondary amine on the piperazine ring (or similar amine side chains in other fluoroquinolones) to introduce a formyl group (-CHO).
Troubleshooting & Control:
-
Solvent Selection: If possible, substitute DMF or formic acid with alternative solvents that do not have formylating potential.[1]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this side reaction.
-
Purification: These impurities can be separated using chromatographic techniques.
Part 2: Troubleshooting Guide - Practical Solutions for the Bench Scientist
This section provides structured guidance for common experimental challenges.
Scenario 1: An unexpected peak appears in my HPLC chromatogram.
Q: How do I begin to identify this unknown impurity?
A: A systematic approach is crucial for efficiently identifying an unknown peak. The goal is to gather information about its structure and properties to deduce its identity.
Caption: Logical workflow for unknown impurity identification.
Detailed Steps:
-
Mass Spectrometry (MS): The first and most critical step is to determine the molecular weight of the impurity.[19] Perform an HPLC-MS analysis on the sample. The mass-to-charge ratio (m/z) will provide the molecular weight, which is a key piece of the puzzle.[19]
-
Literature Review: Compare the obtained molecular weight against known impurities, starting materials, intermediates, and potential degradation products of your target fluoroquinolone.[15]
-
Isolation: If the impurity cannot be identified from its mass, it must be isolated for further characterization. Use preparative HPLC or column chromatography to collect a pure fraction of the unknown compound.[14]
-
Structural Elucidation: Once isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HMQC) to determine the precise chemical structure.[19]
Scenario 2: My final product has high levels of a specific known impurity.
Q: What reaction parameters should I investigate to minimize its formation?
A: Minimizing a known impurity involves a systematic optimization of the reaction conditions, often using a Design of Experiments (DoE) approach.[14]
-
Identify the Source: Based on the impurity's structure, pinpoint the reaction step where it is formed.
-
Parameter Screening (DoE): Design a set of experiments to screen the impact of key parameters. Focus on:
-
Temperature: Small changes in temperature can dramatically affect side reaction rates.[1]
-
Reagent Stoichiometry: Vary the molar ratios of reactants. An excess of one reagent might drive the desired reaction while minimizing a side reaction, or vice-versa.
-
Solvent: The polarity and type of solvent can influence reaction pathways.[9]
-
Catalyst/Base: The choice and amount of catalyst or base can be critical.
-
Reaction Time: Monitor the impurity profile over time to find the optimal endpoint where the product is maximized and the impurity is minimized.
-
-
Purification Optimization: If the impurity cannot be eliminated synthetically, focus on improving the purification step.
-
Crystallization: Experiment with different solvent systems (e.g., mixtures of polar and non-polar solvents) to find conditions where the API crystallizes out, leaving the impurity in the mother liquor.[12]
-
Chromatography: Develop a more selective chromatography method by changing the stationary phase, mobile phase composition, or pH.[12]
-
Part 3: Analytical Protocols & Data
Protocol 1: General HPLC-UV Method for Fluoroquinolone Impurity Profiling
This method provides a starting point for separating common fluoroquinolones from their process-related impurities. It will likely require optimization for specific applications.[20][21]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Ramp from 10% B to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Ramp from 90% B to 10% B
-
31-40 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the quinolone core (typically ~280-295 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.
Table 1: Common Impurities in Fluoroquinolone Synthesis
| Fluoroquinolone | Impurity Name | Typical Origin | Common Analytical Method |
| Ciprofloxacin | Desfluoro Ciprofloxacin[10] | Side reaction (loss of F) | HPLC-UV, LC-MS |
| Ciprofloxacin Ethylenediamine Analogue[4] | Contaminated piperazine | HPLC-UV, LC-MS | |
| N-Formyl Ciprofloxacin[16] | Reaction with DMF/Formic Acid | HPLC-UV, LC-MS | |
| Levofloxacin | Anti-Levofloxacin (R-enantiomer)[8] | Non-stereospecific synthesis | Chiral HPLC |
| Desmethyl Levofloxacin[9] | Side reaction (demethylation) | HPLC-UV, LC-MS | |
| N-Oxide Levofloxacin[9] | Degradation (oxidation) | HPLC-UV, LC-MS | |
| Moxifloxacin | (R,R)-isomer[22] | Non-stereospecific synthesis | Chiral HPLC |
| Moxifloxacin Impurity D[23] | Side reaction from starting material | HPLC-UV, LC-MS | |
| N-Methyl Moxifloxacin[24] | Side reaction (methylation) | HPLC-UV, LC-MS |
Part 4: Visualizing Impurity Formation
Diagram: Simplified Ciprofloxacin Synthesis & Impurity Formation
Caption: Key impurity pathways in ciprofloxacin synthesis.
Conclusion
Effective impurity control is a cornerstone of modern pharmaceutical development.[5] It requires a deep understanding of the synthetic process, from the quality of raw materials to the optimization of reaction conditions and purification techniques.[1][14] By anticipating potential side reactions, employing robust analytical monitoring, and systematically troubleshooting unexpected outcomes, researchers can ensure the development of high-quality, safe, and effective fluoroquinolone APIs. This guide serves as a foundational resource to support these critical activities.
References
-
Vertex AI Search. (2025). Strategies for Managing API Impurities in Drug Development. Pharma Times Official. 14
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. 7
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. 1
-
Tan Yi, et al. (n.d.). Recent Development in Syntheses of Moxifloxacin and Its Impurities. School of Chemical Engineering & Pharmacy, Wuhan Institute of Technology. 15
-
BOC Sciences. (n.d.). Ciprofloxacin and Impurities.
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. 25
-
W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. 19
-
PubMed. (n.d.). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. 26
-
Zamann Pharma Support GmbH. (n.d.). API Purification. 12
-
Seqens. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. 5
-
ProQuest. (n.d.). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. 6
-
Sciforum. (2016). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. 8
-
ResearchGate. (2016). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. 9
-
Springer. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry. 27
-
Google Patents. (n.d.). CN105367585A - Preparation method of levofloxacin impurities. 28
-
Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. 29
-
NIH. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. 20
-
Der Pharma Chemica. (n.d.). Ciprofloxacin: A Two Step Process. 13
-
SynThink Research Chemicals. (n.d.). Ciprofloxacin N-Formyl Impurity. 16
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. 30
-
Google Patents. (n.d.). CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity. 31
-
ChemicalBook. (n.d.). Moxifloxacin synthesis. 22
-
Google Patents. (n.d.). CN104211701A - Method for preparing moxifloxacin impurities B and D. 23
-
Allmpus. (n.d.). Ciprofloxacin N-Formyl Impurity. 17
-
Google Patents. (n.d.). CN103664940A - Preparation method of moxifloxacin impurity. 24
-
Asian Journal of Chemistry. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. 32
-
Allmpus. (n.d.). ciprofloxacin ep impurity b | desfluoro ciprofloxacin hcl. 10
-
ResearchGate. (n.d.). Closely related fluoro and desfluoro compounds. 11
-
PubMed. (2021). Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays. 3
-
Veeprho. (n.d.). Ciprofloxacin N-Formyl Impurity. 18
-
Veeprho. (n.d.). Desfluoro Ciprofloxacin (Free Base). 33
-
SynZeal. (n.d.). Ciprofloxacin EP Impurity C. 4
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Navigating the Scale-Up of Quinolone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Quinolone Synthesis Scale-Up. As Senior Application Scientists, we understand that transitioning a synthetic route from the bench to a pilot or production scale introduces a host of challenges not always apparent in laboratory settings.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to help you anticipate, diagnose, and resolve common issues, ensuring a robust, efficient, and scalable process.
Section 1: Critical Scale-Up Considerations & Thermal Hazard Management
Scaling up is more than just increasing reactant quantities; it involves a fundamental shift in managing mass and heat transfer, reaction kinetics, and safety protocols.[1][2]
Q1: My quinolone synthesis worked perfectly on a 10g scale, but failed upon scale-up to 1kg. What are the most likely reasons?
A1: This is a classic scale-up challenge. The primary culprits are often related to inadequate management of physical and chemical parameters that don't scale linearly:
-
Heat Transfer and Thermal Runaway: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation significantly less efficient. An exothermic reaction that was easily controlled in a lab flask can quickly overheat in a large reactor, leading to side reactions, product degradation, or a dangerous thermal runaway.[1][2][3] It is crucial to perform a thermal hazards assessment to understand the reaction's exothermicity and implement appropriate cooling systems.[3]
-
Mixing and Mass Transfer: What appears as a homogenous solution in a small flask can suffer from poor mixing in a large vat. Inefficient stirring can create localized "hot spots" or concentration gradients, leading to incomplete reactions and the formation of impurities.[1][4] The geometry of the reactor and the type of impeller become critical factors.
-
Reagent Addition Rate: The rate of adding a reagent, easily managed on a small scale, becomes a critical process parameter at a larger scale. A slow, controlled addition is often necessary to manage heat generation and maintain reaction selectivity.[4]
Q2: How can I proactively assess thermal safety before a large-scale run?
A2: A thorough thermal hazards assessment is non-negotiable. This involves a sequential approach to quantify potential hazards.[3] Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are invaluable. These tools help determine key safety parameters such as the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for decomposition. This data is essential for designing appropriate cooling systems and emergency shutdown procedures.[3]
Section 2: Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a foundational method for constructing the 4-hydroxyquinoline core, but it is notoriously sensitive to reaction conditions, especially at scale.[5][6][7] The reaction involves condensing an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][6]
Q3: During the Gould-Jacobs cyclization step, I'm observing significant tar formation and low yield. What's going wrong?
A3: Tar formation is a common issue in high-temperature cyclizations and typically points to thermal decomposition. The cyclization step requires very high temperatures (often >250 °C), which can also degrade your starting materials and product if not precisely controlled.[5][7][8]
Troubleshooting Strategy:
-
Two-Step Temperature Profile: Instead of a single high-temperature ramp, adopt a two-step approach. First, heat the aniline and malonate ester at a moderate temperature (e.g., 140-150°C) to form the anilinomethylenemalonate intermediate. Monitor this step by TLC or HPLC.[8]
-
Controlled Cyclization: Once the intermediate is formed, rapidly increase the temperature to the target for cyclization (e.g., 240-250°C). Hold it there for the minimum time necessary for the reaction to complete, again monitoring closely.[8] This minimizes the exposure of the product to harsh conditions.
-
Solvent Selection: The choice of a high-boiling, inert solvent is critical. Diphenyl ether or Dowtherm A are classic choices because they can achieve the necessary temperatures.[5][9]
-
Microwave-Assisted Synthesis: For smaller scale-up runs or process optimization, microwave irradiation can be a highly effective alternative. It allows for rapid and uniform heating, often leading to shorter reaction times and cleaner product profiles.[5]
Protocol 1: Minimizing Tar Formation in the Gould-Jacobs Reaction
-
Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a high-boiling solvent like Dowtherm A.
-
Intermediate Formation: Heat the mixture to 140-150°C. Monitor the reaction progress by HPLC every 30 minutes until the aniline is consumed (typically 1-2 hours).
-
Cyclization: Once intermediate formation is complete, rapidly increase the reactor temperature to 240-250°C.
-
Monitoring: Monitor the disappearance of the intermediate by HPLC. The cyclization is often complete within 30-60 minutes.
-
Work-up: Once complete, cool the reaction mixture to below 80°C and slowly add it to a separate vessel containing a cold, non-polar solvent like petroleum ether or cyclohexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum. The product can then be recrystallized from a suitable solvent like ethanol.[8]
Q4: My Gould-Jacobs reaction is incomplete, with significant amounts of the anilinomethylenemalonate intermediate remaining. Should I just increase the temperature or reaction time?
A4: While insufficient temperature or time can be the cause, simply extending the heating time at very high temperatures can lead to the decarboxylation of your desired 3-carboxyquinolone product, reducing the overall yield.[8] This is a delicate balance. The key is precise temperature control. Ensure your reactor's temperature probe is accurately measuring the internal reaction temperature, not just the jacket temperature. A slight drop in temperature can dramatically slow the cyclization rate.
Troubleshooting Logic for Gould-Jacobs Reaction
Caption: Troubleshooting logic for common issues in the Gould-Jacobs reaction.
Section 3: Impurity Profiling and Management
Controlling impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[10] Impurities can arise from starting materials, by-products, intermediates, or degradation products.[11]
Q5: I've identified several unknown peaks in the HPLC of my crude quinolone product. How do I approach identifying and controlling them?
A5: A systematic approach to impurity profiling is essential. This involves detection, identification, and quantification.
| Step | Objective | Common Techniques | Considerations |
| 1. Detection & Quantification | To determine the number and relative amounts of impurities. | High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection.[12][13][14] | Develop a stability-indicating method that can separate the API from all potential impurities and degradation products. |
| 2. Identification | To determine the chemical structure of the impurities. | LC-Mass Spectrometry (LC-MS) for molecular weight determination.[11][14] High-Resolution Mass Spectrometry (HRMS) for accurate mass and formula prediction. Preparative HPLC to isolate impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.[14] | Comparing fragmentation patterns in MS/MS can help elucidate structures. 1D and 2D NMR are powerful tools for unambiguous structure confirmation.[14] |
| 3. Control Strategy | To minimize or remove impurities from the final product. | Process Optimization: Adjust reaction parameters (temperature, stoichiometry, solvent) to disfavor impurity formation. Purification: Implement effective purification steps like recrystallization, column chromatography, or solvent washes.[9] | Understanding the source of the impurity (e.g., a side reaction vs. a contaminated starting material) is key to developing an effective control strategy.[11] |
Workflow for Impurity Identification and Remediation
Caption: A systematic workflow for identifying and controlling impurities.
Section 4: Crystallization and Polymorphism
The final isolation step is critical for achieving the required purity and ensuring the correct solid-state form of the API. For many quinolones, like ciprofloxacin, polymorphism is a significant consideration.[15][16]
Q6: My final product has inconsistent batch-to-batch purity and physical properties after crystallization. What could be the issue?
A6: This often points to uncontrolled crystallization and potential polymorphism. A polymorph is a different crystalline structure of the same compound, and different polymorphs can have different solubilities, stabilities, and bioavailability. The formation of different polymorphs or solvates can be highly dependent on the crystallization conditions.[15][16][17]
Key Parameters to Control in Crystallization:
-
Solvent System: The choice of solvent (or solvent mixture) is paramount. It affects solubility, supersaturation, and can even be incorporated into the crystal structure to form solvates.[15]
-
Cooling Rate: A slow, controlled cooling profile generally favors the growth of larger, more ordered crystals of the most stable polymorph. Rapid cooling can trap kinetic (less stable) polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph at the right point in the process can direct the crystallization to that form, improving consistency.
-
Agitation: The stirring rate affects nucleation and crystal growth, influencing the final crystal size distribution.
Q7: How can I screen for and identify different polymorphs of my quinolone product?
A7: A combination of analytical techniques is used for solid-state characterization:
-
Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[15]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting or solid-solid phase transitions, which are unique for each polymorph.[15][18]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is particularly useful for identifying hydrates or solvates by showing the loss of water or solvent.[15][18]
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in their crystal lattice and intermolecular interactions.[18]
By systematically screening different solvents and conditions and analyzing the resulting solids with these techniques, you can build a comprehensive understanding of your compound's polymorphic landscape and develop a robust crystallization process that consistently produces the desired form.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. reddit.com [reddit.com]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. longdom.org [longdom.org]
- 13. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring | MDPI [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystallographic, thermal and spectroscopic characterization of a ciprofloxacin saccharinate polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. The following question-and-answer format directly addresses specific issues encountered during the synthesis of these vital heterocyclic compounds, providing not just solutions but also the underlying scientific principles.
Section 1: General Troubleshooting & FAQs
This section addresses broad questions applicable to multiple quinoline synthesis methodologies.
Q1: My reaction is yielding very little product (low conversion). What are the first parameters I should check?
A1: Low conversion is a common issue that can often be traced back to several key factors:
-
Suboptimal Reaction Temperature: Quinoline syntheses often require significant heat to overcome activation energy barriers. However, excessively high temperatures can lead to reactant and product decomposition, frequently resulting in tar formation.[1] Conversely, a temperature that is too low will result in an incomplete or impractically slow reaction.[1] It is crucial to find the optimal temperature for your specific substrates, often by screening a range in small-scale experiments.
-
Poor Substrate Reactivity: The electronic and steric nature of your starting materials is critical. For instance, anilines bearing electron-withdrawing groups are less nucleophilic, which can hinder the crucial cyclization step and lead to lower yields.[1]
-
Presence of Water: For many acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents, or employing a setup that removes water as it forms (e.g., a Dean-Stark apparatus), can significantly improve conversion.
-
Catalyst Inactivity or Inappropriateness: Ensure your acid or base catalyst is active and appropriate for the specific reaction. For acid-catalyzed reactions, both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be effective, but the optimal choice is substrate-dependent.[2]
Q2: How can I effectively monitor the progress of my quinoline synthesis?
A2: Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method for real-time reaction monitoring.[3] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired quinoline product over time.[3][4] This allows you to determine the optimal reaction time and prevent potential product degradation from prolonged heating. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q3: My crude product is a dark, intractable tar. How can I improve the reaction and isolate my product?
A3: Tar formation is a notorious problem, especially in classical syntheses like the Skraup and Doebner-von Miller reactions, which use harsh acidic and oxidizing conditions.[5][6] This is often due to the acid-catalyzed polymerization of reactants or intermediates.[7]
-
To Minimize Tarring:
-
Control the Exotherm: Many of these reactions are highly exothermic. Ensure slow, controlled addition of reagents (especially the acid) with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[5]
-
Use a Moderator: In the Skraup synthesis, adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[1][5]
-
Optimize Catalyst: Overly harsh acid conditions can accelerate polymerization. Screen different Brønsted and Lewis acids to find a balance between reaction rate and byproduct formation.[1][7]
-
-
To Isolate the Product:
-
Steam Distillation: For volatile quinoline derivatives, steam distillation is a classic and effective method to separate the product from non-volatile tar.[1][5]
-
Workup Procedure: After cooling, the reaction mixture is typically poured onto crushed ice, made strongly basic to liberate the free quinoline base, and then extracted with an organic solvent.[1]
-
Q4: I'm having difficulty purifying my quinoline derivative using silica gel chromatography. What's the issue?
A4: The basicity of the quinoline nitrogen can cause strong interactions with the acidic surface of standard silica gel, leading to peak tailing, poor separation, and even decomposition on the column.[8] To mitigate this:
-
Basify the Silica/Solvent: Pre-treating the silica gel with a base (e.g., triethylamine) or adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent can neutralize the acidic sites and improve elution.
-
Use Alumina: Neutral or basic alumina can be a better stationary phase for purifying basic compounds like quinolines.
-
Alternative Methods: Consider techniques like recrystallization or, for more complex mixtures, high-speed counter-current chromatography.[3]
Section 2: Troubleshooting Specific Syntheses
The Skraup Synthesis
The Skraup synthesis produces quinoline by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene).[9] It is notoriously vigorous.[5]
Q5: My Skraup reaction is extremely exothermic and difficult to control. How can I make it safer and more reliable?
A5: The violence of the Skraup reaction is its primary drawback.[10] The key is to moderate the rate of the dehydration of glycerol to acrolein and the subsequent exothermic steps.
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[5][10] It is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period.[1][10] Boric acid can also be used.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring the reaction flask is adequately cooled.[5]
-
Efficient Stirring: Use a mechanical stirrer to ensure efficient mixing, which helps dissipate heat evenly and prevents the formation of dangerous local hotspots.[11]
The Doebner-von Miller Reaction
A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to produce 2- and/or 4-substituted quinolines under acidic conditions.[12]
Q6: My Doebner-von Miller reaction yield is very low, and I'm isolating a large amount of polymer. How do I prevent this?
A6: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction and the primary cause of low yields and tar formation in this synthesis.[2][7]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, drastically reducing self-polymerization and increasing the yield of the desired quinoline.[7][12]
-
Slow Addition of Carbonyl: Slowly adding the α,β-unsaturated aldehyde or ketone to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.[2]
-
Optimize Catalyst: While strong acid is required, its concentration can be optimized. Consider screening various Lewis acids (e.g., ZnCl₂, SnCl₄), which can sometimes be milder and more effective than strong Brønsted acids.[1][7]
Q7: I am using a substituted aniline with an electron-withdrawing group and getting a very poor yield. What is the problem?
A7: Anilines with electron-withdrawing groups are less nucleophilic, which makes the initial Michael addition and subsequent cyclization steps of the Doebner-von Miller reaction less efficient.[7] These substrates are known to give low yields under conventional conditions.[13] In such cases, exploring modified procedures or alternative synthetic routes may be necessary.
The Combes Synthesis
This synthesis involves the reaction of an aniline with a β-diketone, catalyzed by acid, to form 2,4-substituted quinolines.[14]
Q8: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I improve selectivity?
A8: Regioselectivity is a known challenge in the Combes synthesis. The initial condensation can occur at either carbonyl of the diketone, and the subsequent cyclization is influenced by both electronic and steric factors.
-
Steric Effects: The rate-determining step is often the electrophilic aromatic annulation.[14] Steric hindrance from substituents on either the aniline or the β-diketone can play a significant role in directing the cyclization to the less hindered position.[14]
-
Catalyst Choice: While concentrated sulfuric acid is traditional, other dehydrating agents and catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more efficient and may influence the isomeric ratio.[14]
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[15][16]
Q9: My Friedländer synthesis with an unsymmetrical ketone is not regioselective. What strategies can I use to control the outcome?
A9: This is a classic problem. The initial condensation can involve either α-carbon of the unsymmetrical ketone. Several strategies have been developed to direct the regioselectivity:
-
Catalyst Control: The choice of acid or base catalyst can influence the regiochemical outcome.[15][17] Specific amine catalysts or the use of ionic liquids as the reaction medium have been shown to favor the formation of one regioisomer.[3][17]
-
Substrate Modification: A clever strategy involves temporarily modifying the substrate. For example, introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the cyclization to occur at the other position.[3][17]
-
Greener Approaches: Interestingly, performing the Friedländer synthesis under catalyst-free conditions in water has been reported as a green alternative that can also influence selectivity.[3]
Section 3: Experimental Protocols & Data
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the reaction's exothermicity.[1]
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to aniline with cooling.
-
Reagent Addition: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O). Finally, add nitrobenzene, which serves as both a solvent and an oxidizing agent.[1]
-
Reaction: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If it becomes too vigorous, cool the flask with a wet towel.[1]
-
Work-up: After the initial vigorous reaction subsides, heat the mixture to ensure completion. Allow the mixture to cool, then carefully dilute with water. Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution.
-
Isolation: Remove the quinoline and unreacted nitrobenzene by steam distillation. Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[1]
Table 1: Catalyst Optimization for Doebner-von Miller Synthesis
The choice of acid catalyst can significantly impact yield and byproduct formation. The following table provides a conceptual framework for optimization.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Key Considerations |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | 5 - 100 | Strong proton source, effective but can promote polymerization.[2] |
| Lewis Acid | ZnCl₂, SnCl₄, Sc(OTf)₃ | 5 - 20 | Can be milder, potentially reducing tar formation.[2][17] |
| Heterogeneous | Zeolites, Nafion | Varies | Easier to remove from the reaction, can be recycled.[18][19] |
Section 4: Visualizing Workflows & Mechanisms
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing a quinoline synthesis.
Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.
Generalized Friedländer Synthesis Mechanism
This diagram illustrates the two primary mechanistic pathways for the Friedländer synthesis.[15]
Caption: The two possible mechanistic pathways of the Friedländer quinoline synthesis.
References
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Quinoline synthesis via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Method for purifying quinolinecarboxylic acid derivative.
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
In the Skraup synthesis of quinoline the principal difficulty has always been the violence with which the reaction generally takes place... Organic Syntheses Procedure. [Link]
-
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Publishing. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Quinolones
Welcome to our dedicated technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of quinolone antibiotics. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex issues encountered in the laboratory. Our approach is rooted in explaining the "why" behind each troubleshooting step, empowering you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Section 1: Peak Shape Problems - Tailing and Fronting
Poor peak shape is one of the most frequent challenges in the HPLC analysis of quinolones, directly impacting resolution and the accuracy of quantification.
Question 1: Why are my quinolone peaks tailing, and how can I fix this?
Answer: Peak tailing for quinolones in reversed-phase HPLC is most often caused by secondary interactions between the basic functional groups on the quinolone molecules and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1] This interaction creates a mixed-mode retention mechanism, leading to asymmetrical peaks.[1]
In-Depth Explanation & Troubleshooting Protocol:
Quinolones are basic compounds. At a mobile phase pH above approximately 3.5, the residual silanol groups on the surface of the C18 column packing become ionized (negatively charged).[1] These ionized silanols can then interact strongly with the positively charged quinolone molecules, causing some of the analyte molecules to be retained longer than others, resulting in a "tail".[1]
Below is a systematic workflow to diagnose and resolve peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing in quinolone analysis.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH.[1] Lowering the pH to a range of 2.5-3.5 suppresses the ionization of the silanol groups, minimizing their interaction with the protonated quinolone molecules.[2] Use a suitable buffer like phosphate or formate to maintain a stable pH.
-
Incorporate a Competing Base: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%).[2][3] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your quinolone analytes.[1]
-
Column Selection: If mobile phase adjustments are insufficient, consider your column's chemistry. Modern, high-purity silica columns that are "end-capped" or "base-deactivated" have significantly fewer residual silanol groups available for secondary interactions.[1][4]
-
Lower Analyte Concentration: High concentrations of your analyte can overload the column, leading to peak shape distortion, including tailing.[2] Try diluting your sample to see if the peak shape improves.[2]
Question 2: My quinolone peaks are fronting. What is the cause and solution?
Answer: Peak fronting is less common than tailing for quinolones but can occur due to several factors, primarily sample overload or an incompatible sample solvent.
In-Depth Explanation & Troubleshooting Protocol:
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, can be caused by:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, leading to a fronting peak.[2]
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not properly focus on the head of the column.[2] This causes the peak to be distorted and often front.
-
Low Column Temperature: In some cases, operating at a low column temperature can contribute to peak fronting.[2]
Step-by-Step Protocol to Eliminate Peak Fronting:
-
Reduce Injection Volume/Concentration: The first step is to reduce the amount of analyte being injected. You can do this by either injecting a smaller volume or by diluting your sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2] If this is not feasible due to solubility issues, use a solvent that is weaker than your mobile phase.
-
Increase Column Temperature: If the above steps do not resolve the issue, try increasing the column temperature in increments of 5°C. This can improve mass transfer kinetics and may resolve the fronting.
Section 2: Retention Time & Resolution Issues
Consistent retention times and adequate resolution are fundamental to a reliable HPLC method.
Question 3: My retention times are shifting from one injection to the next. What should I investigate?
Answer: Retention time variability is a common issue that points to a lack of stability in the HPLC system or method conditions. The most likely causes are related to the mobile phase, the pump, or column equilibration.
In-Depth Explanation & Troubleshooting Protocol:
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition | Inaccurate mixing of mobile phase components or solvent evaporation can change the elution strength over time. | Prepare fresh mobile phase daily.[5] Ensure solvents are miscible. If using an online mixer, check that it is functioning correctly.[5] |
| Column Equilibration | Insufficient equilibration time between injections, especially in gradient methods, will lead to drifting retention times. | Increase the column equilibration time until retention times are stable for consecutive injections.[5] |
| Pump Performance | Leaks in the pump or faulty check valves can cause inconsistent flow rates, directly affecting retention times.[6] | Check for any visible leaks around pump seals and fittings.[5] Perform a flow rate accuracy test. If the pressure is fluctuating, degas the mobile phase and purge the pump.[5] |
| Column Temperature | Fluctuations in the column temperature will affect retention. | Use a thermostatted column oven to maintain a consistent temperature.[5] |
Question 4: I'm not getting good separation between my quinolone peaks. How can I improve resolution?
Answer: To improve the resolution between quinolone peaks, you can modify the mobile phase composition, change the organic modifier, or adjust the pH.
In-Depth Explanation & Troubleshooting Protocol:
-
Optimize the Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve resolution. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[2] If you are not achieving the desired separation with one, try switching to the other. Methanol may provide better separation for certain quinolones.[2]
-
Fine-Tune the Mobile Phase pH: The ionization state of quinolones is pH-dependent.[7] Small adjustments to the mobile phase pH (within the stable range of your column) can alter the retention of individual quinolones differently, thereby improving selectivity and resolution.[2]
-
Consider a Gradient Method: If you are analyzing multiple quinolones with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the mobile phase composition is changed over the course of the run, can significantly improve resolution for complex mixtures.[8]
Section 3: Baseline & Extraneous Peaks
A clean, stable baseline is essential for accurate integration and detection of low-level analytes.
Question 5: I am seeing "ghost peaks" in my chromatograms, even in blank injections. What are they and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatograms and are not related to your sample.[9] They are typically caused by contamination in the HPLC system, carryover from a previous injection, or impurities in the mobile phase.[9][10]
In-Depth Explanation & Troubleshooting Protocol:
Identifying the source of ghost peaks is a process of elimination. The following workflow can help pinpoint the origin of the contamination.
Caption: A logical workflow to identify the source of ghost peaks in an HPLC system.
Step-by-Step Protocol to Eliminate Ghost Peaks:
-
Isolate the Source:
-
Injector Carryover: If the ghost peak appears after a sample injection but is smaller or absent in subsequent blank injections, the issue is likely carryover. Clean the injection port and syringe.
-
System Contamination: If the ghost peak appears consistently in blank runs (injecting only mobile phase), the contamination is likely in the mobile phase, solvent lines, or the column.[10][11]
-
-
Clean the System:
-
Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and freshly prepared mobile phases.[10] Contaminants can accumulate in solvent reservoirs over time.
-
Flush the System: Flush the entire system, including the column, with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds from previous injections.[10]
-
Check the Water Source: Ensure the water used for your mobile phase is of high purity (e.g., Milli-Q or equivalent).
-
Section 4: Atypical Issues with Quinolones - Metal Chelation
Question 6: My peak shapes and retention times are inconsistent, and I've tried all the usual troubleshooting steps. Could something else be affecting my analysis?
Answer: Yes, a unique property of quinolones is their ability to chelate with metal ions.[12][13] If there are trace metal contaminants in your HPLC system (e.g., from stainless steel components), they can form complexes with your quinolone analytes, leading to peak tailing, broadening, or shifting retention times.[14]
In-Depth Explanation & Troubleshooting Protocol:
The keto-carbonyl and carboxyl groups in the quinolone structure can form strong complexes with metal ions like iron, aluminum, magnesium, and calcium.[13][15] This chelation can alter the chromatographic behavior of the quinolone.
Step-by-Step Protocol to Address Metal Chelation:
-
Use a Chelating Agent in the Mobile Phase: Adding a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1-0.5 mM) can be highly effective. The EDTA will preferentially bind to any free metal ions in the system, preventing them from interacting with your quinolone analytes.
-
System Passivation: If you suspect significant metal contamination, you can passivate your HPLC system. This involves flushing the system with an acidic solution (e.g., dilute nitric acid) to remove metal ions from the surfaces of the tubing and components. Caution: Always consult your HPLC system's manual before performing a passivation procedure to ensure compatibility with your instrument's materials.
-
Consider a Bio-inert System: For highly sensitive analyses of chelating compounds, using an HPLC system with bio-inert components (e.g., PEEK or titanium) can minimize the introduction of metal ions.[14]
References
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. (n.d.). Benchchem.
- Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. (2019, February 10). International Journal of Current Microbiology and Applied Sciences.
- How to resolve chromatographic peak tailing for quinolone antibiotics. (n.d.). Benchchem.
- Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (n.d.). ResearchGate.
- Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. (n.d.). United Journal of Chemistry.
- Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. (n.d.). ResearchGate.
- Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). Agilent Technologies.
- Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. (n.d.). MDPI.
- Troubleshooting Ghost Peak Problems in HPLC Systems. (2025, January 21). uHPLCs.
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.
- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
- The complexes of metal ions with fluoroquinolones. (n.d.). ResearchGate.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. (n.d.). National Institutes of Health (NIH).
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub.
- Simultaneous separation and determination of quinolones in pharmaceuticals by micellar liquid chromatography. (n.d.). CORE.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu.
Sources
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- 3. files01.core.ac.uk [files01.core.ac.uk]
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- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. labcompare.com [labcompare.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic Quinolones
Welcome to the technical support center for synthetic quinolone purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing impurities from active pharmaceutical ingredients (APIs). As your partner in science, we understand that achieving high purity is paramount for the safety, efficacy, and regulatory compliance of your final compound.[1][2]
This resource moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues and optimize your workflow.
Section 1: Understanding the Enemy — Common Impurities in Quinolone Synthesis
Effective purification begins with understanding the nature of the impurities you need to remove. Impurities in synthetic quinolones are generally categorized based on their origin, as outlined by international regulatory bodies.[3]
-
Organic Impurities : These are the most common and structurally diverse.
-
Starting Materials & Intermediates : Unreacted precursors or intermediates from the synthetic route.[1][2] For instance, in a Gould-Jacobs reaction, unreacted anilines or β-ketoesters can persist.
-
Byproducts : Arise from side reactions occurring concurrently with the main synthesis. High temperatures in cyclization steps, for example, can lead to undesired isomers or polymeric materials.[4]
-
Degradation Products : Quinolones can degrade during synthesis, workup, or storage, especially if exposed to harsh pH, light, or temperature conditions.[2]
-
-
Inorganic Impurities : These originate from reagents, catalysts, and processing aids used during the synthesis.[1] Examples include residual metals from transition-metal-catalyzed reactions or inorganic salts from workup procedures.
-
Residual Solvents : Volatile organic compounds that are not fully removed from the final product after synthesis and purification.[1] Their limits are strictly controlled based on toxicity.[5]
A foundational step in any purification strategy is to establish a detailed impurity profile for your crude product.[6] This involves using analytical techniques like HPLC and LC-MS to identify and quantify the impurities present, which informs the selection of the most effective purification method.[1][7]
Section 2: Core Purification Methodologies & Troubleshooting
Here, we detail the most effective methods for purifying synthetic quinolones, complete with step-by-step protocols and targeted troubleshooting advice.
Workflow 1: Purification Strategy Selection
Choosing the right method is critical. This decision tree outlines a logical approach based on the properties of your quinolone and its impurities.
Caption: Decision tree for selecting a quinolone purification method.
2.1 Recrystallization: The Workhorse of Purification
Causality: Recrystallization is a powerful technique for solid compounds that exploits differences in solubility between the desired product and impurities at different temperatures. The principle is to dissolve the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allow it to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The poor solubility of many quinolones can be a challenge, but also an advantage if a suitable solvent is found.[8]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable (product is too soluble). If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of your crude quinolone in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, typically in a vacuum oven at a moderate temperature, to remove all traces of solvent.
Troubleshooting & FAQs
-
Q1: My quinolone "oils out" instead of crystallizing. What's happening and how do I fix it?
-
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid instead of a solid.
-
Solution 1 (Reheat & Add Solvent): Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, then allow it to cool slowly again.
-
Solution 2 (Change Solvent): The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
-
Solution 3 (Solvent/Anti-Solvent): Dissolve the crude product in a solvent in which it is very soluble. Then, slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
-
-
-
Q2: No crystals are forming even after cooling in an ice bath. What should I do?
-
A2: The solution may be too dilute or may require nucleation to begin crystallization.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed crystal" from a previous batch.
-
Solution 2 (Reduce Solvent Volume): If nucleation fails, the solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
-
-
-
Q3: The recovery yield is very low. How can I improve it?
-
A3: Low yield can be caused by using too much solvent, cooling too quickly (which traps product in the mother liquor), or premature crystallization during hot filtration.
-
Solution: Ensure you are using the minimum amount of hot solvent for dissolution. To recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling for a second crop of crystals, although this second crop may be less pure.
-
-
2.2 Liquid-Liquid Extraction (LLE): Exploiting pH and Partitioning
Causality: LLE is ideal for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. Quinolones are often amphoteric, possessing both acidic (carboxylic acid) and basic (piperazine ring) functionalities.[9] This property can be exploited in a pH-swing extraction. By adjusting the pH of the aqueous phase, you can ionize the quinolone, making it soluble in water and allowing you to wash away neutral organic impurities with an organic solvent. Subsequently, changing the pH back will make the quinolone neutral again, allowing its extraction into an organic solvent, leaving behind inorganic salts and other aqueous-soluble impurities.
Experimental Protocol: pH-Swing Extraction
-
Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Your basic quinolone will protonate and move into the aqueous layer. Drain and save the aqueous layer. The organic layer now contains neutral and acidic impurities, which can be discarded.
-
Basification & Re-extraction: Place the saved acidic aqueous layer back into the separatory funnel. Slowly add a base (e.g., 1 M NaOH or NaHCO₃) until the solution is basic (confirm with pH paper). The quinolone will deprotonate, becoming neutral and precipitating or becoming extractable. Add a fresh portion of organic solvent (DCM/ethyl acetate), shake, and allow the layers to separate. The purified quinolone is now in the organic layer.
-
Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified quinolone.
Troubleshooting & FAQs
-
Q1: An emulsion has formed at the interface, and the layers won't separate. What do I do?
-
A1: Emulsions are common when solutions have similar densities or when surfactants are present.
-
Solution 1 (Patience & Swirling): Let the funnel sit undisturbed for a while. Gentle swirling can sometimes help break the emulsion.
-
Solution 2 (Add Brine): Add a small amount of saturated brine. This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.
-
Solution 3 (Filtration): For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
-
-
Q2: My product seems to be lost; I have low recovery in the final organic layer. Why?
-
A2: This could be due to incomplete pH adjustment or using an inappropriate pH for extraction.
-
Solution: Check the pKa values of your specific quinolone. Ensure you are adjusting the pH to be at least 2 units below the basic pKa (for acidic wash) and 2 units above the acidic pKa (for basic workup) to ensure complete ionization/neutralization. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) at the final step, as this is more efficient than a single large-volume extraction.
-
-
2.3 Column Chromatography: High-Resolution Separation
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (solvent) flows through it. Compounds with higher polarity will adsorb more strongly to a polar stationary phase like silica and thus elute more slowly. Less polar compounds will travel through the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), you can sequentially elute compounds with increasing polarity, achieving fine separation.
Experimental Protocol: Silica Gel Chromatography
-
Stationary & Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. The ideal system moves the desired quinolone spot to an Rf value of ~0.3-0.4 and shows good separation from impurity spots. A common mobile phase for quinolones is a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass column with silica gel using a "slurry" method (mixing the silica with the initial, non-polar mobile phase and pouring it into the column) to ensure a uniform, bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and carefully load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity system identified by TLC. Collect the eluent in fractions (e.g., in test tubes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in DCM) to elute more strongly adsorbed compounds.
-
Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinolone.
Troubleshooting & FAQs
-
Q1: My compounds are running through the column too quickly (high Rf) with no separation.
-
A1: Your mobile phase is too polar. It is competing too effectively with your compounds for the silica binding sites.
-
Solution: Start with a less polar mobile phase. For example, if you were using 10% Methanol/DCM, try 2-5% Methanol/DCM or even 100% DCM.
-
-
-
Q2: My compound is stuck at the top of the column and won't elute.
-
A2: Your mobile phase is not polar enough to displace the compound from the silica gel. Quinolones, with their polar functional groups, can bind very strongly.
-
Solution: Gradually increase the polarity of your mobile phase. Adding a small percentage of methanol or even a few drops of acetic acid (to protonate basic sites and reduce tailing) can be very effective.
-
-
-
Q3: The separation bands are broad and "tailing," leading to poor resolution.
-
A3: Tailing is often caused by strong interactions between polar functional groups (like the piperazine nitrogen or carboxylic acid in quinolones) and the acidic silanol groups on the silica surface.
-
Solution 1 (Add a Modifier): Add a small amount of a modifier to the mobile phase. For basic compounds like quinolones, adding ~1% triethylamine (TEA) can neutralize the acidic silica sites. For acidic compounds, adding ~1% acetic acid can improve peak shape.
-
Solution 2 (Change Stationary Phase): Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase silica (like C18), where the separation mechanism is based on hydrophobicity rather than polarity.
-
-
Section 3: General FAQs for Quinolone Purification
-
Q1: How do I choose between recrystallization and column chromatography?
-
A1: If your crude product is a solid and you can find a solvent that shows a large solubility difference between your product and impurities, recrystallization is often faster, cheaper, and more scalable. Chromatography is more powerful for separating complex mixtures, isomers, or impurities with very similar polarity to your product, but it is more time-consuming and uses larger volumes of solvent.
-
-
Q2: My purified quinolone looks clean by TLC, but HPLC/LC-MS shows a persistent impurity. What could it be?
-
A2: This is a common scenario. TLC is a low-resolution technique. The impurity might be co-eluting with your product spot on the TLC plate. It could also be an impurity that is not UV-active and thus invisible on the TLC plate but is detected by the mass spectrometer.
-
-
Q3: I am working with a quinolone hydrochloride salt. Does this change my purification strategy?
-
A3: Yes. A salt form will have drastically different solubility properties than the free base. It will be more soluble in polar solvents (like water or methanol) and likely insoluble in non-polar organic solvents. You cannot use a pH-swing extraction directly on the salt. You would first need to neutralize it to the free base form by adding a base (like NaHCO₃) before proceeding with standard extraction or normal-phase chromatography.[11]
-
Section 4: Purity Assessment: The Final Verdict
No purification is complete until the purity of the final product has been rigorously verified.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | The primary tool for quantitative purity assessment.[7][12] | Provides area percent purity, detects and quantifies trace impurities, and confirms the absence of starting materials. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the identity of the main product and helps identify unknown impurities.[1][13] | Provides the molecular weight of the main peak and any impurity peaks, aiding in their structural elucidation. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirms the chemical structure of the purified compound. | Verifies that the correct molecular structure has been obtained and can help identify residual solvents or major impurities if present. |
General Workflow Diagram
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. contractpharma.com [contractpharma.com]
- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 12. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in the synthesis of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the integrity of your final product.
The synthesis of this important fluoroquinolone intermediate, often a precursor to antibiotics like Ciprofloxacin, typically follows a modified Gould-Jacobs reaction pathway.[1][2][3] While robust, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a question-and-answer format, providing detailed mechanistic explanations and actionable protocols.
I. FAQs: Navigating the Gould-Jacobs Reaction and Subsequent Steps
The synthesis of the target molecule is a multi-step process, primarily involving:
-
Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).
-
Thermal Cyclization: Intramolecular ring closure to form the quinolone core.
-
N-Alkylation: Introduction of the cyclopropyl group.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This section addresses common questions and issues that arise during these key transformations.
Q1: During the initial condensation of 3-chloro-4-fluoroaniline with DEEMM, I'm observing low yields of the desired acrylate intermediate. What could be the cause?
A1: Low yields in this initial step often stem from incomplete reaction or the formation of side products due to the reactivity of DEEMM.[4]
Troubleshooting and Solutions:
-
Purity of Reagents: Ensure that the aniline derivative is pure and that the DEEMM has not hydrolyzed. DEEMM is sensitive to moisture and can decompose over time. It is advisable to use freshly distilled or high-purity commercial DEEMM.[5][6]
-
Reaction Conditions: The condensation is typically performed by heating the neat reagents or in a high-boiling solvent.[7]
-
Temperature Control: Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures may promote side reactions or decomposition. A typical temperature range is 100-140 °C.
-
Stoichiometry: A slight excess of DEEMM can be used to ensure complete consumption of the aniline.
-
Underlying Causality: The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the double bond in DEEMM, followed by the elimination of ethanol.[1] If the aniline is not sufficiently nucleophilic or if the DEEMM is degraded, the reaction rate will be slow, leading to lower yields.
Q2: The thermal cyclization step is resulting in a dark, tarry mixture with a low yield of the desired quinolone ester. What is causing this and how can it be prevented?
A2: The high temperatures required for the intramolecular cyclization (often >250 °C) can lead to product decomposition and the formation of undesirable side reactions.[3]
Troubleshooting and Solutions:
-
Solvent Choice: The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help to moderate the temperature and improve heat transfer, leading to more controlled cyclization and higher yields.[3]
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gould-Jacobs reaction by providing rapid and uniform heating.[7]
-
Temperature and Time Optimization: Carefully controlling the temperature and reaction time is critical. Over-heating or prolonged reaction times can lead to decarboxylation or other degradation pathways.[7] It is often a trade-off between achieving complete cyclization and minimizing product degradation.
| Parameter | Conventional Heating | Microwave Heating |
| Temperature | 250-300 °C | 250-300 °C |
| Time | Several hours | 5-20 minutes |
| Typical Yield | Often low to moderate | Generally higher |
| Side Products | Significant charring/decomposition | Minimized decomposition |
Mechanistic Insight: The cyclization proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl. The high activation energy for this step necessitates high temperatures. However, at these temperatures, competing decomposition pathways become significant.
II. Troubleshooting Guide: Specific Side Reactions and Their Mitigation
This section provides a more in-depth look at specific side reactions that can occur during the synthesis and offers detailed protocols for their prevention.
Issue 1: Formation of N-Dealkylated Impurity during Hydrolysis
Problem: During the final hydrolysis of the ethyl ester to the carboxylic acid, a significant amount of a side product is observed, which is identified as the N-dealkylated quinolone.
Root Cause Analysis: The cyclopropyl group, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[8] This N-dealkylation is a known metabolic pathway for some fluoroquinolone drugs and can also occur under certain synthetic conditions.[9]
dot
Caption: N-Dealkylation as a side reaction during hydrolysis.
Preventative Measures and Optimized Protocol:
-
Milder Hydrolysis Conditions: Avoid using strong, concentrated acids or bases for extended periods at high temperatures.
-
Acidic Hydrolysis: A mixture of acetic acid and sulfuric acid in water can be effective.[10] The concentration of sulfuric acid and the temperature should be carefully optimized.
-
Basic Hydrolysis: Use of a milder base like sodium carbonate or lithium hydroxide at moderate temperatures can be beneficial.
-
Optimized Hydrolysis Protocol (Acidic):
-
To the ethyl ester of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, add a mixture of acetic acid and water.
-
Slowly add a catalytic amount of concentrated sulfuric acid while monitoring the temperature.
-
Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Issue 2: Incomplete Cyclization and Isomer Formation
Problem: The thermal cyclization step yields a mixture of the desired product and unreacted intermediate, and in some cases, a regioisomeric product.
Root Cause Analysis: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors of the aniline precursor.[3] With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, potentially leading to a mixture of isomers. Incomplete cyclization is often a result of insufficient thermal energy or short reaction times.
dot
Caption: Competing pathways in the Gould-Jacobs cyclization.
Strategies for Improved Selectivity and Conversion:
-
Catalysis: While traditionally a thermal reaction, the use of Lewis acid catalysts can sometimes promote cyclization at lower temperatures, potentially improving selectivity.
-
Careful Control of Heating: A gradual increase in temperature to the target cyclization point can sometimes favor the formation of the thermodynamically more stable product.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary. The choice of solvent for recrystallization is crucial and may require some experimentation.
Issue 3: Unwanted Decarboxylation
Problem: Loss of the carboxylic acid group from the final product or the ester precursor, leading to a significant impurity.
Root Cause Analysis: Decarboxylation of quinoline-3-carboxylic acids can occur under harsh thermal or acidic/basic conditions.[11][12][13] The presence of the 4-oxo group can facilitate this process.
Mitigation Strategies:
-
Temperature Control: As with other side reactions, maintaining the lowest possible temperature necessary for the reaction to proceed is key. This is particularly important during the hydrolysis and any subsequent purification steps that involve heating.
-
pH Control: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If the final product is isolated by precipitation, ensure the pH is carefully adjusted to a range where the product is least soluble but decarboxylation is minimized.
-
Inert Atmosphere: In some cases, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation pathways that may lead to decarboxylation.
III. Concluding Remarks
The synthesis of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a well-established but nuanced process. By understanding the mechanisms behind the common side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and consistency of their synthesis. Careful attention to reagent quality, reaction conditions, and purification techniques is paramount for success.
IV. References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Synthesis of 1-cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available at: [Link]
-
1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - HANGZHOU ZHUYUAN MEDICAL TECHNOLOGY CO.,LTD. Available at: [Link]
-
(PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity - ResearchGate. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. Available at: [Link]
-
WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. Available at:
-
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid - Starshinechemical. Available at: [Link]
-
CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. Available at:
-
Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. Available at: [Link]
-
Hydrolytic Reactions - Biotransformation of Drugs - Pharmacy 180. Available at: [Link]
-
MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. - YouTube. Available at: [Link]
-
Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - PubChem. Available at: [Link]
-
99 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid 93107-30-3 - LookChem. Available at: [Link]
-
Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. Available at: [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N- and O- alkylation of a quinolone fluorophore - ResearchGate. Available at: [Link]
-
Hydrolysis of Esters - YouTube. Available at: [Link]
-
Decarboxylation of Carboxylic Acids - YouTube. Available at: [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. Available at: [Link]
-
diethyl methylenemalonate - Organic Syntheses Procedure. Available at: [Link]
-
5.4: Hydrolysis Reactions - Chemistry LibreTexts. Available at: [Link]
-
N-Dealkylation of Amines - MDPI. Available at: [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. Available at: [Link]
-
Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel. Available at: [Link]
-
Synthesis of Diethyl Ethoxymethylenemalonate - PrepChem.com. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
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- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ablelab.eu [ablelab.eu]
- 8. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 9. mdpi.com [mdpi.com]
- 10. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 11. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Quinolone Carboxylic Acids
This guide provides a comprehensive comparative analysis of the antibacterial activity of quinolone carboxylic acids, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, structure-activity relationships, and standardized methodologies for evaluating this critical class of antibiotics.
Introduction: The Enduring Significance of Quinolones
Quinolone carboxylic acids are a major class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone primarily used for urinary tract infections.[2] Subsequent generations, most notably the fluoroquinolones, introduced a fluorine atom at the C-6 position, dramatically expanding their spectrum of activity against both Gram-negative and Gram-positive pathogens.[2][3][4] Despite the rise of resistance, the quinolone scaffold remains a fertile ground for the development of new antibacterial agents.[1][5] This guide will explore the factors governing their activity and the experimental frameworks used for their comparative evaluation.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6][7] These enzymes are vital for managing the complex topology of bacterial DNA during replication, transcription, and repair.[1][8]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication.[9]
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[10]
Quinolones act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[6][8] This action inhibits the DNA re-ligation step of the topoisomerase reaction.[2] The resulting accumulation of stable, cleaved DNA complexes leads to double-strand DNA breaks, which arrests DNA synthesis and ultimately triggers cell death.[6][7][10]
The relative affinity for DNA gyrase versus topoisomerase IV can differ between quinolones and bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[10] However, this is a generalization, and dual-targeting is a key strategy for developing newer, more potent quinolones.[11]
Structure-Activity Relationships (SAR)
The antibacterial potency and spectrum of quinolone carboxylic acids are intricately linked to the chemical substituents at various positions of their core structure. Understanding these relationships is fundamental to designing novel derivatives with improved efficacy.[3][4]
-
N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, is generally optimal for potent, broad-spectrum activity.[12] Other small alkyl or aryl groups can also be effective.
-
C-3 Carboxylic Acid and C-4 Carbonyl: These two moieties are considered structurally critical for binding to the DNA gyrase-DNA complex and are essential for antibacterial activity.[13] Modification of the 3-carboxylic acid group usually leads to a substantial decrease in potency.[13]
-
C-6 Position: The introduction of a fluorine atom at this position (creating the fluoroquinolones) dramatically increases cell penetration and gyrase inhibition, leading to a significant enhancement in antibacterial potency.[3][4] This is a hallmark of second-generation and later quinolones.
-
C-7 Position: This position is a key site for modification and profoundly influences the antibacterial spectrum, potency, and pharmacokinetic properties.[14] Bulky substituents like piperazinyl or pyrrolidinyl rings enhance activity, particularly against Gram-negative bacteria and atypical pathogens.[15] The nature of the substituent at C-7 can also modulate activity against Gram-positive bacteria.[16][17]
-
C-8 Position: A halogen (F or Cl) or a methoxy group at this position can enhance activity.[15] A methoxy group, as in moxifloxacin, is known to improve activity against anaerobic bacteria and may reduce the potential for phototoxicity.[12]
Comparative In Vitro Antibacterial Spectrum
The efficacy of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[8][18] The table below compares the MIC values for representative quinolones against common bacterial pathogens, illustrating the evolution of their antibacterial spectrum.
| Quinolone | Generation | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae |
| Nalidixic Acid | First | 2-16 | >128 | >128 | >128 |
| Ciprofloxacin | Second | ≤0.015 - 0.12 | 0.12 - 1 | 0.12 - 1 | 0.5 - 2 |
| Levofloxacin | Third | ≤0.03 - 0.12 | 0.5 - 2 | 0.12 - 1 | 0.5 - 1 |
| Moxifloxacin | Fourth | ≤0.03 - 0.12 | 2 - 8 | 0.03 - 0.25 | ≤0.12 - 0.25 |
Data compiled from multiple sources.[19][20][21][22][23] MIC values are presented as a typical range in μg/mL. Actual values can vary significantly between strains.
Analysis:
-
Nalidixic acid shows limited activity, primarily against Gram-negative enteric bacteria.
-
Ciprofloxacin demonstrates excellent potency against Gram-negative bacteria, including P. aeruginosa, and moderate activity against Gram-positive organisms.[23]
-
Levofloxacin retains good Gram-negative activity while showing improved potency against Gram-positive bacteria, particularly S. pneumoniae.[24]
-
Moxifloxacin exhibits the most potent activity against Gram-positive bacteria, including resistant strains of S. pneumoniae, and also possesses activity against anaerobes, though its activity against P. aeruginosa is reduced compared to ciprofloxacin.[23]
Experimental Protocols for Evaluation
Accurate and reproducible evaluation of antibacterial activity is paramount. The broth microdilution method is a gold-standard technique for determining the MIC of antimicrobial agents.[8]
Protocol: Broth Microdilution MIC Assay
This protocol outlines the standardized procedure for determining the MIC of quinolone compounds against a target bacterial strain.
Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Test quinolone compounds (stock solutions in a suitable solvent like DMSO or water)[18]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Workflow Diagram:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the quinolone compound. Perform a two-fold serial dilution across a 96-well plate using CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Ensure appropriate wells are left for positive (no drug) and negative (no bacteria) controls.
-
Rationale: Serial dilution creates a concentration gradient, allowing for the precise determination of the inhibitory threshold.
-
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate overnight. Select several colonies to inoculate a tube of saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve the final target inoculum density.
-
Rationale: A standardized inoculum ensures that the results are reproducible and comparable between experiments.
-
-
Inoculation: Inoculate each well (except the negative control) of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL), and the final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Rationale: This incubation period allows for sufficient bacterial growth in the absence of an effective antibiotic concentration.
-
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the quinolone at which there is no visible growth.[18]
Conclusion
The comparative analysis of quinolone carboxylic acids reveals a class of antibacterials defined by a clear, druggable mechanism of action and a highly tunable structure-activity relationship. The evolution from nalidixic acid to modern fluoroquinolones like moxifloxacin showcases how targeted chemical modifications can dramatically enhance potency and broaden the antibacterial spectrum. Standardized protocols, such as the broth microdilution MIC assay, are essential for the rigorous and comparative evaluation of novel quinolone derivatives. For drug development professionals, a deep understanding of the interplay between chemical structure, enzymatic inhibition, and whole-cell activity is critical for designing the next generation of quinolones capable of overcoming the persistent challenge of bacterial resistance.
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Oyamada, Y., Ito, H., & Inoue, M. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3098-3104. [Link]
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Une, T., Fujimoto, T., Sato, K., & Osada, Y. (1988). Comparative in vitro activities of a new quinolone, OPC-17116, possessing potent activity against gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 32(9), 1336-1340. [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Semantic Scholar. [Link]
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Ishii, Y., Ohno, A., & Yamaguchi, K. (1994). [In vitro antibacterial activities of broad spectrum quinolones against clinical bacterial isolates]. Japanese Journal of Antibiotics, 47(1), 22-28. [Link]
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Request PDF. (n.d.). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. [Link]
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Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement 3), S180-S186. [Link]
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Sedlock, D. M., Dobson, R. A., Deuel, D. M., et al. (1993). In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 37(12), 2534-2541. [Link]
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Jones, R. N., Barry, A. L., & Thornsberry, C. (1986). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. Antimicrobial Agents and Chemotherapy, 29(2), 366-372. [Link]
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ResearchGate. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]
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García-Cobos, S., Campos, J., Lázaro, E., et al. (2006). Laboratory Detection of Haemophilus influenzae with Decreased Susceptibility to Nalidixic Acid, Ciprofloxacin, Levofloxacin, and Moxifloxacin Due to gyrA and parC Mutations. Journal of Clinical Microbiology, 44(11), 4161-4165. [Link]
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Blanche, F., Cameron, B., Bernard, F. X., et al. (1996). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 40(12), 2714-2720. [Link]
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Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
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ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. [Link]
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Bookstaver, P. B., Bland, C. M., Griffin, B., et al. (2019). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infectious Diseases and Therapy, 8(4), 577-586. [Link]
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ResearchGate. (n.d.). Tentative microbiological criteria for ciprofloxacin, moxifloxacin, levofloxacin, and nalidixic acid for microdilution and disk diffusion tests for H. influenzae with and without amino acid changes in QRDRs of GyrA and ParC. [Link]
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ResearchGate. (n.d.). Nalidixic acid, ciprofloxacin, ofloxacin, levofloxacin and azihromycin susceptibility breakpoints for Salmonella Typhi isolates used in this study. [Link]
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A Senior Application Scientist's Guide: HPLC vs. LC-MS for Quinolone Analysis
For researchers, quality control analysts, and drug development professionals tasked with the quantitative analysis of quinolone antibiotics, the choice of analytical instrumentation is a critical decision point that dictates the sensitivity, specificity, and overall reliability of the results. The two most prominent techniques in this field are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in experimental data and practical insights to aid in selecting the most appropriate method for your analytical challenges.
The Analytical Imperative: Why Choose the Right Tool for Quinolone Analysis?
Quinolones are a class of broad-spectrum synthetic antibiotics widely used in both human and veterinary medicine.[1] Their presence as residues in food products of animal origin, such as milk, meat, and honey, is a significant public health concern due to the potential for promoting antibiotic resistance and causing allergic reactions in sensitive individuals.[2][3] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food matrices.[4] Accurate and precise quantification of quinolones is therefore not just an analytical task but a crucial aspect of food safety and public health.
The choice between HPLC and LC-MS hinges on a nuanced understanding of the analytical requirements, including the desired sensitivity, the complexity of the sample matrix, the need for confirmatory data, and budgetary constraints.
The Contenders: A Tale of Two Detectors
At their core, both HPLC and LC-MS are built upon the foundation of liquid chromatography, a powerful separation technique. The fundamental difference lies in the detector coupled to the LC system, which dictates how the separated analytes are identified and quantified.[5]
High-Performance Liquid Chromatography (HPLC) with UV/FLD:
HPLC systems most commonly employ UV-Visible or Fluorescence detectors.[6] The principle of UV detection is based on the ability of molecules with chromophores, such as the aromatic rings in quinolones, to absorb light at specific wavelengths.[6] The amount of light absorbed is directly proportional to the concentration of the analyte. Fluorescence detection offers a higher degree of sensitivity and selectivity for compounds that fluoresce, a characteristic inherent to many quinolones.[7]
The primary strength of HPLC with UV or FLD lies in its robustness, cost-effectiveness, and straightforward operation, making it a workhorse in many quality control laboratories. However, its selectivity can be a limitation. If two compounds co-elute (exit the chromatography column at the same time) and absorb light at the same wavelength, the detector cannot distinguish between them.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS marries the separation power of LC with the highly specific and sensitive detection capabilities of a mass spectrometer.[8] After separation by the LC, the analyte molecules are ionized and then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9] This provides a definitive identification of the compound based on its unique molecular weight. For even greater confidence, tandem mass spectrometry (LC-MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, creating a unique "fingerprint" for the molecule.[10]
This high degree of specificity makes LC-MS the gold standard for trace-level analysis in complex matrices and for confirmatory analysis, as it can unequivocally identify an analyte even in the presence of co-eluting interferences.[11][12]
Head-to-Head: A Data-Driven Performance Comparison
The choice between HPLC and LC-MS often comes down to a quantitative assessment of their performance characteristics. The following table summarizes key validation parameters for the analysis of quinolones, collated from various scientific studies.
| Parameter | HPLC (with UV/FLD Detection) | LC-MS/MS | Advantage |
| Limit of Detection (LOD) | 3 - 5 µg/kg (UV for Ciprofloxacin & Flumequine in chicken)[2] | 0.01 - 0.05 µg/kg (for Ciprofloxacin & Flumequine in chicken)[2] | LC-MS/MS |
| 0.0071 - 0.0171 µg/mL (FLD for various quinolones in plasma)[7] | 0.22 - 0.47 ng/g (for Enrofloxacin & Ciprofloxacin in chicken liver) | ||
| Limit of Quantification (LOQ) | 10 - 16 µg/kg (UV for Ciprofloxacin & Flumequine in chicken)[2] | 0.01 - 0.11 µg/kg (for Ciprofloxacin & Flumequine in chicken)[2] | LC-MS/MS |
| 20 µg/kg (DAD for Enrofloxacin & Ciprofloxacin in goat milk)[4] | 0.85 - 1.44 ng/g (for Enrofloxacin & Ciprofloxacin in chicken liver) | ||
| Selectivity | Moderate; susceptible to co-elution interference.[11] | Excellent; distinguishes compounds by mass-to-charge ratio.[11][12] | LC-MS/MS |
| Accuracy (Recovery) | 84% - 88% (Enrofloxacin & Ciprofloxacin in goat milk)[4] | 85% - 117% (various quinolones in honey)[10] | Comparable |
| 92.5% - 105.4% (various quinolones in plasma)[7] | 84.0% - 105% (Amphenicols in aquatic products) | ||
| Precision (%RSD) | < 6% (Intra-day and inter-day for various quinolones in plasma)[7] | < 13.4% (Intra-day and inter-day for various quinolones in honey)[10] | Comparable |
| ≤ 10% (Intra-day and inter-day for Enrofloxacin & Ciprofloxacin in reptile plasma) | < 13.7% (Intra-day and inter-day for various quinolones in poultry feathers) | ||
| Cost (Initial Investment & Running) | Lower | Significantly Higher | HPLC |
| Confirmatory Power | Requires a second, independent method for confirmation.[11] | Provides definitive structural information for confirmation.[11] | LC-MS/MS |
The Scientist's Decision Matrix: Choosing the Right Path
The decision to use HPLC or LC-MS is not a matter of one being universally "better" than the other, but rather which is the most fit-for-purpose for a given application.
Choose HPLC with UV/FLD when:
-
High concentrations of the analyte are expected: For routine quality control of pharmaceutical formulations or bulk drug substances, the sensitivity of HPLC is often sufficient.[1]
-
The sample matrix is relatively simple and clean: In the absence of significant matrix interference, the selectivity of UV or FLD detection can be adequate.
-
Cost is a primary consideration: HPLC systems have a lower initial purchase price and lower ongoing maintenance and operational costs.[5]
-
A screening method is needed: HPLC can serve as a robust and reliable screening tool, with positive findings then confirmed by a more specific method if necessary.
Choose LC-MS when:
-
Trace-level quantification is required: For residue analysis in food or environmental samples where analytes are present at very low concentrations (ppb or ppt levels), the superior sensitivity of LC-MS is essential.[2]
-
The sample matrix is complex: In matrices like animal tissues, milk, or honey, the high selectivity of MS is necessary to differentiate the target analytes from endogenous interferences.[3][11]
-
Definitive confirmation of identity is required: For regulatory compliance and in situations where the identity of a compound must be unequivocally confirmed, LC-MS/MS is the method of choice.[11] European Union guidelines, for instance, stipulate that for a method to be considered confirmatory, it must provide information on the chemical structure of the analyte.[11]
-
Analyzing multiple residues simultaneously: LC-MS/MS is exceptionally well-suited for multi-residue methods, where a large number of compounds with different chemical properties are analyzed in a single run.[11]
Visualizing the Workflow: From Sample to Signal
The following diagrams illustrate the typical analytical workflows for quinolone analysis by HPLC and LC-MS.
Caption: High-level workflow for quinolone analysis using HPLC.
Caption: High-level workflow for quinolone analysis using LC-MS/MS.
In the Lab: Representative Experimental Protocols
The following protocols provide a starting point for the analysis of quinolones in a common food matrix, chicken muscle, using both HPLC-FLD and LC-MS/MS. These are synthesized from established methods and should be validated in your laboratory for your specific application.
Protocol 1: Quinolone Analysis in Chicken Muscle by HPLC with Fluorescence Detection
This protocol is adapted from methodologies that prioritize robustness and sensitivity for screening purposes.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Weigh 5 g of homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile and homogenize for 1 minute using a high-speed blender.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 5 mL of 0.1 M phosphate buffer (pH 7.4).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the quinolones with 5 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05 M phosphoric acid (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Use a programmed wavelength switching for optimal detection of different quinolones (e.g., Excitation: 280 nm, Emission: 445 nm for ciprofloxacin; Excitation: 290 nm, Emission: 500 nm for levofloxacin).[7]
-
Quantification: Use a calibration curve prepared from fortified blank chicken muscle extracts.
Protocol 2: Confirmatory Quinolone Analysis in Chicken Muscle by LC-MS/MS
This protocol is designed for high sensitivity and specificity, suitable for regulatory compliance.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenization: Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Conditions
-
Column: A high-efficiency C18 or similar column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for each quinolone for quantification and confirmation, in accordance with regulatory guidelines.[11]
-
Quantification: Use a matrix-matched calibration curve to compensate for any matrix effects.
Conclusion: An Informed Decision for Superior Results
The choice between HPLC and LC-MS for quinolone analysis is a critical one that should be guided by the specific analytical objectives. HPLC with UV or fluorescence detection remains a valuable tool for routine analysis in less complex matrices and when cost is a major factor. However, for trace-level residue analysis, analysis in complex matrices, and for legally defensible confirmatory data, LC-MS/MS is the undisputed superior technology. Its unparalleled sensitivity and selectivity ensure accurate and reliable results that meet the stringent demands of modern food safety and pharmaceutical analysis. By carefully considering the factors outlined in this guide, researchers and analysts can confidently select the technology that best aligns with their scientific and regulatory needs.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the synthesis of many fluoroquinolone antibiotics. As Senior Application Scientists, our objective is to present not just protocols, but the scientific rationale behind the experimental design, empowering researchers to make informed decisions. This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3][4][5]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For a crucial pharmaceutical intermediate like this compound, this means the chosen analytical method must be reliable, reproducible, and accurate in quantifying the compound, whether in bulk drug substance or in the presence of impurities. This guide will explore and compare three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in the reversed-phase mode, is the most common technique for the analysis of fluoroquinolones due to its high resolving power and applicability to a wide range of compounds.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol for HPLC Method Validation
1. System Suitability:
-
Before initiating the validation, ensure the chromatographic system is suitable for the intended analysis.
-
Prepare a standard solution of this compound.
-
Make five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within the predefined acceptance criteria (e.g., RSD < 2%).[2]
2. Specificity:
-
Inject a blank (mobile phase), a standard solution, and a sample spiked with potential impurities or degradation products.
-
The peak for this compound should be well-resolved from any other peaks, demonstrating the method's ability to assess the analyte unequivocally in the presence of other components.[2]
3. Linearity:
-
Prepare a series of at least five concentrations of the analyte over a specified range (e.g., 50-150% of the expected working concentration).
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999, indicating a linear relationship.
4. Accuracy:
-
Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels in triplicate).
-
The recovery should be within an acceptable range, typically 98-102%.
5. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The RSD for both repeatability and intermediate precision should be ≤ 2%.[2]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
-
Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
The method should remain unaffected by these small changes, demonstrating its reliability during normal usage.
Caption: HPLC Method Validation Workflow.
| Validation Parameter | Acceptance Criteria | Typical HPLC Performance |
| Specificity | No interference at the retention time of the analyte. | Baseline resolution from impurities. |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | Typically in the ng/mL range. |
| LOQ | Signal-to-Noise ≥ 10:1 | Typically in the ng/mL to low µg/mL range. |
| Robustness | No significant impact on results. | Consistent results with minor variations. |
UV-Visible Spectrophotometry: A Simple and Cost-Effective Alternative
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light.[8] For fluoroquinolones, this method often involves the formation of a colored ion-pair complex with a dye, which can then be measured.[8] While less specific than HPLC, it can be a valuable tool for in-process controls or in laboratories with limited resources.
Experimental Protocol for UV-Vis Spectrophotometry Method Validation
1. Specificity:
-
Scan the UV-Vis spectrum of the analyte, a blank, and a placebo to identify the wavelength of maximum absorbance (λmax).
-
Ensure that the excipients or potential impurities do not absorb at the λmax of the analyte.
2. Linearity:
-
Prepare a series of at least five concentrations of the analyte.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by adding known amounts of the pure drug to a placebo formulation at three different concentration levels.
-
The mean recovery should be within 98-102%.
4. Precision:
-
Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple samples at different concentrations.
-
The RSD should be ≤ 2%.
5. LOD and LOQ:
-
Determine the LOD and LOQ based on the standard deviation of the blank and the slope of the calibration curve.
6. Robustness:
-
Evaluate the effect of small variations in parameters such as pH and reaction time on the absorbance.
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The Evolving Threat of Antibiotic Resistance: A Comparative Guide to the In Vitro and In Vivo Antibacterial Activity of New Quinolones
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for effective countermeasures, the quinolone class of antibiotics continues to be a focal point of research and development. This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial activity of new-generation quinolones, offering researchers, scientists, and drug development professionals a detailed analysis of their performance against clinically relevant pathogens, including drug-resistant strains.
Introduction: The Quinolone Trajectory
Since the discovery of nalidixic acid in 1962, the quinolone scaffold has undergone extensive medicinal chemistry efforts, leading to the development of fluoroquinolones with a broader spectrum of activity and improved pharmacokinetic profiles.[1][2] The addition of a fluorine atom at the C-6 position was a pivotal modification, significantly enhancing antibacterial potency.[3] Successive generations have introduced further structural changes to enhance efficacy against Gram-positive bacteria, atypical pathogens, and even anaerobic organisms.[2] However, the emergence and spread of resistance, primarily through mutations in the target enzymes DNA gyrase and topoisomerase IV, as well as through efflux pump mechanisms, necessitates the continued development of novel quinolones that can circumvent these challenges.[4][5][6][7]
This guide will delve into the performance of some of these newer agents, comparing their activity with established fluoroquinolones like ciprofloxacin and levofloxacin.
In Vitro Antibacterial Activity: A Head-to-Head Comparison
The cornerstone of evaluating a new antibacterial agent is determining its in vitro activity against a panel of clinically significant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical parameter.[8][9]
Comparative MIC Data
The following table summarizes the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of several newer quinolones against key Gram-positive and Gram-negative pathogens, including resistant phenotypes.
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Garenoxacin | Sitafloxacin | Delafloxacin |
| Staphylococcus aureus (MSSA) | 1 | 1 | 0.25 | 0.06 | 0.12 | 0.12 | 0.06 |
| Staphylococcus aureus (MRSA) | >32 | >32 | 8 | 2 | 4 | 2 | 0.5 |
| Streptococcus pneumoniae (Pen-S) | 2 | 1 | 0.25 | 0.03 | 0.06 | 0.06 | 0.03 |
| Streptococcus pneumoniae (Pen-R) | 4 | 2 | 0.25 | 0.06 | 0.12 | 0.12 | 0.06 |
| Escherichia coli | 0.06 | 0.12 | 0.12 | 0.06 | 0.12 | 0.12 | 0.12 |
| Pseudomonas aeruginosa | 1 | 2 | 8 | 8 | 16 | 4 | 4 |
| Bacteroides fragilis | >32 | 8 | 2 | 4 | 1 | 2 | 1 |
Note: MIC90 values are expressed in µg/mL and are compiled from various sources. Actual values may vary between studies.
Analysis of In Vitro Data:
Newer quinolones like gemifloxacin, garenoxacin, sitafloxacin, and delafloxacin demonstrate significantly improved activity against Gram-positive organisms, particularly Streptococcus pneumoniae, when compared to ciprofloxacin and levofloxacin.[10] Notably, delafloxacin retains potent activity against methicillin-resistant Staphylococcus aureus (MRSA). While activity against Escherichia coli remains generally high across the board, the potency against Pseudomonas aeruginosa varies, with ciprofloxacin often remaining a more active agent. Several newer quinolones also exhibit enhanced activity against anaerobic bacteria such as Bacteroides fragilis.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC values is a standardized process crucial for comparing the potency of antibacterial agents. The broth microdilution method is a widely accepted technique.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells containing two-fold serial dilutions of the antibiotic. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the antibiotic that inhibits visible growth is recorded as the MIC.[8][11]
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve the quinolone compounds in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar medium, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Causality Behind Experimental Choices: The use of standardized media like CAMHB and a specific inoculum density is critical for the reproducibility and comparability of MIC results. Cations such as calcium and magnesium in the media can influence the activity of some antibiotics, hence the use of cation-adjusted broth.
Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.[9][11] This is determined by subculturing the clear wells from the MIC assay onto antibiotic-free agar plates and observing for colony growth after incubation.
In Vivo Efficacy: From the Bench to Preclinical Models
Demonstrating potent in vitro activity is the first step; however, the true potential of a new quinolone is revealed in its in vivo efficacy. Animal models of infection are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug and its ability to clear an infection in a living system.[12][13]
Common Animal Models and Key Endpoints
Various animal models are employed to assess the in vivo efficacy of new quinolones, each designed to mimic specific human infections.[12] Common models include:
-
Systemic Infection (Sepsis) Model: Mice are infected intraperitoneally with a lethal dose of bacteria. The primary endpoint is survival over a defined period.
-
Thigh Infection Model: A localized infection is established in the thigh muscle of mice. This model is useful for studying the pharmacodynamics of the antibiotic, with the primary endpoint being the reduction in bacterial load (CFU/gram of tissue) after treatment.
-
Respiratory Tract Infection Model: Mice or rats are infected intranasally or via aerosol to establish pneumonia. Endpoints include survival and bacterial clearance from the lungs.
-
Urinary Tract Infection Model: Infection is induced in the bladder of mice or rats. The efficacy is measured by the reduction of bacterial counts in the urine and kidneys.
Comparative In Vivo Efficacy
Studies have shown that newer quinolones with enhanced in vitro potency against Gram-positive pathogens often translate this advantage to in vivo models. For instance, in a mouse model of systemic infection with Streptococcus pneumoniae, newer agents frequently demonstrate superior efficacy (higher survival rates at lower doses) compared to older fluoroquinolones.[14][15] The enhanced pharmacokinetic profiles of some newer quinolones, such as longer half-lives and better tissue penetration, also contribute to their improved in vivo performance.[16][17][18] For example, some newer agents achieve higher concentrations in lung tissue, which is advantageous for treating respiratory infections.[14]
Experimental Protocol: Murine Thigh Infection Model
The murine thigh infection model is a robust and widely used method for evaluating the in vivo efficacy of antibacterial agents.
Principle: A localized infection is established in the thigh muscle of neutropenic mice. The neutropenic model is often used to assess the direct bactericidal activity of the antibiotic without the influence of the host's immune system. Following a period of infection, treatment with the quinolone is initiated, and the reduction in bacterial burden in the thigh muscle is quantified.
Step-by-Step Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture, similar to the MIC protocol.
-
Infection: Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension (typically 10⁶ - 10⁷ CFU/mL) is injected into the posterior thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the quinolone is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels.
-
Quantification of Bacterial Load: At the end of the treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in sterile saline, and serially diluted.
-
Plating and Colony Counting: The dilutions are plated on appropriate agar media, and after incubation, the number of colonies is counted to determine the bacterial load (CFU/gram of tissue).
Causality Behind Experimental Choices: The neutropenic model allows for a clear assessment of the antibiotic's bactericidal effect. The thigh is chosen as the site of infection due to its defined anatomical space, which allows for consistent infection and easy tissue collection for bacterial quantification.
Mechanism of Action and Resistance: An Enduring Arms Race
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][19] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[7]
In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more susceptible enzyme.[19][20] However, some newer quinolones exhibit more balanced activity against both enzymes, which may contribute to their enhanced potency and a lower propensity for resistance development.[5]
Mechanisms of Resistance:
Bacteria have evolved several mechanisms to counteract the action of quinolones:
-
Target-Site Mutations: Alterations in the quinolone-binding region of the gyrA and parC genes (encoding DNA gyrase and topoisomerase IV, respectively) are the most common cause of high-level quinolone resistance.[6][7] These mutations reduce the binding affinity of the quinolone to its target.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration to sub-inhibitory levels.[5][21]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying qnr genes, which protect the target enzymes from quinolone binding, or genes encoding quinolone-modifying enzymes can confer low-level resistance.[4][6][7]
Newer quinolones are often designed to be less susceptible to these resistance mechanisms. For example, some compounds may have a higher affinity for the target enzymes, even in the presence of mutations, or they may be poorer substrates for efflux pumps.
Structure-Activity Relationships: Designing the Next Generation
The antibacterial activity of quinolones is intricately linked to their chemical structure. Specific modifications at various positions of the quinolone nucleus can significantly impact their potency, spectrum of activity, and pharmacokinetic properties.[3][22][23]
-
N-1 Position: A cyclopropyl group at this position is generally optimal for broad-spectrum activity.[22]
-
C-6 Position: The presence of a fluorine atom is crucial for potent antibacterial activity.[3]
-
C-7 Position: The substituent at this position largely determines the spectrum of activity. Bulky substituents can enhance activity against Gram-positive bacteria and anaerobes.[22]
-
C-8 Position: A halogen or methoxy group at this position can increase activity against Gram-positive bacteria and anaerobes.[22]
The development of novel quinolones often involves the strategic modification of these positions to create molecules with improved antibacterial profiles and a reduced likelihood of resistance development.[1] For instance, the creation of quinolone hybrids, where the quinolone moiety is combined with other antibacterial pharmacophores, is a promising strategy to overcome drug resistance.[19][24]
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for MIC determination and the in vivo thigh infection model.
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination via broth microdilution.
Workflow for In Vivo Murine Thigh Infection Model
Caption: Workflow for the in vivo murine thigh infection model.
Conclusion: The Future of Quinolone Research
The development of new quinolones remains a critical component of the strategy to combat antibiotic resistance. Newer agents demonstrate significant improvements in their activity against challenging Gram-positive pathogens and, in some cases, retain activity against resistant strains. The continued exploration of structure-activity relationships and the strategic design of novel compounds that can evade existing resistance mechanisms are paramount. A thorough understanding of both the in vitro and in vivo performance of these new agents, through standardized and well-controlled experimental protocols, is essential for their successful translation into clinical practice. This guide provides a foundational understanding of these comparative assessments, empowering researchers to make informed decisions in the vital pursuit of new antibacterial therapies.
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The Generational Divide: A Structural and Functional Comparison of Fluoroquinolones
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of quinolone antibiotics, and their subsequent evolution into the highly potent fluoroquinolones, represents a landmark in the fight against bacterial infections. This guide provides an in-depth structural comparison of the different generations of fluoroquinolones, elucidating how subtle modifications to the core chemical scaffold have profound impacts on their antibacterial spectrum, potency, and safety profiles. We will delve into the key structure-activity relationships (SAR) that have driven the development of this critical class of antimicrobials, supplemented with experimental data and detailed protocols for their evaluation.
The Core Pharmacophore: A Foundation for Antibacterial Activity
The foundational structure of all quinolones is a bicyclic aromatic ring system. However, it is the evolution to the fluoroquinolone scaffold that marked a significant leap in antibacterial efficacy. The essential pharmacophore for antibacterial activity is the 4-pyridone-3-carboxylic acid moiety fused to an aromatic ring. Key structural features include a carboxylic acid group at position 3 and a keto group at position 4, which are crucial for binding to bacterial DNA gyrase and topoisomerase IV[1][2].
The generational classification of fluoroquinolones is based on their spectrum of activity, which is a direct consequence of systematic modifications to this core structure.
First Generation: The Dawn of Quinolones
The first generation of quinolones is exemplified by nalidixic acid , discovered in 1962. Structurally, it is a naphthyridine derivative, lacking the fluorine atom that characterizes its successors[3][4].
-
Key Structural Features:
-
Mechanism and Spectrum: Nalidixic acid primarily inhibits DNA gyrase in Gram-negative bacteria, leading to disruption of DNA replication and repair[4]. Its spectrum of activity is narrow, largely restricted to Gram-negative enteric bacteria, and it is primarily used for uncomplicated urinary tract infections[3][4]. It has minimal activity against Gram-positive or systemic pathogens[5].
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4421&t=l"]; Nalidixic_Acid; }
Second Generation: The Fluorine Revolution
The introduction of a fluorine atom at the C-6 position was a pivotal moment in the evolution of quinolones, giving rise to the fluoroquinolones and a dramatic increase in antibacterial potency[5][6]. This modification enhances the inhibition of DNA gyrase and improves the drug's penetration into bacterial cells[6]. Ciprofloxacin and ofloxacin are prominent members of this generation[5].
-
Key Structural Modifications:
-
C-6 Fluorine: Significantly boosts antibacterial activity against Gram-negative bacteria and enhances DNA gyrase inhibition[6][7].
-
C-7 Piperazinyl Group: The addition of a piperazine ring at this position markedly increases potency against Gram-negative bacteria, including Pseudomonas aeruginosa, and also confers some activity against Gram-positive organisms[6][7].
-
N-1 Cyclopropyl Group: A cyclopropyl substituent at the N-1 position, as seen in ciprofloxacin, is associated with enhanced overall antibacterial potency[6][7].
-
-
Expanded Spectrum and Clinical Utility: These structural changes endowed second-generation fluoroquinolones with a broader spectrum of activity, encompassing a wide range of Gram-negative bacteria, including P. aeruginosa, as well as some Gram-positive and atypical pathogens[5]. This expanded utility led to their use in a variety of infections beyond UTIs, such as respiratory and skin infections[5].
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2764&t=l"]; Ciprofloxacin; }
Third Generation: Targeting Gram-Positive Pathogens
The third generation of fluoroquinolones, including levofloxacin and gatifloxacin, was developed to address the need for improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae[5]. This was achieved through further modifications of the substituents at the C-7 and N-1/C-8 positions.
-
Key Structural Modifications:
-
Modified C-7 Substituents: Alterations to the piperazine ring or the introduction of other heterocyclic moieties at the C-7 position enhance activity against Gram-positive bacteria[8].
-
N-1/C-8 Ring Fusion: Levofloxacin, the L-isomer of ofloxacin, features a tricyclic structure where the N-1 and C-8 positions are linked, contributing to its enhanced Gram-positive activity[9].
-
-
Enhanced Gram-Positive and Atypical Coverage: Third-generation agents exhibit a broader spectrum against Gram-positive organisms, including penicillin-resistant S. pneumoniae, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae, while retaining good Gram-negative coverage[5].
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=149096&t=l"]; Levofloxacin; }
Fourth Generation: Conquering Anaerobes and Enhancing Potency
The fourth generation of fluoroquinolones, represented by drugs like moxifloxacin, was engineered to provide even broader-spectrum coverage, including activity against anaerobic bacteria, and to further enhance potency against Gram-positive organisms[10].
-
Key Structural Modifications:
-
C-8 Methoxy Group: The addition of a methoxy group at the C-8 position is a hallmark of this generation. This modification enhances activity against Gram-positive bacteria and anaerobes and is also associated with a lower potential for phototoxicity[7][11].
-
Bulky C-7 Substituents: The presence of a bulky bicyclic amine side chain at the C-7 position, as in moxifloxacin, can impede the bacterial efflux pump mechanism, a common mode of resistance[10].
-
-
Broadest Spectrum of Activity: Fourth-generation fluoroquinolones possess the most extensive spectrum of activity, covering Gram-negative, Gram-positive (including resistant strains), atypical, and anaerobic bacteria[8][10]. This makes them valuable for treating complex and mixed infections.
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=152946&t=l"]; Moxifloxacin; }
Comparative In Vitro Activity (MIC90)
The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) is a standard measure of an antibiotic's in vitro potency. The following table summarizes the MIC90 values for representative fluoroquinolones from each generation against key bacterial pathogens.
| Antibiotic (Generation) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | Bacteroides fragilis (μg/mL) |
| Nalidixic Acid (1st) | 16[12] | >128 | >128[13] | >128 | >128 |
| Ciprofloxacin (2nd) | 0.03[5] | 0.5[5] | 1.0[5] | 2.0[5] | >16 |
| Levofloxacin (3rd) | 0.06[5] | 1.0[5] | 1.0[5] | 1.0[5] | 8.0[9] |
| Moxifloxacin (4th) | 0.06[5] | 2.0[5] | 0.125[5] | 0.25[5] | 2.0[14] |
Data is compiled from multiple sources and should be considered representative. Actual MIC90 values may vary depending on the specific isolates and testing methodologies.
Structure-Side Effect Relationships: The Other Side of the Coin
The structural modifications that enhance antibacterial activity can also influence the safety and tolerability of fluoroquinolones. Understanding these structure-side effect relationships is crucial for drug development.
-
Phototoxicity: The substituent at the C-8 position plays a significant role in phototoxicity. Halogen atoms at C-8, such as in lomefloxacin and sparfloxacin, are associated with a higher risk of phototoxic reactions[7][15]. Conversely, a methoxy group at C-8, as seen in moxifloxacin, is linked to a lower phototoxic potential[7][15]. The nature of the substituent at the N-1 position can also influence phototoxicity[7].
-
Central Nervous System (CNS) Effects: The C-7 substituent is a key determinant of CNS side effects. It is thought that some fluoroquinolones can act as antagonists at the GABA-A receptor, leading to neuronal excitability[16][17][18]. Simple piperazine or pyrrolidine rings at C-7 are more likely to cause CNS effects, while bulkier substituents tend to mitigate these effects[6].
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for antimicrobial susceptibility testing of aerobic bacteria[4][19][20].
Causality of Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium as its divalent cation (Ca²⁺ and Mg²⁺) concentrations are standardized, which is crucial as these ions can affect the activity of some antibiotics.
-
Standardized Inoculum (0.5 McFarland): A standardized bacterial density ensures the reproducibility of the test. Too high an inoculum can lead to falsely elevated MICs.
-
Serial Two-fold Dilutions: This allows for a precise determination of the minimum concentration of the antibiotic that inhibits bacterial growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the fluoroquinolone in a suitable solvent at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in wells containing 50 µL of varying antibiotic concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Plates: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a fluoroquinolone to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Causality of Experimental Choices:
-
Relaxed Plasmid DNA Substrate: DNA gyrase introduces negative supercoils into relaxed circular DNA, making it a suitable substrate to measure the enzyme's activity.
-
ATP: The supercoiling activity of DNA gyrase is an ATP-dependent process.
-
Agarose Gel Electrophoresis: Supercoiled and relaxed DNA have different conformations and will migrate at different rates through an agarose gel, allowing for their separation and quantification.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5 µg/mL bovine serum albumin
-
0.5 µg relaxed pBR322 plasmid DNA
-
Varying concentrations of the fluoroquinolone inhibitor (or DMSO as a control).
-
-
Enzyme Addition: Add a pre-determined amount of purified DNA gyrase (e.g., from E. coli) to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the different DNA forms are adequately separated.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of supercoiling activity).
-
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a fluoroquinolone to inhibit the decatenation of catenated DNA (kDNA) by topoisomerase IV.
Causality of Experimental Choices:
-
kDNA Substrate: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles, which is an ideal substrate for measuring the decatenation activity of topoisomerase IV.
-
ATP: The decatenation activity of topoisomerase IV is ATP-dependent.
-
Agarose Gel Electrophoresis: Decatenated minicircles can enter the agarose gel, while the large kDNA network cannot, allowing for the separation of product from substrate.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
40 mM Tris-HCl (pH 7.5)
-
6 mM MgCl₂
-
100 mM potassium glutamate
-
1 mM DTT
-
50 µg/mL bovine serum albumin
-
1 mM ATP
-
200 ng of kDNA
-
Varying concentrations of the fluoroquinolone inhibitor (or DMSO as a control).
-
-
Enzyme Addition: Add a pre-determined amount of purified topoisomerase IV (e.g., from S. aureus) to start the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light. The decatenated minicircles will migrate into the gel, while the kDNA will remain in the well.
-
Quantify the amount of decatenated product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
The generational progression of fluoroquinolones is a testament to the power of medicinal chemistry in optimizing drug efficacy and safety. Each generation represents a calculated refinement of the core structure, driven by a deeper understanding of structure-activity relationships. For researchers and drug development professionals, a thorough appreciation of this structural evolution is paramount for the rational design of the next generation of antibacterials that can overcome emerging resistance and exhibit improved therapeutic profiles. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of this vital class of antibiotics.
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A Comparative Guide to the Efficacy of Key Fluoroquinolone Intermediates
In the landscape of antibacterial drug development, the fluoroquinolone class remains a cornerstone for treating a wide array of bacterial infections.[1] Their efficacy, however, is not a monolithic entity. It is intricately woven into the very fabric of their molecular architecture, a design that begins with the selection and modification of key chemical intermediates. This guide provides an in-depth, objective comparison of the efficacy of final fluoroquinolone products derived from distinct intermediates, supported by experimental data and detailed methodologies. We will dissect the causal links between the structure of these foundational molecules and the ultimate therapeutic performance of the resulting antibiotics.
The Architectural Blueprint: Understanding Fluoroquinolone Intermediates
The core of a fluoroquinolone's activity lies in its bicyclic structure, which is assembled from specific intermediates.[2] The strategic selection of substituents on this core at various positions dictates the drug's spectrum of activity, potency, and pharmacokinetic properties.[3] Two of the most clinically significant fluoroquinolones, Ciprofloxacin and Levofloxacin, arise from distinct synthetic pathways and, consequently, different key intermediates.
The Genesis of Ciprofloxacin: The Quinolone-3-Carboxylic Acid Scaffold
A pivotal intermediate in the synthesis of Ciprofloxacin is 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid , often referred to as "Q-acid".[4] This molecule provides the essential quinolone core, featuring the critical C-6 fluorine atom that significantly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[3][5] The N-1 cyclopropyl group is another crucial feature, conferring potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[3][6]
The synthesis of Ciprofloxacin from this intermediate primarily involves a nucleophilic substitution at the C-7 position, where the chlorine atom is displaced by a piperazine ring.[4][7] This C-7 piperazinyl group is instrumental in broadening the antibacterial spectrum and further enhancing activity against Gram-negative organisms.[3][8]
The Chiral Architecture of Levofloxacin: A Fused Ring Intermediate
Levofloxacin, the levorotatory isomer of ofloxacin, is synthesized from an intermediate that establishes its characteristic tricyclic structure.[9] This involves the formation of a fused oxazine ring between the N-1 and C-8 positions of the quinolone core.[3] This unique structural feature, derived from its specific intermediates, is a key determinant of Levofloxacin's enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, when compared to Ciprofloxacin.[10][11] Levofloxacin is the active S-(-) isomer of the racemic ofloxacin.[9]
The synthetic pathway to Levofloxacin establishes this fused ring system early on, and subsequent modifications, such as the addition of a piperazine moiety, complete the molecule.[9][11] The rigid, fused-ring structure of Levofloxacin influences its interaction with bacterial topoisomerases, contributing to its distinct spectrum of activity.[12]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic progression from the key intermediates to the final fluoroquinolone products.
Caption: Synthetic route to Ciprofloxacin from its key intermediate.
Caption: Synthetic pathway for Levofloxacin highlighting the fused ring intermediate.
Head-to-Head Efficacy: A Data-Driven Comparison
The structural disparities originating from their respective intermediates translate directly into demonstrable differences in antibacterial efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[13] Lower MIC values indicate greater potency.
The following table summarizes the comparative in vitro activity of Ciprofloxacin and Levofloxacin against a panel of clinically relevant bacteria.
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Key Observations |
| Escherichia coli | 0.03[10] | 0.06[10] | Ciprofloxacin is generally more potent against E. coli. |
| Pseudomonas aeruginosa | 0.25[10] | 1.0[10] | Ciprofloxacin exhibits superior activity against P. aeruginosa. |
| Staphylococcus aureus (MSSA) | 0.5[10] | 0.25[14] | Levofloxacin is typically more active against methicillin-susceptible S. aureus. |
| Streptococcus pneumoniae | 1.0-2.0[5] | 0.5-1.0[5] | Levofloxacin demonstrates significantly better activity against S. pneumoniae. |
| Stenotrophomonas maltophilia | >4.0[14] | 2.0[14] | Levofloxacin shows better efficacy against this often-resistant pathogen.[14] |
Data Interpretation:
The data clearly illustrates the influence of the foundational intermediates. The N-1 cyclopropyl group in the Ciprofloxacin intermediate contributes to its robust activity against Gram-negative bacteria like E. coli and P. aeruginosa.[3] Conversely, the fused ring system of the Levofloxacin intermediate leads to enhanced potency against Gram-positive organisms such as S. aureus and S. pneumoniae.[5][10]
Mechanism of Action: A Tale of Two Topoisomerases
Both Ciprofloxacin and Levofloxacin exert their bactericidal effects by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair. The differences in the chemical structures of Ciprofloxacin and Levofloxacin, stemming from their intermediates, lead to differential affinities for these enzymes in various bacteria.
-
In Gram-negative bacteria , the primary target is DNA gyrase. The structure of Ciprofloxacin, with its N-1 cyclopropyl and C-7 piperazinyl groups, is highly effective at inhibiting this enzyme.[3]
-
In Gram-positive bacteria , topoisomerase IV is the main target. The fused ring structure of Levofloxacin enhances its activity against this enzyme, explaining its superior performance against pathogens like S. pneumoniae.[11]
Caption: Structure-Activity Relationship of Fluoroquinolone Intermediates.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness of efficacy data, a standardized and self-validating protocol is essential. The broth microdilution method is a gold standard for determining MIC values.[13][15]
Objective: To determine the minimum inhibitory concentration (MIC) of fluoroquinolones derived from different intermediates against a target bacterial strain.
Materials:
-
Fluoroquinolone compounds (e.g., Ciprofloxacin, Levofloxacin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard[16]
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each fluoroquinolone in a suitable solvent. b. Perform a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate to achieve a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the antibiotic stock is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded.[13]
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16] b. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well will be 200 µL.
-
Controls: a. Growth Control: A well containing 200 µL of inoculated broth without any antibiotic. b. Sterility Control: A well containing 200 µL of uninoculated broth.
-
Incubation: a. Seal the microtiter plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15] This can also be determined by measuring the optical density at 600 nm using a plate reader.
Conclusion
The comparative analysis of Ciprofloxacin and Levofloxacin underscores a fundamental principle in medicinal chemistry: the final efficacy of a drug is a direct legacy of its foundational intermediates. The choice between a classic quinolone-3-carboxylic acid scaffold and a fused tricyclic intermediate dictates the resulting fluoroquinolone's antibacterial spectrum and potency. For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount for the rational design of next-generation antibiotics that can effectively combat the ever-evolving challenge of bacterial resistance.
References
- A Comparative Analysis of the Antibacterial Efficacy of Levofloxacin and Ciprofloxacin. Benchchem. [URL: https://www.benchchem.com/product-guides/a-comparative-analysis-of-the-antibacterial-efficacy-of-levofloxacin-and-ciprofloxacin]
- Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12487762/]
- Comparative in vitro activity of levofloxacin and ciprofloxacin against bacterial isolates from neutropenic patients. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12138329/]
- Comparative Activities of Ciprofloxacin and Levofloxacin againstStreptococcus pneumoniae in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.43.11.2753]
- Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.55574/bhmj.v4i1.15]
- Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825983/]
- Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2436795/]
- Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. YouTube. [URL: https://www.youtube.
- Ciprofloxacin Synthesis. Virginia Commonwealth University. [URL: https://innovationgateway.vcu.edu/technologies/ciprofloxacin-synthesis/]
- Synthesis of Levofloxacin. Maxbrain Chemistry. [URL: https://www.maxbrain.co.in/chemistry/synthesis-of-levofloxacin]
- Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4065099/]
- WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts. Google Patents. [URL: https://patents.google.
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- WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts. Google Patents. [URL: https://patents.google.
- Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571991/]
- Synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03606a]
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941199/]
- C-7 Piperazinyl Group: Significance and symbolism. Slang.net. [URL: https://slang.net/c/c-7_piperazinyl_group]
- Structures of fluoroquinolones used in the present work. C-7 variants... ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-fluoroquinolones-used-in-the-present-work-C-7-variants-of-N-1_fig1_41416960]
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A Comparative Guide to Cross-Reactivity Studies of Quinolone Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profiles of quinolone carboxylic acid derivatives, grounded in immunological mechanisms and supported by experimental data. As a senior application scientist, my aim is to synthesize the current understanding of this complex topic, offering not just protocols but the scientific rationale behind them to empower researchers in their drug development and clinical safety assessments.
Introduction: The Quinolone Conundrum
Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and high bioavailability.[1] Their basic structure, a bicyclic skeleton with carboxylic acid and ketone groups at the third and fourth positions, has been modified over decades to produce the more potent fluoroquinolones.[1] However, this success is shadowed by their capacity to induce hypersensitivity reactions (HSRs), ranking second only to beta-lactams among antibiotics.[2] A critical challenge for clinicians and developers is the unpredictable nature of cross-reactivity within this class. While some evidence suggests a high degree of cross-reactivity, leading to recommendations to avoid all quinolones after a single reaction, other studies reveal a surprisingly low risk, suggesting such broad restrictions may be unnecessary.[2][3] This guide navigates this conflicting evidence by dissecting the underlying mechanisms and evaluating the methodologies used to study them.
Part 1: The Immunological Basis of Quinolone Cross-Reactivity
Understanding cross-reactivity begins with the mechanism of sensitization. Quinolone-induced HSRs are not monolithic; they are driven by distinct immunological pathways, and the responsible chemical structures (epitopes) can vary.[4][5]
Mechanisms of Hypersensitivity
Quinolone hypersensitivity reactions are broadly classified into immediate reactions (occurring within an hour) and delayed reactions (occurring after an hour).[1] These are primarily mediated by three distinct pathways.
-
Type I (IgE-Mediated) Immediate Reactions: This is the classic allergic pathway. The quinolone molecule (or its metabolite) acts as a hapten, binding to proteins to form a complete antigen. This antigen is recognized by B cells, leading to the production of quinolone-specific Immunoglobulin E (IgE) antibodies. Upon re-exposure, the quinolone cross-links IgE antibodies on the surface of mast cells and basophils, triggering the release of inflammatory mediators like histamine. This results in clinical manifestations such as urticaria, angioedema, and life-threatening anaphylaxis.[1][6]
-
Type IV (T-Cell-Mediated) Delayed Reactions: In this pathway, T-lymphocytes are the primary actors. Quinolones can directly bind to T-cell receptors (TCRs) or be processed and presented by antigen-presenting cells (APCs) via Human Leukocyte Antigen (HLA) molecules.[6][7] This activates drug-specific T-cells, which, upon re-exposure, release cytokines and recruit other immune cells, leading to delayed reactions like maculopapular exanthems.[5][7] In-vitro analysis shows that T-cell clones from patients with ciprofloxacin-induced rashes cross-reacted with other quinolones in approximately 50% of cases.[5][7]
-
Pseudoallergic (Non-IgE-Mediated) Reactions: A more recently understood pathway involves the direct, non-IgE-mediated activation of mast cells via a specific receptor called MAS-related G protein-coupled receptor-X2 (MRGPRX2).[1][4][6] Quinolones can act as ligands for this receptor, triggering mast cell degranulation and causing anaphylactoid reactions that are clinically indistinguishable from true IgE-mediated anaphylaxis.[1][4] This mechanism explains why anaphylaxis can occur upon first-time exposure to a fluoroquinolone.[8]
Structural Determinants of Cross-Reactivity
Cross-reactivity occurs when the immune system recognizes structurally similar epitopes on different drug molecules.[9] For quinolones, the potential antigenic determinants include:
-
The Core Ring Structure: The common 4-oxo-1,4-dihydroquinoline ring is a primary candidate for inducing a class-wide response.[4]
-
Side Chains: Substitutions at the N-1, C-7, and C-8 positions, which define the different generations and specific properties of fluoroquinolones, are also critical.[4][10] Structural similarities in these side chains can lead to cross-reactivity. For instance, both ciprofloxacin and levofloxacin possess a piperazinyl ring at the C7 position.[10] Conversely, structural differences, such as the methoxy group on C8 of moxifloxacin, may explain a lower risk of cross-reactivity with other fluoroquinolones.[11]
Part 2: A Comparative Analysis of Cross-Reactivity Profiles
The literature presents a varied picture of cross-reactivity rates, largely because of differences in study design (retrospective vs. prospective), patient populations, and diagnostic methods. However, recent large-scale studies provide valuable quantitative insights that challenge the older paradigm of complete avoidance.
Quantitative Data from Clinical Studies
The following table summarizes key studies that have quantified the risk of cross-reactivity, providing a more nuanced view for risk assessment.
| Index Drug (Initial Allergy) | Challenge Drug (Subsequent Exposure) | Study Size (n) | Observed Cross-Reactivity Rate | Citation(s) |
| Ciprofloxacin, Levofloxacin, or Moxifloxacin | A different FQ (Cipro, Levo, or Moxi) | 321 cases | 2.5% (Overall) | [2][12] |
| Ciprofloxacin | A different FQ | - | 2.5% | [2][12] |
| Levofloxacin | A different FQ | - | 2.0% | [2][12] |
| Moxifloxacin | A different FQ | - | 5.3% | [2][12] |
| Ciprofloxacin, Levofloxacin, or Moxifloxacin | A different FQ (Cipro, Levo, or Moxi) | 29 patients | 10% (3/29) | |
| Ciprofloxacin, Moxifloxacin, or Levofloxacin | A different FQ | - | Challenge Risk: Ciprofloxacin (6.3%), Levofloxacin (2.2%), Moxifloxacin (9.5%) | [13] |
These studies collectively suggest that for patients with a history of an immediate hypersensitivity reaction to a fluoroquinolone, the risk of reacting to a different one is low, generally under 10%.[2][13] Moxifloxacin appears to carry a slightly higher risk, both as an initial sensitizer and as a subsequent challenge drug.[1][8][13] This data supports a more tailored approach, where avoidance may not always be mandatory, especially when alternative antibiotic classes are unsuitable.[13]
Part 3: Experimental Methodologies for Assessing Cross-Reactivity
A robust assessment of cross-reactivity relies on a combination of in vitro and in vivo tests. The choice of assay is dictated by the suspected underlying mechanism (i.e., immediate vs. delayed hypersensitivity).
In Vitro Assays: Probing the Immune Response in a Controlled Setting
In vitro tests offer a safe alternative to direct patient challenge, minimizing the risk of severe reactions.[1]
The ELISA is a powerful tool for detecting and quantifying specific antibodies, making it suitable for investigating IgE-mediated cross-reactivity. A competitive inhibition ELISA is particularly effective for assessing cross-reactivity among a class of drugs.
Causality Behind Experimental Choice: The competitive format is chosen because it allows a single, standardized antigen-coated plate to screen for antibodies against numerous structurally related compounds. The degree to which a derivative from a patient's serum inhibits the binding of a labeled antibody to the coated antigen directly reflects its cross-reactivity. Commercial ELISA kits are available for the detection of fluoroquinolones in various samples, demonstrating the viability of this technique.[14][15][16]
Experimental Protocol: Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a quinolone-protein conjugate (e.g., ciprofloxacin-BSA) and incubated overnight at 4°C. The protein carrier is essential to immobilize the small hapten molecule onto the plate surface.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. This step is critical to prevent false-positive results.
-
Competitive Reaction:
-
Patient serum (containing potential anti-quinolone IgE) is pre-incubated with various quinolone derivatives (the "competitors").
-
Simultaneously, a known concentration of a primary antibody specific to the coated antigen is added.[15]
-
This mixture is then added to the coated and blocked wells. The free quinolone derivatives in the sample will compete with the plate-coated quinolone for binding to the primary antibody.
-
-
Incubation & Washing: The plate is incubated for 1-2 hours at 37°C, followed by another wash step to remove unbound antibodies and competitors.
-
Secondary Antibody: An enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-human IgE) is added to each well and incubated for 1 hour at 37°C. This antibody will bind to any primary antibody that has bound to the plate.
-
Detection: After a final wash, a substrate solution (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change. The reaction is stopped with a stop solution (e.g., H₂SO₄).
-
Data Analysis: The absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of the cross-reactive quinolone in the sample. A standard curve is generated, and the degree of inhibition by different derivatives is calculated to determine their cross-reactivity profile.
Causality Behind Experimental Choice: The BAT is a functional flow cytometry-based assay that directly measures the response of a patient's basophils to a drug.[17] Since basophil activation is a key event in IgE-mediated and some pseudoallergic immediate reactions, this test provides a direct cellular readout of hypersensitivity. It is considered a useful method for diagnosing immediate reactions to quinolones, with some studies showing it to be more sensitive than immunoassays.[17][18]
Experimental Protocol: Basophil Activation Test
-
Blood Collection: Collect whole blood from the patient in heparinized tubes.
-
Stimulation: Aliquots of whole blood are incubated with a panel of different quinolone derivatives at various concentrations, alongside a positive control (e.g., anti-IgE antibody) and a negative control (buffer).
-
Staining: After incubation (typically 15-30 minutes at 37°C), cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c, CCR3) and an activation marker (e.g., CD63).
-
Lysis: Red blood cells are lysed to isolate the leukocyte population.
-
Flow Cytometry: Samples are acquired on a flow cytometer. Basophils are identified based on their specific markers, and the percentage of activated (CD63-positive) basophils is quantified.
-
Analysis: An increase in the percentage of activated basophils above a defined threshold compared to the negative control indicates a positive response. Comparing the activation levels induced by different quinolones reveals the cross-reactivity pattern.
Causality Behind Experimental Choice: The LTT is designed to detect T-cell mediated (Type IV) hypersensitivity.[19] It measures the proliferation of memory T-cells in response to re-exposure to a specific antigen (the drug) in vitro.[19][20] This mimics the clonal expansion phase of a delayed-type hypersensitivity reaction, making it the in vitro method of choice for investigating non-immediate reactions to quinolones.[7] While its sensitivity can be variable, it is a valuable tool for confirming T-cell involvement.[19][21]
Experimental Protocol: Lymphocyte Transformation Test
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the patient's blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in a suitable medium.
-
Drug Stimulation: The cells are exposed to a range of concentrations of the culprit quinolone and other cross-reactive candidates for 5-7 days. A positive control (e.g., phytohemagglutinin, PHA) and a negative control (medium alone) are included.
-
Proliferation Measurement: T-cell proliferation is assessed.
-
Classic Method: Addition of ³H-thymidine for the final 16-24 hours of culture. Proliferating cells incorporate the radiolabel into their DNA. The cells are then harvested, and radioactivity is measured using a scintillation counter.
-
Alternative Method: Using non-radioactive dyes like CFSE, which is diluted with each cell division, or measuring ATP content as an indicator of cell viability.[21]
-
-
Analysis: Results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) in drug-stimulated cultures divided by the mean CPM in unstimulated cultures. An SI value above a certain cutoff (typically 2 or 3) is considered a positive result.
In Vivo Assays: The Clinical Gold Standard
While in vitro tests provide crucial data, in vivo tests remain the definitive standard for diagnosis, though they must be performed with caution in a controlled clinical setting.
-
Skin Testing: This includes skin prick tests (SPT) and intradermal tests (IDT). A small amount of the drug is introduced into the skin. A positive reaction (wheal and flare) within 20 minutes indicates the presence of specific IgE and mast cell activation.[18][22] Limitation: Skin tests for quinolones are known to have low sensitivity and can produce false-positive results, possibly due to the non-specific histamine-releasing properties of the drugs.[1][18]
-
Drug Provocation Test (DPT): The DPT is considered the gold standard for confirming or ruling out a drug hypersensitivity.[1] It involves the controlled administration of the drug to the patient, starting with a very small dose and gradually increasing to a therapeutic dose under close medical supervision. Limitation: This test carries the risk of inducing a severe reaction and is contraindicated in patients with a history of life-threatening HSRs.[1] It is the ultimate arbiter when other tests are inconclusive but must be approached with extreme caution.
Summary and Future Perspectives
The study of quinolone cross-reactivity is evolving from a paradigm of absolute contraindication to one of stratified risk assessment. The evidence indicates that while cross-reactivity is a real concern, the risk is often low enough to consider the use of an alternative fluoroquinolone, particularly when guided by appropriate diagnostic testing.
Key Takeaways:
-
Quinolone hypersensitivity is complex, involving IgE-mediated, T-cell-mediated, and pseudoallergic pathways.
-
Recent quantitative data from large cohorts suggest the rate of immediate cross-reactivity is low (2-10%).[2][13]
-
A combination of in vitro (ELISA, BAT, LTT) and in vivo (skin tests, DPT) methods is necessary for a comprehensive assessment, with the choice of test guided by the clinical presentation of the reaction.
-
Structural differences in side chains, particularly at the C8 position (e.g., moxifloxacin), may influence cross-reactivity profiles.[11]
Future research should focus on refining in vitro diagnostic tools to improve their sensitivity and predictive value, thereby reducing the reliance on high-risk DPTs. The development of standardized quinolone-protein conjugates for immunoassays and further investigation into the specific structural motifs recognized by T-cells and the MRGPRX2 receptor will be critical. Furthermore, the use of advanced preclinical models, such as HLA-transgenic mice, may offer a platform to study the mechanisms of these reactions and predict cross-reactivity in a controlled in vivo setting.[23]
References
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- 18. Usefulness of In Vivo and In Vitro Diagnostic Tests in the Diagnosis of Hypersensitivity Reactions to Quinolones and in the Evaluation of Cross-Reactivity: A Comprehensive Study Including the Latest Quinolone Gemifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The lymphocyte transformation test for diagnosis of drug-induced occupational allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Transgenic murine models for the study of drug hypersensitivity reactions linked to HLA-I molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Synthesized Quinolone Structures
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel quinolone-based compounds, unequivocal structural confirmation is the bedrock upon which all subsequent biological and pharmaceutical evaluation rests. As a senior application scientist, my experience has consistently shown that a multi-pronged spectroscopic approach is not merely best practice, but an essential component of a self-validating research workflow. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structures of synthesized quinolones, grounded in both theoretical principles and practical, field-proven insights. We will explore not just how to perform these analyses, but why specific experimental choices are made to ensure data is robust, reproducible, and authoritative.
The Logic of a Multi-Technique Approach
No single spectroscopic technique provides a complete structural picture. Instead, they offer complementary pieces of the puzzle. A logical workflow leverages the strengths of each method to build a comprehensive and irrefutable structural assignment. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the carbon-hydrogen framework and connectivity, Infrared spectroscopy identifies key functional groups, and UV-Vis spectroscopy offers insights into the conjugated electronic system.
Caption: Overall workflow for the structural confirmation of synthesized quinolones.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is the initial and most crucial step, providing the molecular weight and, with high-resolution instruments, the elemental composition of your synthesized quinolone. This data validates that the intended reaction has occurred and that the product has the correct molecular formula.
Expertise & Causality: We typically employ Electrospray Ionization (ESI) because it is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion (or a protonated/adducted version) is readily observed.[1][2] ESI is particularly well-suited for the polar nature of many quinolone derivatives, which often contain carboxylic acid and amine functionalities.[3] The choice of positive or negative ion mode is dictated by the molecule's structure; the carboxylic acid makes negative mode viable ([M-H]⁻), while the basic nitrogen in a piperazine ring makes positive mode ideal ([M+H]⁺).
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified quinolone in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution should be free of any particulate matter.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: Typically 2-5 kV.[1]
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized to desolvate the ions without causing thermal degradation.
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., 100-1000 amu) to ensure capture of the expected molecular ion.
-
-
Data Acquisition: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum. For high-resolution MS (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass data (typically to within 5 ppm).
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula of the target quinolone.
-
Tandem Mass Spectrometry (MS/MS) for Deeper Insight
To further confirm the structure, particularly the nature of substituents, tandem mass spectrometry (MS/MS) is invaluable. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.
Trustworthiness: The fragmentation pattern serves as a structural fingerprint. For quinolones, predictable losses are often observed, such as the neutral loss of CO₂, H₂O, and HF from the core structure, and specific cleavages of side chains like piperazine rings.[4][5][6][7] Observing these expected fragments provides a high degree of confidence in the assigned structure.[4][6]
Caption: Common fragmentation pathways for quinolones in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[8] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus. For quinolones, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is standard.
Authoritative Grounding: The International Union of Pure and Applied Chemistry (IUPAC) provides clear recommendations for reporting NMR data, which should be followed to ensure data integrity and comparability.[4][6] This includes referencing chemical shifts to a unified scale using tetramethylsilane (TMS).[4][9]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the quinolone in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹³C NMR: A more concentrated sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.
-
Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often used for quinolones as it can solubilize both the free acid and salt forms, and exchangeable protons (e.g., -COOH, -NH) are often clearly visible.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Key Parameters: Set an appropriate spectral width (e.g., -1 to 12 ppm), acquisition time (2-4 s), and relaxation delay (1-2 s).
-
Interpretation: Analyze chemical shifts (proton environment), integration (relative number of protons), and coupling constants (J-values, which reveal neighboring protons).
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Key Parameters: A wider spectral width is needed (e.g., 0-200 ppm). A longer relaxation delay (2-5 s) and a significantly higher number of scans are required for good signal-to-noise.
-
Interpretation: The number of signals indicates the number of unique carbons. Chemical shifts reveal the type of carbon (aliphatic, aromatic, carbonyl).
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
These experiments are crucial for unambiguously assigning signals and confirming connectivity.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds), revealing the spin systems in the molecule.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons.[10]
-
Data Interpretation for a Quinolone Scaffold
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Information Provided |
| H-2 | 8.6 - 9.2 (singlet) | 140 - 150 | Highly deshielded proton adjacent to the pyridone nitrogen. |
| H-5 | 7.5 - 8.6 (doublet) | 125 - 130 | Aromatic proton deshielded by the C-4 carbonyl. |
| H-8 | 7.1 - 7.6 (doublet) | 115 - 120 | Aromatic proton on the benzene ring. |
| COOH | > 14 (broad singlet) | 165 - 175 | Exchangeable acidic proton (often not seen in CDCl₃). |
| C=O (C-4) | - | 175 - 180 | Characteristic quinolone carbonyl carbon.[11] |
| Piperazine H | 2.9 - 3.4 (multiplets) | 45 - 55 | Protons on the C-7 substituent. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.[12]
Infrared (IR) and UV-Vis Spectroscopy: The Supporting Evidence
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory evidence of key functional groups and the overall electronic system.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] For quinolones, it provides a quick check for the presence of key carbonyl and N-H/O-H groups.
Causality: The KBr pellet method is a common and reliable technique for solid samples. The sample is finely ground and dispersed in a KBr matrix, which is transparent to IR radiation. This minimizes light scattering and produces a high-quality spectrum.[14][15] It is crucial to use dry KBr and work quickly to prevent moisture absorption, which can obscure the important O-H stretching region.[14]
-
Preparation: Grind 1-2 mg of the synthesized quinolone into a fine powder using an agate mortar and pestle.
-
Mixing: Add ~200 mg of dry, spectroscopy-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[7][15]
-
Pellet Formation: Transfer the mixture to a pellet die and apply 8-10 tons of pressure using a hydraulic press for 1-2 minutes to form a transparent or translucent pellet.[7][14]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Piperazine) | 3500 - 3300 | Stretching[3] |
| C=O (Ketone at C-4) | 1700 - 1650 | Stretching[3] |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching[8] |
| C=C / C=N (Aromatic) | 1650 - 1450 | Stretching |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. For quinolones, the extensive conjugated system of the bicyclic core gives rise to characteristic absorption bands.[16][17]
Expertise: The position (λₘₐₓ) and intensity (molar absorptivity) of these bands are sensitive to the substituents on the quinolone ring. While not a primary tool for de novo structure elucidation, it is excellent for comparing a newly synthesized analog to a known parent compound. A shift in λₘₐₓ can confirm that modification has occurred at a position that affects the conjugated system.
-
Preparation: Prepare a dilute solution of the quinolone (e.g., 10-5 M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[13] Prepare a blank using the same solvent.
-
Analysis: Use a dual-beam spectrophotometer. Place the blank in the reference beam path and the sample in the sample beam path.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Interpretation: Quinolones typically show strong absorption bands between 270-280 nm and weaker bands around 310-340 nm.[1]
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, substituent fragmentation. | High sensitivity (µg-ng), rapid analysis, confirms molecular formula. | Provides limited connectivity data, isomers are often indistinguishable. |
| NMR Spectroscopy | Complete C-H framework, atom-to-atom connectivity, stereochemistry. | Unambiguous structure determination, detailed 3D information. | Lower sensitivity (mg), longer acquisition times, complex data interpretation. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (C=O, O-H, N-H). | Fast, non-destructive, excellent for functional group identification. | Provides no connectivity data, complex spectra can be hard to interpret fully. |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system. | Simple, rapid, useful for quantitative analysis and comparison. | Provides very limited structural information, not specific. |
The Gold Standard: X-ray Crystallography
When an absolute, unambiguous 3D structure is required, particularly for determining the absolute configuration of chiral centers, single-crystal X-ray crystallography is the definitive method.[18][19][20][21] It provides precise bond lengths, angles, and the spatial arrangement of all atoms in the crystal lattice.
Trustworthiness: While powerful, obtaining a single crystal of sufficient quality can be a significant challenge and is not always feasible. Therefore, it is often reserved for final confirmation of a lead compound or when stereochemistry is critically important. For routine synthesis confirmation, the combination of MS and comprehensive NMR analysis is typically sufficient and authoritative.[22]
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Metin, H. (2011). Basic 1H- and 13C-NMR Spectroscopy. Book. [Link]
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Allen, F. H. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 739, 133-49. [Link]
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performance characteristics of different analytical techniques for quinolones
An In-Depth Comparative Guide to Analytical Techniques for Quinolone Determination
For researchers, scientists, and drug development professionals, the accurate quantification of quinolone antibiotics is critical for quality control, pharmacokinetic studies, and residue monitoring. The diverse chemical nature of quinolones and the complexity of matrices in which they are found necessitate a careful selection of analytical methodology. This guide provides a comprehensive comparison of the principal analytical techniques for quinolone analysis, delving into the causality behind experimental choices and presenting supporting data to ground our recommendations.
The Analytical Imperative for Quinolones
Quinolones are a major class of synthetic, broad-spectrum antibiotics widely used in human and veterinary medicine.[1][2] Their basic structure, 4-quinolone, has been modified over generations to improve efficacy and pharmacokinetic properties, with the addition of a fluorine atom at position 6 leading to the highly potent fluoroquinolones.[3] The widespread use of these compounds has led to concerns about antibiotic resistance and the presence of residues in food products of animal origin.[2][4][5] Consequently, robust and sensitive analytical methods are essential for ensuring therapeutic efficacy and food safety.
Chromatographic Techniques: The Gold Standard
Liquid chromatography is the predominant instrumental technique for the separation and identification of quinolones, owing to its high resolution, sensitivity, and versatility.[3][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for quinolone analysis, particularly in pharmaceutical quality control and clinical settings.[1][3] Its strength lies in its ability to separate complex mixtures into individual components with high resolution.
Expertise & Experience: The "Why" Behind HPLC Protocol Design
-
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice. Quinolones are moderately polar compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[1][7]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for quinolone analysis.[1][8] Its long alkyl chains provide sufficient hydrophobicity to retain the quinolone molecules, allowing for effective separation based on subtle differences in their polarity.
-
Mobile Phase: The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier (like acetonitrile or methanol).[7][8] The pH of the aqueous phase is a critical parameter. Quinolones are amphoteric, possessing both acidic (carboxylic acid) and basic (piperazinyl group) functionalities.[9] Adjusting the mobile phase pH to around 3 suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 column.[7][10]
-
Detection:
-
UV Detection: Quinolones possess a conjugated ring system that strongly absorbs UV radiation, making UV detection a simple and robust choice.[1][11] Detection is often performed around 280-295 nm, which represents a good compromise for the absorbance maxima of various quinolones.[7][10][12]
-
Fluorescence Detection (FLD): For enhanced sensitivity, especially for residue analysis, fluorescence detection is superior.[1][13] Many fluoroquinolones are naturally fluorescent, and this property allows for lower detection limits compared to UV.[5][14]
-
Experimental Protocol: HPLC-UV for Quinolone Quantification
This protocol provides a representative method for the simultaneous determination of multiple fluoroquinolones in pharmaceutical dosage forms.[7][12]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A filtered and degassed isocratic mixture of 10 mM phosphate buffer (pH adjusted to 3.1 with phosphoric acid) and acetonitrile (70:30, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 293 nm.[7]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of quinolone standards in a suitable solvent (e.g., methanol or dilute acid). Prepare working standards by diluting the stock solutions in the mobile phase to achieve concentrations across the desired calibration range (e.g., 2-10 µg/mL).[7]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in the mobile phase, using sonication to aid dissolution.
-
Dilute to a known volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the quinolone in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of quinolone residues in complex matrices such as food, water, and biological fluids, LC-MS/MS is the definitive confirmatory technique.[9][13] Its unparalleled sensitivity and selectivity allow for the detection and quantification of trace-level contaminants.[15]
Expertise & Experience: The Power of MS/MS
The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. First, the LC column separates the compounds based on their physicochemical properties. Second, the mass spectrometer acts as a highly specific detector.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for quinolones.[14][16] The basic nitrogen atoms in the piperazinyl ring are readily protonated, forming [M+H]⁺ ions.
-
Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[14][16]
-
The first quadrupole (Q1) is set to select only the protonated molecular ion (the precursor ion) of a specific quinolone.
-
This selected ion is then fragmented in the collision cell (Q2).
-
The third quadrupole (Q3) is set to monitor for one or more specific fragment ions (product ions) that are characteristic of that quinolone.
-
-
Trustworthiness: This precursor-to-product ion transition is a highly specific molecular fingerprint. According to regulatory guidelines, monitoring at least two such transitions for each analyte provides unambiguous identification and confirmation, minimizing the risk of false positives.[9]
Experimental Protocol: LC-MS/MS for Quinolone Residue Analysis in Milk
This protocol is a generalized procedure for the extraction and analysis of quinolone residues from milk.[16][17]
-
Instrumentation: An LC-MS/MS system with an ESI source.
-
LC Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]
-
Mobile Phase: Gradient elution using:
-
Flow Rate: 0.2-0.4 mL/min.
-
MS/MS Detection: ESI in positive mode with SRM. Precursor and product ions, as well as collision energies, must be optimized for each target quinolone.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Extraction: Weigh 1 g of a milk sample into a centrifuge tube. Add 15 mL of 10% trichloroacetic acid in acetonitrile to precipitate proteins and extract the quinolones.[17] Vortex, sonicate, and centrifuge.
-
SPE Cleanup: Use a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB).[14][17]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[17]
-
-
Analysis: Quantify using a matrix-matched calibration curve or by using an internal standard to correct for matrix effects and extraction losses.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful alternative to HPLC, offering high separation efficiency, short analysis times, and significantly lower consumption of solvents and samples.[18] Separation in CE is based on the differential migration of charged species in an electric field.
Expertise & Experience: Leveraging Charge for Separation
-
Principle: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-mass ratio.[18][19]
-
Methodology: A fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer. A high voltage is applied across the capillary, causing the analytes to migrate towards the detector at different velocities depending on their electrophoretic mobility.[20]
-
Causality: The choice of BGE is crucial. For quinolones, a buffer such as sodium tetraborate at a pH of ~9.3 is effective.[18][19] At this high pH, the carboxylic acid group is deprotonated (negatively charged), allowing the quinolones to be separated as anions. This method is an environmentally friendly alternative to HPLC as it often avoids organic solvents.[18]
Immunoassays: Rapid Screening Tools
For rapid screening of a large number of samples for quinolone residues, immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable.[21][22] These methods are based on the highly specific binding reaction between an antigen (the quinolone) and an antibody.
Expertise & Experience: The Specificity of Antibody Binding
-
Principle: Competitive ELISAs are commonly used.[23] In this format, quinolone-specific antibodies are coated onto a microplate. The sample is added along with a known amount of enzyme-labeled quinolone. The quinolone from the sample and the enzyme-labeled quinolone compete for the limited number of antibody binding sites. A higher concentration of quinolone in the sample results in less binding of the enzyme-labeled quinolone, leading to a weaker signal.
-
Application: ELISAs are cost-effective, require minimal sample cleanup, and provide high sample throughput, making them ideal for initial screening in food safety monitoring programs.[22][23] Positive results from an ELISA screen should always be confirmed by a chromatographic method like LC-MS/MS.[22]
Performance Characteristics: A Comparative Summary
The choice of analytical technique is a trade-off between various performance parameters. The table below summarizes typical performance characteristics based on published data.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS | Capillary Electrophoresis (CE) | Immunoassay (ELISA) |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation + Mass Analysis | Electrophoretic Separation | Antigen-Antibody Binding |
| Selectivity | Moderate to Good | Good | Excellent | Good to Excellent | Moderate to Good (Class-specific) |
| Sensitivity (LOD) | ~10 - 200 µg/L (ppb)[7] | ~1 - 50 µg/L (ppb)[14] | ~0.1 - 5 µg/L (ppb)[15][16] | ~50 - 200 µg/L (ppb)[20] | ~0.025 - 6 µg/L (ppb)[23] |
| Application | Quantification, Quality Control | Trace Analysis, Residue Monitoring | Confirmation, Multi-residue Analysis | Separation of complex mixtures | Rapid Screening |
| Sample Throughput | Moderate | Moderate | Moderate | High | Very High |
| Cost (Instrument) | Low to Moderate | Moderate | High | Moderate | Low (Reader) |
| Cost (Per Sample) | Low | Low | High | Very Low | Low |
| Confirmation | No | No | Yes (Confirmatory)[9] | No | No |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflow for quinolone analysis and the relationship between the different techniques.
Caption: General experimental workflow for chromatographic and electrophoretic analysis of quinolones.
Caption: Logical relationship between different analytical techniques for quinolone analysis.
Conclusion
The selection of an analytical technique for quinolones is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical products, HPLC-UV offers a robust, reliable, and cost-effective solution. When higher sensitivity is required for residue analysis, HPLC-FLD is a superior choice. For rapid screening of a large number of samples in food safety applications, ELISA provides an efficient first-pass tool. However, for unambiguous confirmation and multi-residue quantification in complex matrices, LC-MS/MS remains the undisputed gold standard due to its exceptional sensitivity and selectivity.[9][15] Finally, Capillary Electrophoresis presents a fast, efficient, and green alternative, particularly for separating complex mixtures of quinolone derivatives.[18] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions and generate reliable, high-quality data.
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PubMed. Determination of quinolone antibiotics in urine by capillary electrophoresis with chemiluminescence detection. PubMed. Available from: [Link].
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IQAC-CSIC. Immunoassay to detect residual fluoroquinolone-type antibiotics in food. IQAC-CSIC. Available from: [Link].
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Taylor & Francis Online. Full article: Current advances in immunoassays for the detection of antibiotics residues: a review. Taylor & Francis Online. Available from: [Link].
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PubMed. [Simultaneous determination of quinolones in foods by LC/MS/MS]. PubMed. Available from: [Link].
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ACS Measurement Science Au. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Publications. Available from: [Link].
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AKJournals. Determination of Quinolonones in Food of Animal Origin by Liquid Chromatography Coupled with Fluorescence and Mass Spectrometric. AKJournals. Available from: [Link].
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NIH. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. Available from: [Link].
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PMC - PubMed Central - NIH. Quinolone antibiotics. PMC - PubMed Central - NIH. Available from: [Link].
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ResearchGate. Simultaneous Determination of Quinolones in Foods by LC/MS/MS. ResearchGate. Available from: [Link].
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ResearchGate. (PDF) Biosensor immunoassay for (fluoro) quinolone antibiotics in fish, egg and poultry meat. ResearchGate. Available from: [Link].
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Taylor & Francis Online. Chemiluminescence and Spectrofluorimetric Methods for Determination of Fluoroquinolones: A Review. Taylor & Francis Online. Available from: [Link].
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Analytical Methods (RSC Publishing). Simultaneous separation of 12 different classes of antibiotics under the condition of complete protonation by capillary electrophoresis-coupled contactless conductivity detection. Royal Society of Chemistry. Available from: [Link].
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A Comparative Guide to the Oral Bioavailability of Quinolone Compounds
For researchers and drug development professionals, understanding the oral bioavailability of antibacterial agents is paramount to designing effective therapeutic regimens. Among the vast arsenal of antibiotics, the quinolone class stands out for its broad spectrum of activity and, for many of its members, excellent absorption after oral administration. This guide provides an in-depth comparison of the oral bioavailabilities of several key quinolone compounds, supported by experimental data and methodologies. Our objective is to offer a clear, actionable resource for scientists engaged in pharmacological research and development.
The Critical Role of Bioavailability in Quinolone Efficacy
Oral bioavailability, defined as the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter. For quinolones, high bioavailability is a significant clinical advantage, as it allows for a seamless transition from intravenous (IV) to oral therapy, potentially reducing healthcare costs and the risks associated with IV administration.[1] Factors such as aqueous solubility, membrane permeability, and presystemic metabolism collectively determine the bioavailability of a quinolone. This guide will delve into the comparative bioavailabilities of prominent quinolones and the experimental workflows used to determine these values.
Comparative Oral Bioavailability of Selected Quinolones
The oral bioavailability of quinolones can vary significantly across different compounds within the class. Newer generation fluoroquinolones generally exhibit more favorable pharmacokinetic profiles, including higher bioavailability, compared to earlier agents.[2] The following table summarizes the oral bioavailability of several widely used quinolones.
| Quinolone Compound | Oral Bioavailability (%) | Key Findings and Remarks |
| Ciprofloxacin | 70 - 80% | Readily but incompletely absorbed.[3] Its bioavailability is approximately 70%.[4][5] |
| Levofloxacin | ~99% | Demonstrates rapid and essentially complete absorption after oral administration.[6][7] The oral and IV formulations are considered interchangeable.[8] |
| Moxifloxacin | ~90% | Well absorbed from the gastrointestinal tract with an absolute bioavailability of about 90%. |
| Gemifloxacin | ~71% | The absolute bioavailability of a 320 mg tablet is approximately 71%.[8] |
| Delafloxacin | ~59% | The oral bioavailability is reported to be 58.8%. |
Experimental Determination of Oral Bioavailability: A Methodological Deep Dive
The determination of oral bioavailability is a cornerstone of clinical pharmacology. The most common approach involves a crossover study design where healthy volunteers receive both an oral and an intravenous administration of the drug, separated by a washout period. This allows for each subject to serve as their own control, minimizing inter-subject variability.
Generalized Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for a clinical trial designed to determine the oral bioavailability of a quinolone compound.
Caption: A generalized workflow for determining the oral bioavailability of a quinolone.
Detailed Experimental Protocol: A Ciprofloxacin Bioequivalence Study Example
The following protocol is a synthesized representation based on common practices in bioequivalence studies of quinolones, such as ciprofloxacin.
1. Study Design and Population:
-
A randomized, two-period, two-sequence, crossover study design is employed.
-
A cohort of healthy adult volunteers (typically 18-45 years old) is recruited.
-
Exclusion criteria include a history of clinically significant illness, allergies to quinolones, and use of other medications.
-
All participants provide written informed consent.
2. Drug Administration:
-
Following an overnight fast, subjects are randomly assigned to receive a single oral dose of the test formulation or the reference formulation of ciprofloxacin (e.g., 500 mg tablet) with a standardized volume of water.
-
A standardized meal is provided at a specified time post-dosing.
-
A washout period of at least 7 days separates the two treatment periods.
3. Blood Sampling:
-
Venous blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Analytical Methodology: HPLC or LC-MS/MS:
-
The concentration of the quinolone in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with UV or fluorescence detection, or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically used to extract the drug from the plasma matrix.
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: The eluent is monitored at a specific wavelength for HPLC-UV or by selected reaction monitoring (SRM) for LC-MS/MS.
5. Pharmacokinetic and Statistical Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
-
-
The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC(0-∞) of the test and reference products. These intervals should fall within the acceptance range of 80-125%.
Key Factors Influencing Quinolone Bioavailability
The journey of an orally administered quinolone from the gastrointestinal tract to the systemic circulation is influenced by a multitude of factors. Understanding these can aid in optimizing drug formulation and clinical use.
Caption: Key factors that influence the oral bioavailability of quinolones.
Drug-Drug Interactions: A significant factor affecting quinolone bioavailability is the co-administration of products containing multivalent cations, such as antacids containing aluminum or magnesium, and supplements with iron, zinc, or calcium. These cations can form insoluble chelation complexes with the quinolone molecule in the gastrointestinal tract, thereby reducing its absorption and bioavailability.[1]
Food-Drug Interactions: The effect of food on quinolone absorption varies. For some quinolones, such as levofloxacin, food has little effect on overall bioavailability.[6] For others, a high-fat meal may delay the rate of absorption (Tmax) and slightly reduce the peak concentration (Cmax), although the overall extent of absorption (AUC) may not be significantly affected.
Gastrointestinal pH: The solubility of many quinolones is pH-dependent. Changes in gastric or intestinal pH, whether due to physiological conditions or co-administered drugs like proton pump inhibitors, can potentially influence the dissolution and subsequent absorption of the quinolone.
Conclusion
The oral bioavailability of quinolone antibiotics is a critical determinant of their clinical utility. While newer agents like levofloxacin and moxifloxacin offer near-complete oral absorption, the bioavailability of other quinolones such as ciprofloxacin and delafloxacin is lower and more susceptible to external factors. A thorough understanding of the comparative bioavailabilities, the robust experimental methodologies used for their determination, and the various factors that can influence their absorption is essential for the rational development and clinical application of this important class of antibiotics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in their ongoing efforts to optimize anti-infective therapies.
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A Researcher's Guide to In Silico Evaluation of Novel Quinolone Analogues Against Bacterial DNA Gyrase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting molecular docking studies of novel quinolone analogues targeting bacterial DNA gyrase. We will delve into the scientific principles, present a detailed, self-validating experimental workflow, and compare the performance of hypothetical novel analogues against a well-established fluoroquinolone, ciprofloxacin.
Introduction: The Enduring Battle Against Bacterial Resistance
Quinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase, the focus of this guide, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[3] By inhibiting this enzyme, quinolones trigger a cascade of events leading to bacterial cell death.[3]
Specifically, quinolones poison the enzyme by stabilizing the transient complex formed between DNA gyrase and DNA, which contains a double-stranded break.[1][4][5] This stabilized "cleavage complex" acts as a roadblock for the DNA replication machinery, leading to lethal chromosome fragmentation.[4][5]
However, the extensive use of quinolones has led to a significant rise in bacterial resistance, primarily through mutations in the DNA gyrase target enzyme or through mechanisms that reduce drug concentration within the cell.[4] This escalating resistance necessitates the design and evaluation of novel quinolone analogues with enhanced activity and the potential to overcome existing resistance mechanisms.[6][7] Molecular docking, a powerful computational technique, serves as a first-line, resource-efficient method to predict the binding affinity and interaction patterns of these new analogues, thereby prioritizing the most promising candidates for synthesis and further in vitro testing.[8]
The Target: Understanding Bacterial DNA Gyrase
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[1]
-
GyrA Subunit: This subunit is responsible for the DNA cleavage and reunion activity. The quinolone binding pocket is located at the interface of the GyrA subunits and the cleaved DNA.[1][9] Key residues, such as Serine-83 and Aspartate-87 (in E. coli), are critical for quinolone interaction, and mutations in these areas are a common cause of resistance.
-
GyrB Subunit: This subunit possesses ATPase activity, providing the energy for the enzyme's supercoiling function.[1]
For our docking studies, we will utilize a crystal structure of the Escherichia coli DNA gyrase nucleoprotein complex. A suitable entry from the Protein Data Bank (PDB) is 6RKW .[10][11] This structure provides a high-resolution model of the enzyme in complex with DNA, offering a realistic environment for simulating ligand binding.
A Validated Workflow for Molecular Docking Studies
The following protocol is designed to be a self-validating system. The key to ensuring the trustworthiness of a docking protocol is to first "re-dock" a known ligand (the co-crystallized ligand, if available, or a known inhibitor) and verify that the computational method can accurately reproduce the experimentally determined binding pose.[12][13] An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[12][14][15]
Experimental Workflow Diagram
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its associated waste streams. As a key intermediate in the synthesis of fluoroquinolone antibiotics, its proper handling is a matter of laboratory safety, environmental responsibility, and regulatory compliance.[1] This document moves beyond a simple checklist, offering causal explanations for each procedural step to foster a deep-seated culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, and its close analogs, are classified as hazardous materials.
-
Health Hazards: While specific data for this exact compound is limited, related quinolone carboxylic acids are known to cause skin and serious eye irritation.[2] Some compounds in this family are suspected of damaging fertility and may cause respiratory irritation.[2][3] Therefore, exposure must be minimized through engineering controls and appropriate personal protective equipment.
-
Environmental Hazards: A critical concern is the environmental persistence of fluorinated organic compounds. The carbon-fluorine bond is exceptionally strong, making these substances resistant to natural degradation.[4] GHS classifications for related compounds indicate they are harmful to aquatic life with long-lasting effects.[3] For this reason, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5] Doing so can lead to the contamination of waterways and ecosystems.[6]
-
Reactivity Hazards: This compound is a carboxylic acid and can react with bases. It is also a member of the fluoroquinolone family, which is known to chelate, or bind, with multivalent cations (e.g., salts of aluminum, magnesium, calcium, iron, or zinc).[7] Mixing these materials can lead to unintended reactions or the formation of insoluble complexes.
Pre-Disposal Operations: Segregation and Containment
Proper waste management begins at the point of generation.[8] A systematic approach to segregation and containment is not merely a suggestion but a requirement for ensuring safety and regulatory compliance.[9][10]
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Respiratory Protection: If handling the powder outside of a fume hood or creating dust, use an appropriate respirator.[11]
Step-by-Step Waste Collection Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a specific, clearly marked area in the lab where waste will be collected.[8][12] This area should be at or near the point of generation.
-
Select Compatible Containers: Use only high-density polyethylene (HDPE) or other chemically compatible plastic containers for waste collection.[9][12] Glass is acceptable but poses a breakage risk. Never use metal containers, as acids can cause corrosion over time.[9]
-
Segregate Waste Streams: Do not mix different types of waste.[9][13] Use separate, clearly labeled containers for each stream:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste: Solutions containing the dissolved compound. Do not mix halogenated and non-halogenated solvent waste unless institutional policy permits.[13]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the chemical.
-
-
Properly Label All Containers: Every waste container must be labeled immediately upon the first addition of waste. The label must include:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[12][14] This prevents the release of vapors and protects against spills.
Disposal Workflow and Approved Methodologies
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Disposal workflow for quinolone-based chemical waste.
Approved Final Disposal Methods
Given its identity as a fluorinated organic compound, the disposal must ensure complete destruction to prevent environmental release.
-
High-Temperature Incineration: This is the preferred and most effective method for destroying PFAS and other fluorinated compounds.[4][15] Incineration at temperatures typically above 1,000°C with sufficient residence time breaks the stable carbon-fluorine bonds, converting the material into less harmful substances like carbon dioxide, water, and hydrogen fluoride (which is then scrubbed from the flue gas).[5][16]
-
Hazardous Waste Landfill: While an option under current regulations, landfilling is less ideal as it only contains the chemical rather than destroying it.[15] This method should only be used if incineration is not available and must be done in a specially designed landfill with robust environmental controls to prevent leaching.[15]
All disposal must be handled by a licensed and certified hazardous waste management company.[10] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14]
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Summary of Disposal Procedures
For quick reference, the key operational steps are summarized in the table below.
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid Chemical Waste | Sealed, compatible plastic (HDPE) container. | "Hazardous Waste," full chemical name, hazard warnings, accumulation start date. | Collection by certified hazardous waste contractor for high-temperature incineration. |
| Liquid Chemical Waste | Sealed, compatible plastic (HDPE) container. Secondary containment recommended. | "Hazardous Waste," all chemical components and concentrations, hazard warnings, accumulation start date. | Collection by certified hazardous waste contractor for high-temperature incineration. |
| Contaminated Materials | Sealed plastic bag or container clearly marked as hazardous waste. | "Hazardous Waste," "Contaminated Debris," primary contaminant name, hazard warnings, accumulation start date. | Collection by certified hazardous waste contractor for high-temperature incineration. |
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
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- 2. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Handling 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth technical and safety information for handling 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. As a Senior Application Scientist, my aim is to move beyond a simple checklist and offer a framework of understanding, ensuring that every procedural step is grounded in scientific rationale. This empowers you to not only follow protocols but to internalize a culture of safety and excellence.
This compound, a member of the fluoroquinolone family, is a key building block in pharmaceutical synthesis.[1][2] While invaluable, its handling necessitates a thorough understanding of its potential hazards and the corresponding protective measures. This guide is structured to provide a comprehensive operational plan, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Potential Hazards:
-
Skin and Eye Irritation: Many quinolone derivatives are known to cause skin and eye irritation upon contact.[5]
-
Respiratory Tract Irritation: As a powdered substance, inhalation of dust can lead to respiratory irritation.[5]
-
Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[4][6]
-
Aquatic Toxicity: This class of compounds can be harmful to aquatic life with long-lasting effects.[3][7]
The following table summarizes the likely hazard classifications based on analogous compounds:
| Hazard Category | GHS Hazard Statement (Anticipated) | Pictogram | Recommended Immediate Actions |
| Skin Irritation | H315: Causes skin irritation | Immediately flush skin with plenty of water. Remove contaminated clothing. | |
| Eye Irritation | H319: Causes serious eye irritation | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | |
| Respiratory Irritation | H335: May cause respiratory irritation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | Avoid release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of personal and collective safety in the laboratory.[8] The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against dust particles and potential splashes.[8]
-
Face Shield: A face shield, worn in conjunction with safety goggles, is strongly recommended when handling larger quantities of the solid or when there is a significant risk of splashing of any solutions containing the compound.[9]
-
-
Hand Protection:
-
Disposable Nitrile Gloves: As a minimum, disposable nitrile gloves should be worn. Nitrile provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[8][10] Inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For prolonged handling or when working with solutions, double gloving (wearing two pairs of nitrile gloves) provides an additional layer of protection.
-
Immediate Removal upon Contamination: If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly before donning a new pair.[8]
-
-
Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is advisable.
-
-
Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to airborne dust is through the use of engineering controls, such as a certified chemical fume hood.[9] All weighing and handling of the solid compound should be performed within a fume hood.
-
Respirator: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific exposure assessment.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and minimizes the risk of contamination.
Step 1: Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard warnings.
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational and the airflow is within the specified range.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, within the fume hood to minimize movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
Step 2: Handling and Storage
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation and inhalation of dust.
-
Avoid Contact: Avoid direct contact with the skin and eyes.[3]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] The storage area should be secure and accessible only to authorized personnel.[7]
Step 3: Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels for the initial absorption of a large spill.
-
Neutralize (if applicable): For acidic compounds, a neutralizing agent like sodium bicarbonate can be cautiously applied.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
The following diagram outlines the spill response workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical final step in the safe handling of any chemical.[7]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[3][11]
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice.
References
- PubMed. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review.
- Taylor & Francis Online. (n.d.). Long-term toxicity of fluoroquinolones: a comprehensive review.
- Oxford Academic. (n.d.).
- Scilit. (n.d.). Fluoroquinolone Toxicity Profiles: A Review Focusing on Newer Agents.
- GoodRx. (2021).
- Echemi. (n.d.). 6,7-difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid.
- PubChem. (n.d.).
- PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
- Echemi. (2025). 99 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid 93107-30-3.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Environmental Health and Safety, University of Washington. (n.d.).
- ChemicalBook. (n.d.). 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid) Product Description.
- Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- National Center for Biotechnology Information. (2023). Personal Protective Equipment.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Hangzhou Zhu Yuan Medical Technology Co., Ltd. (n.d.). 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3.
- Santa Cruz Biotechnology. (n.d.). 6,7-Difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
- BLDpharm. (n.d.). 93107-30-3|1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- ChemicalBook. (n.d.). 93107-30-3(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid).
- Moldb. (n.d.). 1-Cyclopropyl-1,4-dihydro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid.
- BLDpharm. (n.d.). 144216-11-5|this compound.
- ChemicalBook. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
Sources
- 1. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
